Product packaging for Propanal, 2-methyl-2-(methylthio)-(Cat. No.:CAS No. 16042-21-0)

Propanal, 2-methyl-2-(methylthio)-

Cat. No.: B101777
CAS No.: 16042-21-0
M. Wt: 118.2 g/mol
InChI Key: DIPLXSBTYRDLGV-UHFFFAOYSA-N
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Description

Propanal, 2-methyl-2-(methylthio)- is a useful research compound. Its molecular formula is C5H10OS and its molecular weight is 118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanal, 2-methyl-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanal, 2-methyl-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS B101777 Propanal, 2-methyl-2-(methylthio)- CAS No. 16042-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-methylsulfanylpropanal
Source PubChem
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InChI

InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPLXSBTYRDLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4065999
Record name Propanal, 2-methyl-2-(methylthio)-
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Molecular Weight

118.20 g/mol
Source PubChem
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CAS No.

16042-21-0
Record name 2-Methyl-2-(methylthio)propanal
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Record name Propanal, 2-methyl-2-(methylthio)-
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Record name Propanal, 2-methyl-2-(methylthio)-
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Record name Propanal, 2-methyl-2-(methylthio)-
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Record name 2-methyl-2-(methylthio)propionaldehyde
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Record name 2-Methyl-2-(methylthio)propanal
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Foundational & Exploratory

"Propanal, 2-methyl-2-(methylthio)-" chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Propanal, 2-methyl-2-(methylthio)-

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of Propanal, 2-methyl-2-(methylthio)-. The information is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Chemical Identity and Physical Properties

Propanal, 2-methyl-2-(methylthio)-, also known as 2-methyl-2-(methylsulfanyl)propanal, is an organosulfur compound with the molecular formula C5H10OS.[1][2] It is classified as a thioether and an aldehyde.[1] This compound is significant in synthetic and flavor chemistry.[1]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 2-methyl-2-(methylsulfanyl)propanal[2]
CAS Number 16042-21-0[1]
Molecular Formula C5H10OS[1][2]
Molecular Weight 118.2 g/mol [1][2]
Canonical SMILES CC(C)(C=O)SC[1]

| InChI Key | DIPLXSBTYRDLGV-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

Property Value
Appearance Colorless liquid[1]
Boiling Point Approximately 130 °C[1]

| Solubility | Soluble in organic solvents; limited solubility in water[1] |

Synthesis Protocols

The synthesis of Propanal, 2-methyl-2-(methylthio)- can be achieved through various methods. A common approach involves the reaction of an isobutyraldehyde derivative with a sulfur-containing nucleophile.

Experimental Protocol: Synthesis from Isobutyraldehyde

This protocol describes a two-step synthesis starting from isobutyraldehyde. The first step involves the chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal, which then reacts with sodium methyl mercaptide.

Step 1: Chlorination of Isobutyraldehyde

  • Dissolve isobutyraldehyde in a suitable organic solvent (e.g., hydrocarbons, alcohols, amides).

  • Maintain the temperature of the solution between 0–50 °C (preferably 25–35 °C).

  • Bubble chlorine gas through the solution to initiate the chlorination reaction, yielding 2-chloro-2-methylpropanal.[3]

Step 2: Methylthiolation

  • Prepare an aqueous solution of sodium methyl mercaptide.

  • Add the 2-chloro-2-methylpropanal from Step 1 to the sodium methyl mercaptide solution.[3]

  • Stir the reaction mixture to allow for the nucleophilic substitution reaction to proceed, forming 2-methyl-2-(methylthio)propanal.[3]

The diagram below illustrates the synthesis workflow.

Synthesis_Workflow Isobutyraldehyde Isobutyraldehyde Intermediate 2-chloro-2-methylpropanal Isobutyraldehyde->Intermediate Chlorination Chlorine Chlorine Gas (Cl2) in Organic Solvent Chlorine->Intermediate FinalProduct Propanal, 2-methyl- 2-(methylthio)- Intermediate->FinalProduct Methylthiolation NaSMe Sodium Methyl Mercaptide (NaSMe) NaSMe->FinalProduct

Synthesis of 2-methyl-2-(methylthio)propanal.

Chemical Reactivity

Propanal, 2-methyl-2-(methylthio)- exhibits reactivity characteristic of aldehydes.

  • Oxidation-Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol using appropriate reagents, such as sodium borohydride for reduction.[1]

  • Aldol Condensation : Under acidic or basic conditions, it can participate in aldol condensation reactions, which allows for the formation of more complex carbon skeletons.[1]

The following diagram outlines the primary reaction pathways.

Reactivity_Diagram Start Propanal, 2-methyl-2-(methylthio)- Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction Aldol Aldol Condensation (Acid/Base Catalyst) Start->Aldol CarboxylicAcid 2-methyl-2-(methylthio)propanoic acid Oxidation->CarboxylicAcid Alcohol 2-methyl-2-(methylthio)propan-1-ol Reduction->Alcohol AldolProduct Complex Carbon Skeletons Aldol->AldolProduct

Key chemical reactions of the target compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of Propanal, 2-methyl-2-(methylthio)-.

Experimental Protocol: Reverse-Phase HPLC Analysis

This method can be used for purity assessment and preparative separation.[4]

  • Column : Newcrom R1 HPLC column.[4]

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4]

  • Mass Spectrometry (MS) Compatibility : For MS-compatible applications, phosphoric acid should be replaced with formic acid.[4]

  • UPLC Applications : For faster UPLC applications, columns with smaller 3 µm particles are available.[4]

This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[4]

Biological and Industrial Relevance

Propanal, 2-methyl-2-(methylthio)- has applications in several fields:

  • Flavor Chemistry : It is utilized as a flavoring agent in food products.[1]

  • Synthetic Intermediate : It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, its oxime derivative, 2-methyl-2-(methylthio)propionaldehyde oxime, is an important intermediate in the synthesis of the carbamate insecticide aldicarb.[5]

  • Biochemical Research : The compound is used in studies investigating the biochemical pathways of sulfur-containing compounds.[1] It can interact with enzymes like dehydrogenases and be metabolized through oxidation or reduction, potentially influencing metabolic pathways.[1]

Safety and Handling

While specific safety data for Propanal, 2-methyl-2-(methylthio)- is limited, related compounds such as 3-(methylthio)propanal are classified as combustible liquids and can be harmful if swallowed or inhaled, and toxic in contact with skin.[6][7] They can cause skin irritation, serious eye damage, and may cause an allergic skin reaction.[6][7]

Recommended Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6][8]

  • Store in a well-ventilated, cool, and locked-up place.[8]

  • Avoid release to the environment.[6]

  • Wash skin thoroughly after handling.[6]

References

2-methyl-2-(methylsulfanyl)propanal IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-2-(methylsulfanyl)propanal, including its chemical identity, physicochemical properties, synthesis, and analytical methodologies. This compound serves as a valuable intermediate in synthetic chemistry.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methyl-2-(methylsulfanyl)propanal .[1] It is also commonly referred to as 2-methyl-2-(methylthio)propanal.

  • Molecular Formula: C₅H₁₀OS[2]

  • Canonical SMILES: CC(C)(C=O)SC[2]

  • InChI: InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3[2]

  • InChIKey: DIPLXSBTYRDLGV-UHFFFAOYSA-N[2]

The structure features a propanal backbone with two methyl groups and a methylsulfanyl (-SCH₃) group attached to the alpha-carbon (C2). This quaternary carbon center is adjacent to the aldehyde functional group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-methyl-2-(methylsulfanyl)propanal is presented below.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight118.20 g/mol [2][3]
CAS Number16042-21-0[1]
AppearanceColorless liquid
Boiling Point~130 - 141 °C at 760 Torr[3]
SolubilitySoluble in organic solvents; limited solubility in water.
LogP1.29[1]

Spectroscopic Data

Detailed experimental spectra (NMR, IR, MS) for 2-methyl-2-(methylsulfanyl)propanal are not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure and data from related compounds, such as its precursor 2-methylpropanal.

  • ¹H NMR: The spectrum is expected to show three distinct signals: a singlet for the methylsulfanyl protons (-SCH₃), a singlet for the two equivalent methyl groups (-C(CH₃)₂), and a singlet for the aldehydic proton (-CHO).

  • ¹³C NMR: The spectrum should show signals for the quaternary alpha-carbon, the carbonyl carbon of the aldehyde, the methyl carbons, and the methylsulfanyl carbon.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption peak for the C=O stretching vibration of the aldehyde group is expected in the range of 1720-1740 cm⁻¹.[4] This is a key feature for identifying the aldehyde functional group.

  • Mass Spectrometry (Electron Ionization): The molecular ion peak [M]⁺ would be observed at m/z = 118. Fragmentation would likely involve the loss of the aldehyde group (-CHO), the methylsulfanyl group (-SCH₃), or methyl groups.

Experimental Protocols

Synthesis Protocol: Two-Step Synthesis from Isobutyraldehyde

A common method for synthesizing 2-methyl-2-(methylsulfanyl)propanal is via the α-chlorination of isobutyraldehyde (2-methylpropanal) followed by nucleophilic substitution with sodium methyl mercaptide.[5]

Step 1: Synthesis of 2-chloro-2-methylpropanal [5]

  • Reaction Setup: In a reaction flask equipped with a stirrer and a gas inlet, dissolve isobutyraldehyde (1.0 mol) in a suitable organic solvent (e.g., N,N-dimethylformamide, 1,2-dichloroethane).[5]

  • Chlorination: While stirring, bubble chlorine gas (1.0 mol) through the solution. Maintain the reaction temperature between 10-40°C using a cooling bath.[5]

  • Workup: After the reaction is complete, remove the solvent under reduced pressure. The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation, collecting the fraction at 32-34°C (at 640 mmHg).[5] This intermediate is a colorless liquid.

Step 2: Synthesis of 2-methyl-2-(methylsulfanyl)propanal [5]

  • Reaction Setup: The crude or purified 2-chloro-2-methylpropanal is reacted with an aqueous solution of sodium methyl mercaptide (NaSCH₃).[5]

  • Nucleophilic Substitution: The methylthiolate anion acts as a nucleophile, displacing the chloride to form the final product.

  • Purification: The final product, 2-methyl-2-(methylsulfanyl)propanal, can be isolated and purified using standard techniques such as extraction and distillation.

Analytical Protocol: Reverse-Phase HPLC

The purity and concentration of 2-methyl-2-(methylsulfanyl)propanal can be determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[1]

  • Column: Newcrom R1 HPLC column or equivalent C18 stationary phase.[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[1] For applications compatible with mass spectrometry (LC-MS), formic acid should be used in place of phosphoric acid.[1]

  • Detection: UV detection at an appropriate wavelength for the aldehyde chromophore (typically 210-230 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent.

  • Analysis: Inject the sample onto the column and elute with the mobile phase under isocratic or gradient conditions. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Diagrams and Workflows

Structural Relationships

The following diagram illustrates the key functional groups and structural components of the 2-methyl-2-(methylsulfanyl)propanal molecule.

cluster_FunctionalGroups Functional Groups cluster_Backbone Core Structure M 2-Methyl-2-(methylsulfanyl)propanal Aldehyde Aldehyde (-CHO) M->Aldehyde contains Thioether Thioether (-SCH3) M->Thioether contains Propanal Propanal Backbone M->Propanal based on Quaternary Quaternary α-Carbon Propanal->Quaternary has

Caption: Key structural features of the target molecule.

Synthetic Workflow

The diagram below outlines the logical flow of the two-step synthesis process starting from isobutyraldehyde.

cluster_synthesis Synthesis Workflow A Start: Isobutyraldehyde (2-Methylpropanal) B Step 1: Chlorination (+ Cl2 in Solvent) A->B C Intermediate: 2-Chloro-2-methylpropanal B->C D Step 2: Nucleophilic Substitution (+ Sodium Methyl Mercaptide) C->D E Product: 2-Methyl-2-(methylsulfanyl)propanal D->E

Caption: Workflow for the synthesis of the target compound.

Analytical Workflow

This diagram illustrates the general procedure for analyzing 2-methyl-2-(methylsulfanyl)propanal using RP-HPLC.

cluster_analysis Analytical Workflow (RP-HPLC) P Sample Preparation (Dissolve in Mobile Phase) I Injection into HPLC P->I S Chromatographic Separation (C18 Column, MeCN/H2O) I->S D UV Detection S->D A Data Analysis (Peak Integration) D->A

Caption: General workflow for RP-HPLC analysis.

References

physical properties of 2-methyl-2-(methylthio)propanal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of 2-methyl-2-(methylthio)propanal

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-2-(methylthio)propanal, tailored for researchers, scientists, and professionals in drug development. This document includes key physicochemical data, detailed experimental protocols for its synthesis and property determination, and visualizations of relevant processes.

Physicochemical Properties

2-Methyl-2-(methylthio)propanal, also known by its IUPAC name 2-methyl-2-methylsulfanylpropanal, is an organosulfur compound with the chemical formula C₅H₁₀OS.[1][2] It is classified as an aldehyde and is noted for its role in synthetic and flavor chemistry.[1]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₁₀OS[1][2][3]
Molecular Weight 118.2 g/mol [1][2][3]
Appearance Colorless liquid[1]
Boiling Point Approx. 130 °C[1]
141 °C at 760 Torr[4]
Solubility Soluble in organic solvents; limited solubility in water[1]
LogP (o/w) 1.29[5]
CAS Number 16042-21-0[1][6][7]
IUPAC Name 2-methyl-2-methylsulfanylpropanal[1]

Experimental Protocols

Synthesis of 2-methyl-2-(methylthio)propanal

A common method for the synthesis of 2-methyl-2-(methylthio)propanal involves the reaction of 2-chloro-2-methylpropanal with sodium methyl mercaptide.[8]

Materials:

  • Isobutyraldehyde

  • Chlorine gas

  • Organic solvent (e.g., 1,2-dichloroethane)

  • Aqueous solution of sodium methyl mercaptide

  • Aqueous hydroxylamine (for subsequent oximation if desired)

  • Sodium hydroxide solution

Procedure:

  • Chlorination: Dissolve isobutyraldehyde in an organic solvent within a reaction flask. Pass chlorine gas through the solution while stirring. Maintain the reaction temperature between 0–50 °C.[8] This step produces 2-chloro-2-methylpropanal.

  • Methylthiolation: The resulting 2-chloro-2-methylpropanal is then reacted with an aqueous solution of sodium methyl mercaptide. This substitution reaction yields 2-methyl-2-(methylthio)propanal.[8]

  • Work-up: After the reaction is complete, the organic layer is separated, washed, and the solvent is removed, for instance by distillation, to yield the final product.[8]

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid organic compound such as 2-methyl-2-(methylthio)propanal can be determined using a simple distillation apparatus.[9]

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head

  • Thermometer

  • Condenser

  • Receiving flask

Procedure:

  • Assembly: Assemble the simple distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Place a sample of 2-methyl-2-(methylthio)propanal into the round-bottom flask.

  • Heating: Begin heating the flask gently. The liquid will start to vaporize.

  • Temperature Measurement: The vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize. This stable temperature is the boiling point of the liquid.[9]

  • Condensation and Collection: The vapor then passes into the condenser, where it is cooled and reverts to a liquid, which is collected in the receiving flask.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-methyl-2-(methylthio)propanal from isobutyraldehyde.

G A Isobutyraldehyde in Organic Solvent B Chlorination with Cl2 (0-50 °C) A->B C 2-Chloro-2-methylpropanal B->C D Methylthiolation with Sodium Methyl Mercaptide C->D E 2-methyl-2-(methylthio)propanal D->E F Work-up and Purification E->F G Final Product F->G

Caption: Synthesis workflow for 2-methyl-2-(methylthio)propanal.

Boiling Point Determination Workflow

This diagram outlines the experimental procedure for determining the boiling point of 2-methyl-2-(methylthio)propanal.

G A Assemble Simple Distillation Apparatus B Charge Flask with 2-methyl-2-(methylthio)propanal A->B C Heat the Flask Gently B->C D Vapor Rises to Thermometer C->D E Record Stable Temperature (Boiling Point) D->E F Condense Vapor and Collect Distillate D->F

Caption: Workflow for boiling point determination.

Potential Metabolic Pathways

In biological systems, 2-methyl-2-(methylthio)propanal can undergo metabolic transformations.[1] The aldehyde functional group is susceptible to both oxidation and reduction.

G A 2-methyl-2-(methylthio)propanal B Oxidation (e.g., by dehydrogenases) A->B Oxidation C Reduction (e.g., by reductases) A->C Reduction D Corresponding Carboxylic Acid B->D E Corresponding Alcohol C->E

Caption: Potential metabolic pathways of 2-methyl-2-(methylthio)propanal.

References

An In-depth Technical Guide to CAS Number 16042-21-0: Propanal, 2-methyl-2-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanal, 2-methyl-2-(methylthio)-, identified by the CAS number 16042-21-0, is an organosulfur compound with applications in flavor chemistry and as an intermediate in chemical synthesis.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and known hazards. While information on its specific biological activity and mechanism of action is limited, this document summarizes the available data and outlines potential areas for future research.

Chemical and Physical Properties

Propanal, 2-methyl-2-(methylthio)- is a colorless liquid with the molecular formula C5H10OS and a molecular weight of 118.20 g/mol .[1][2] It is characterized by the presence of an aldehyde functional group and a methylthio substituent on the same carbon atom.

Table 1: Physical and Chemical Properties of Propanal, 2-methyl-2-(methylthio)-

PropertyValueReference
Molecular Formula C5H10OS[1][3][4][5][6]
Molecular Weight 118.20 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point Approximately 130 °C[1]
Solubility Soluble in organic solvents, limited solubility in water[1]
GHS Classification Flammable liquid and vapor (Warning)[2]

Synthesis and Experimental Protocols

The synthesis of Propanal, 2-methyl-2-(methylthio)- can be achieved through several routes, primarily involving the reaction of isobutyraldehyde with a source of a methylthio group. One described method involves the chlorination of isobutyraldehyde followed by reaction with sodium methyl mercaptide.[1]

Experimental Protocol: Synthesis from Isobutyraldehyde

Step 1: Synthesis of 2-chloro-2-methylpropanal In a reaction flask, isobutyraldehyde is dissolved in an organic solvent (e.g., N,N-dimethylformamide).[1] While stirring and maintaining a temperature of 20-40 °C, chlorine gas is introduced.[1] After the reaction is complete, the 2-chloro-2-methylpropanal is isolated by vacuum distillation.[1]

Step 2: Synthesis of Propanal, 2-methyl-2-(methylthio)- The 2-chloro-2-methylpropanal is then reacted with an aqueous solution of sodium methyl mercaptide under stirring, maintaining a temperature of 20-50 °C.[1] After the reaction, the organic layer is separated and purified by distillation to yield Propanal, 2-methyl-2-(methylthio)-.[1]

Synthesis_Workflow Isobutyraldehyde Isobutyraldehyde Intermediate 2-chloro-2-methylpropanal Isobutyraldehyde->Intermediate Chlorination Chlorine Chlorine Gas Chlorine->Intermediate Solvent Organic Solvent (e.g., DMF) Solvent->Intermediate Product Propanal, 2-methyl-2-(methylthio)- Intermediate->Product Nucleophilic Substitution Mercaptide Sodium Methyl Mercaptide Mercaptide->Product GCMS_Workflow Sample Sample Preparation (in solvent) Injection GC Injection Sample->Injection Separation GC Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Analysis Data Analysis Detection->Analysis

References

An In-depth Technical Guide to Organosulfur Compounds in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role organosulfur compounds play in the flavor profiles of various foods. It details their formation through complex biochemical and chemical pathways, presents quantitative data on their occurrence, and outlines detailed experimental protocols for their analysis. This document is intended to be a valuable resource for professionals in flavor chemistry, food science, and drug development, offering insights into the sensory characteristics and analytical methodologies associated with these potent flavor molecules.

Introduction to Organosulfur Compounds in Flavor

Organosulfur compounds are a diverse class of volatile and non-volatile molecules that significantly contribute to the characteristic aromas and tastes of many foods and beverages. Despite often being present in trace amounts, their extremely low odor thresholds make them potent contributors to flavor profiles.[1][2] They are responsible for the pungent and characteristic flavors of vegetables from the Allium genus (e.g., garlic, onions) and the Brassica genus (e.g., cabbage, broccoli), as well as contributing to the complex aromas of coffee, meat, and wine.[1] The sensory perception of these compounds can vary dramatically with concentration, where they might impart a desirable note at low levels and an unpleasant "sulfurous" off-flavor at higher concentrations.[2]

Key Formation Pathways of Flavor-Active Organosulfur Compounds

The generation of flavor-active organosulfur compounds is primarily driven by enzymatic processes in fresh foods and heat-induced reactions during cooking.

Enzymatic Formation in Allium Vegetables

In vegetables like garlic and onions, flavor precursors, namely S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are stored separately from the enzyme alliinase within the plant cells.[3][4] Upon tissue damage, such as cutting or crushing, alliinase comes into contact with the ACSOs, initiating a rapid enzymatic cascade that produces highly reactive sulfenic acids. These intermediates then undergo spontaneous condensation to form thiosulfinates, such as allicin in garlic, which are responsible for the pungent aroma. Allicin and other thiosulfinates are unstable and can further decompose into a variety of diallyl sulfides (DAS), diallyl disulfides (DADS), and diallyl trisulfides (DATS).[3][4][5][6]

Alliinase_Pathway cluster_precursor Cellular Compartment (Intact Tissue) cluster_reaction Tissue Damage Alliin (S-allyl-L-cysteine sulfoxide) Alliin (S-allyl-L-cysteine sulfoxide) Alliinase Alliinase Allyl sulfenic acid Allyl sulfenic acid Allicin (Diallyl thiosulfinate) Allicin (Diallyl thiosulfinate) Diallyl sulfides (DAS, DADS, DATS) Diallyl sulfides (DAS, DADS, DATS)

In onions, a similar pathway leads to the formation of the lachrymatory factor, (Z)-propanethial S-oxide, from S-propenyl-L-cysteine sulfoxide.

Enzymatic Formation in Brassica Vegetables

Brassica vegetables, such as broccoli, cabbage, and kale, contain glucosinolates as their primary sulfur-containing precursors.[7][8] When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates into unstable aglycones. These intermediates can then rearrange to form isothiocyanates (e.g., sulforaphane in broccoli), nitriles, and thiocyanates, which contribute to the characteristic pungent and sometimes bitter flavors of these vegetables.

Myrosinase_Pathway cluster_precursor Cellular Compartment (Intact Tissue) cluster_reaction Tissue Damage Glucosinolates Glucosinolates Myrosinase Myrosinase Unstable Aglycone Unstable Aglycone Isothiocyanates, Nitriles, Thiocyanates Isothiocyanates, Nitriles, Thiocyanates

Thermal Formation Pathways

During the cooking of food, particularly at high temperatures, two major chemical reactions, the Maillard reaction and Strecker degradation, are responsible for the formation of a wide array of flavor compounds, including many organosulfur volatiles.

  • Maillard Reaction: This is a complex series of reactions between amino acids and reducing sugars.[9][10][11] When sulfur-containing amino acids like cysteine and methionine participate in the Maillard reaction, they can lead to the formation of thiophenes, thiazoles, and other heterocyclic sulfur compounds that contribute to the roasty, meaty, and savory flavors of cooked foods.[9][12]

  • Strecker Degradation: This reaction, which can be considered a part of the Maillard reaction, involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids.[13][14] The Strecker degradation of cysteine and methionine produces volatile sulfur compounds such as methional, which has a cooked potato-like aroma, and various mercaptans.[13]

Thermal_Formation_Pathways Sulfur-containing Amino Acids (Cysteine, Methionine) Sulfur-containing Amino Acids (Cysteine, Methionine) Maillard Reaction Maillard Reaction Sulfur-containing Amino Acids (Cysteine, Methionine)->Maillard Reaction Strecker Degradation Strecker Degradation Sulfur-containing Amino Acids (Cysteine, Methionine)->Strecker Degradation Reducing Sugars Reducing Sugars Reducing Sugars->Maillard Reaction Heat Heat Heat->Maillard Reaction Maillard Reaction->Strecker Degradation Thiophenes, Thiazoles Thiophenes, Thiazoles Maillard Reaction->Thiophenes, Thiazoles Methional, Mercaptans Methional, Mercaptans Strecker Degradation->Methional, Mercaptans

Quantitative Data on Key Organosulfur Compounds

The concentration of organosulfur compounds in food can vary significantly depending on the cultivar, growing conditions, storage, and processing. The following tables summarize some reported concentrations and sensory thresholds for key compounds.

Table 1: Concentration of Key Organosulfur Compounds in Selected Foods

CompoundFoodConcentration RangeReference(s)
AllicinFresh Garlic1-5 mg/g fresh weight[4]
Diallyl disulfide (DADS)Garlic Oil26-66.7% of total sulfur compounds[3][4][6]
Diallyl trisulfide (DATS)Garlic Oil14.6-19% of total sulfur compounds[3][4]
GlucoraphaninBroccoli0.03-3.15 mg/g dry weight[15]
Cabbage1.06-1.54 mg/g fresh weight[7]
Kaleup to 1.19 mg/g fresh weight[7]
SinigrinRed Cabbage>3.38 µmol/g dry matter[16]
2-FurfurylthiolRoasted Coffee10-500 ng/L[17]
Dimethyl sulfideRoasted Coffeevariable[17]
MethionalCooked Potatocharacter-impact compound[2]

Table 2: Sensory Thresholds of Selected Organosulfur Compounds

CompoundOdor DescriptorOdor Threshold in WaterReference(s)
AllicinPungent, garlic-like-[4]
Diallyl disulfide (DADS)Strong garlic-[6]
MethionalCooked potato, savory0.2 µg/L[2]
2-FurfurylthiolRoasted coffee0.005 µg/L[17]
Dimethyl sulfideCabbage-like, sweet corn0.3 µg/L[2]
3-Mercapto-2-methylpentan-1-olMeat broth, onion, leek0.03 µg/L[2]
4-Methyl-4-sulfanylpentan-2-oneTropical fruit, cat urine (at high conc.)0.1 ng/L[1]

Experimental Protocols for Analysis

The analysis of organosulfur compounds presents challenges due to their volatility, reactivity, and often low concentrations in complex food matrices. A combination of effective sample preparation and sensitive analytical techniques is crucial for their accurate identification and quantification.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample.

Protocol for HS-SPME of Volatile Sulfur Compounds in Coffee:

  • Sample Preparation: Weigh 2 g of ground coffee into a 20 mL headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., ethyl methyl sulfide).

  • Equilibration: Seal the vial and equilibrate the sample at a specific temperature and time (e.g., 50°C for 15 minutes) to allow volatiles to partition into the headspace.[18]

  • Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 45 minutes at 50°C) to adsorb the analytes.[18]

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes onto the analytical column.

HS_SPME_Workflow Sample_Preparation 1. Sample Preparation (e.g., 2g ground coffee in vial) Internal_Standard 2. Add Internal Standard Sample_Preparation->Internal_Standard Equilibration 3. Equilibration (e.g., 50°C for 15 min) Internal_Standard->Equilibration Extraction 4. HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber, 45 min at 50°C) Equilibration->Extraction Desorption 5. Thermal Desorption in GC Inlet Extraction->Desorption GC_MS_Analysis 6. GC-MS Analysis Desorption->GC_MS_Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Organosulfur Compounds

GC-MS is the technique of choice for the separation and identification of volatile sulfur compounds.

Typical GC-MS Parameters for Coffee Volatiles:

  • Injector: Splitless mode, 250°C.

  • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: Increase to 150°C at 3°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Detector: A sulfur-selective detector like a Flame Photometric Detector (FPD) or a Pulsed Flame Photometric Detector (PFPD) can be used for enhanced sensitivity and selectivity for sulfur compounds.[17]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Precursors

HPLC is well-suited for the analysis of non-volatile organosulfur precursors, such as ACSOs in Allium vegetables and glucosinolates in Brassica vegetables.

HPLC-UV Method for S-allyl-L-cysteine sulfoxide (Alliin) in Garlic:

  • Sample Extraction:

    • Homogenize fresh garlic cloves with a methanol/water solution (e.g., 80:20 v/v).

    • Centrifuge the mixture and filter the supernatant.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 210 nm.

    • Column Temperature: 25°C.

HPLC-MS Method for Glucosinolates in Broccoli:

  • Sample Extraction:

    • Freeze-dry and grind broccoli florets.

    • Extract with 70% methanol at 70°C.

    • Centrifuge and collect the supernatant.

  • HPLC-MS Conditions:

    • Column: C18 or C30 reverse-phase column.[7][19]

    • Mobile Phase: A gradient of solvent A (e.g., ammonium formate buffer) and solvent B (e.g., methanol or acetonitrile).[7][19]

    • Flow Rate: 0.8 mL/min.

    • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

HPLC_Workflow Sample_Homogenization 1. Sample Homogenization (with extraction solvent) Centrifugation_Filtration 2. Centrifugation and Filtration Sample_Homogenization->Centrifugation_Filtration HPLC_Injection 3. Injection into HPLC System Centrifugation_Filtration->HPLC_Injection Chromatographic_Separation 4. Separation on Analytical Column HPLC_Injection->Chromatographic_Separation Detection 5. Detection (UV or MS) Chromatographic_Separation->Detection Data_Analysis 6. Data Analysis and Quantification Detection->Data_Analysis

Conclusion

Organosulfur compounds are integral to the flavor chemistry of a wide range of foods, contributing both desirable and undesirable sensory attributes. A thorough understanding of their formation pathways, concentrations, and sensory properties is essential for food scientists, flavor chemists, and researchers in related fields. The analytical methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of these potent flavor molecules. Further research into the complex interactions of organosulfur compounds with other food matrix components will continue to advance our ability to modulate and optimize food flavor.

References

The Pivotal Role of Sulfur Compounds in Food Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Volatile sulfur compounds (VSCs) are a class of molecules that wield a disproportionately large influence on the aroma profiles of a vast array of foods and beverages. Despite typically being present at trace concentrations, their exceptionally low odor thresholds mean they are often the "character-impact" compounds that define a food's unique scent, from the roasted notes of coffee to the pungent aroma of garlic. However, their contribution is a double-edged sword; at optimal concentrations, they impart desirable complexity, but in excess, they can lead to unpleasant off-flavors. This technical guide provides an in-depth exploration of the formation, sensory perception, and analysis of these potent aroma compounds, tailored for researchers, scientists, and professionals in drug development.

Formation Pathways of Volatile Sulfur Compounds

The generation of VSCs in food is a complex interplay of enzymatic and thermal reactions, primarily involving the degradation of sulfur-containing precursors such as amino acids (cysteine, methionine) and glucosinolates.

Enzymatic Formation in Allium and Brassica Species

In vegetables of the Allium genus (e.g., garlic, onions) and Brassica genus (e.g., cabbage, broccoli), characteristic sulfur aromas are generated enzymatically upon tissue disruption.[1][2] In Allium species, the enzyme alliinase comes into contact with S-alk(en)yl-L-cysteine sulfoxides (ACSOs), such as alliin in garlic.[3][4][5] This initiates a cascade of reactions, leading to the formation of highly reactive sulfenic acids, which then rearrange to form thiosulfinates like allicin, responsible for the pungent aroma of fresh garlic.[2] These unstable compounds further decompose into a variety of disulfides, trisulfides, and other VSCs.[2]

Enzymatic_Formation_in_Allium cluster_0 Intact Cell cluster_1 Disrupted Cell ACSOs S-alk(en)yl-L-cysteine sulfoxides (ACSOs) (e.g., Alliin) Sulfenic_Acids Sulfenic Acids ACSOs->Sulfenic_Acids Alliinase action (upon tissue disruption) Alliinase Alliinase (in vacuole) Thiosulfinates Thiosulfinates (e.g., Allicin) Sulfenic_Acids->Thiosulfinates Condensation VSCs Volatile Sulfur Compounds (Disulfides, Trisulfides) Thiosulfinates->VSCs Decomposition

Enzymatic formation of sulfur compounds in Allium species.
Thermal Generation: Maillard Reaction and Strecker Degradation

During the heating of food, the Maillard reaction and the associated Strecker degradation are major pathways for the formation of a wide variety of flavor compounds, including numerous VSCs.[6] The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids.[7] When sulfur-containing amino acids like cysteine and methionine participate, a plethora of sulfurous aroma compounds are generated.[6]

The Strecker degradation, a key component of the Maillard reaction, involves the interaction of an α-dicarbonyl compound (formed from sugar degradation) with an amino acid.[8][9] This leads to the formation of a Strecker aldehyde, which often possesses a characteristic aroma, and other reactive intermediates like hydrogen sulfide and ammonia when sulfur-containing amino acids are involved.[9] These intermediates can then react further to produce a diverse range of heterocyclic sulfur compounds, such as thiophenes, thiazoles, and dithiazines, which contribute to the roasted, meaty, and savory aromas of cooked foods.[10]

Maillard_Strecker_Pathway Reducing_Sugar Reducing Sugar Amadori_Product Amadori/Heyns Product Reducing_Sugar->Amadori_Product Amino_Acid Sulfur-containing Amino Acid (Cysteine, Methionine) Amino_Acid->Amadori_Product Strecker_Aldehyde Strecker Aldehyde Amino_Acid->Strecker_Aldehyde Strecker Degradation H2S_NH3 H₂S, NH₃ Amino_Acid->H2S_NH3 Strecker Degradation Dicarbonyls α-Dicarbonyl Compounds Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Strecker_Aldehyde Strecker Degradation Dicarbonyls->H2S_NH3 Strecker Degradation Heterocyclic_VSCs Heterocyclic VSCs (Thiophenes, Thiazoles) Dicarbonyls->Heterocyclic_VSCs H2S_NH3->Heterocyclic_VSCs

Formation of VSCs via the Maillard reaction and Strecker degradation.

Sensory Perception of Sulfur Compounds

The sensory impact of a volatile sulfur compound is determined by its concentration and its odor detection threshold.[11][12] Many VSCs have incredibly low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, meaning even minute quantities can significantly influence food aroma.[11][13] The perceived aroma can also change dramatically with concentration; for example, dimethyl sulfide at low levels contributes to the desirable aroma of canned corn, but at high concentrations, it is perceived as cabbage-like and unpleasant.[12]

The perception of sulfur-containing odorants begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[14][15] The binding of an odorant to its specific OR triggers a signaling cascade.[16] This involves the activation of an olfactory-specific G-protein (Gα-olf), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[16] The cAMP opens cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions and depolarization of the OSN.[16] This electrical signal is then transmitted to the olfactory bulb in the brain for processing.[16] Recent research has also highlighted the role of metal ions, such as copper, in enhancing the sensitivity of certain olfactory receptors to sulfur compounds.[14][15][17]

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Cilium Odorant Sulfur Compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein Gα-olf OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Na_Ca_Influx Na⁺, Ca²⁺ Influx CNG_Channel->Na_Ca_Influx ATP ATP ATP->cAMP AC action Depolarization Depolarization Na_Ca_Influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Olfactory signal transduction pathway for sulfur compounds.

Quantitative Data on Key Sulfur Compounds

The following table summarizes the odor thresholds and typical concentrations of some important volatile sulfur compounds found in various foods. This data highlights the potent nature of these compounds and their significant contribution to the overall aroma profile.

Sulfur CompoundOdor DescriptorOdor Threshold (in water, ng/L)Food MatrixTypical Concentration (µg/kg)
Hydrogen SulfideRotten eggs50 - 800Wine, Beer1 - 10
MethanethiolCooked cabbage, putrid20 - 2,100Cheese, Milk1 - 50
Dimethyl SulfideCabbage, sweet corn300 - 33,000Corn, Beer, Coffee10 - 1,000
Dimethyl DisulfideCabbage, onion12,000Cabbage, Onion50 - 5,000
Dimethyl TrisulfideCooked cabbage, meaty8Beef, Cabbage1 - 100
2-FurfurylthiolRoasted coffee5Coffee100 - 1,000
3-Mercaptohexan-1-olGrapefruit, passion fruit1Wine, Fruit juices0.1 - 5
4-Mercapto-4-methylpentan-2-oneBlackcurrant, catty0.8Hops, Beer, Wine0.01 - 1
MethionalBoiled potato200Potato, Tomato1 - 20
Diallyl DisulfideGarlic700Garlic>10,000
Allyl IsothiocyanateMustard, pungent20,000Mustard, Horseradish>10,000

Note: Odor thresholds and concentrations can vary significantly depending on the food matrix, processing conditions, and analytical methods used.

Experimental Protocols for Analysis

The analysis of volatile sulfur compounds in food is challenging due to their low concentrations, high volatility, and reactivity. A combination of selective extraction techniques and sensitive detection methods is typically required.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME is a widely used solvent-free extraction technique for volatile and semi-volatile compounds from food matrices.[18][19]

Protocol:

  • Sample Preparation: A known amount of the homogenized food sample is placed in a headspace vial. For solid samples, grinding under liquid nitrogen can be employed.[20] An internal standard is added for quantification. The vial is sealed with a PTFE/silicone septum. To enhance the release of volatiles, the sample can be diluted, and salt (e.g., NaCl) may be added to increase the ionic strength of the aqueous phase.[18]

  • Extraction: The vial is placed in a temperature-controlled autosampler and equilibrated for a specific time (e.g., 10-30 minutes) at a set temperature (e.g., 35-60°C).[18][20] An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace above the sample for a defined period (e.g., 30-45 minutes) to allow for the adsorption of the volatile compounds.[18]

  • Desorption and GC-MS Analysis: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The desorbed compounds are separated on a capillary column (e.g., DB-WAX).[20] The GC oven temperature is programmed to achieve optimal separation. The separated compounds are then detected and identified by a mass spectrometer.

SPME_GCMS_Workflow Sample_Prep Sample Preparation (Homogenization, Internal Standard) HS_Vial Headspace Vial Sample_Prep->HS_Vial SPME_Fiber SPME Fiber HS_Vial->SPME_Fiber Headspace Extraction (Adsorption) GC_Injector GC Injection Port SPME_Fiber->GC_Injector Thermal Desorption GC_Column GC Capillary Column GC_Injector->GC_Column Separation MS_Detector Mass Spectrometer GC_Column->MS_Detector Detection & Ionization Data_Analysis Data Analysis (Identification & Quantification) MS_Detector->Data_Analysis

Workflow for HS-SPME-GC-MS analysis of volatile sulfur compounds.
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of GC with the human nose as a highly sensitive and specific detector for odor-active compounds.[21][22][23][24]

Protocol:

  • Aroma Extract Preparation: A representative aroma extract is prepared from the food sample using techniques such as solvent extraction, simultaneous distillation-extraction (SDE), or solvent-assisted flavor evaporation (SAFE).[23]

  • GC Separation: The aroma extract is injected into the GC, and the volatile compounds are separated on a capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or MS) and a heated sniffing port.

  • Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the retention time, duration, and sensory descriptor of each perceived odor.

  • Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the aroma extract is serially diluted and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is proportional to its odor activity value.

This comprehensive approach, integrating chemical analysis with sensory perception, is crucial for understanding the complex role of sulfur compounds in shaping the aromas we experience in our food. The continued development of analytical techniques and a deeper understanding of the underlying formation and perception mechanisms will undoubtedly lead to further advancements in the fields of food science, flavor chemistry, and beyond.

References

2-methyl-2-(methylthio)propanal molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methyl-2-(methylthio)propanal, a significant organosulfur compound utilized in synthetic and flavor chemistry.[1] The document details its molecular characteristics, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Molecular and Physical Properties

The fundamental properties of 2-methyl-2-(methylthio)propanal are summarized below. This data is essential for its application in experimental and developmental settings.

PropertyValue
Molecular Formula C₅H₁₀OS[1][2][3][4]
Molecular Weight 118.2 g/mol [1][2][3]
IUPAC Name 2-methyl-2-(methylsulfanyl)propanal[1][3]
CAS Number 16042-21-0[1][4]
Synonyms 2-(Methylthio)isobutyraldehyde[4]
SMILES CC(C)(C=O)SC[1][2]
InChI Key DIPLXSBTYRDLGV-UHFFFAOYSA-N[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-methyl-2-(methylthio)propanal are critical for its replication and use in research.

1. Synthesis of 2-methyl-2-(methylthio)propanal from Isobutyraldehyde

This protocol outlines a multi-step synthesis process starting from isobutyraldehyde.[5]

  • Step 1: Chlorination of Isobutyraldehyde

    • Prepare a solution of isobutyraldehyde in an organic solvent such as 1,2-dichloroethane or N,N-dimethylformamide within a reaction flask.[5]

    • While stirring the solution, introduce chlorine gas.[5]

    • Maintain the reaction temperature between 10°C and 40°C.[5]

    • Upon completion of the reaction, distill the solvent to obtain 2-chloro-2-methylpropanal.[5]

  • Step 2: Methylthiolation

    • React the 2-chloro-2-methylpropanal produced in the previous step with an aqueous solution of sodium methyl mercaptide.[5]

    • This reaction yields 2-methyl-2-(methylthio)propanal.[5]

  • Step 3: Oximation (Optional, for synthesis of the oxime derivative)

    • The resulting 2-methyl-2-(methylthio)propanal can be further reacted with hydroxylamine to form 2-methyl-2-(methylthio)propionaldoxime.[5]

    • This subsequent reaction is typically carried out at a temperature of 50-100°C, maintaining a pH between 4 and 10 using an aqueous sodium hydroxide solution.[5]

2. Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of 2-methyl-2-(methylthio)propanal.[4]

  • Column: Newcrom R1 HPLC column.[4]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4]

  • Mass Spectrometry Compatibility: For applications compatible with mass spectrometry (MS), phosphoric acid should be substituted with formic acid.[4]

  • Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[4]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis pathway of 2-methyl-2-(methylthio)propionaldoxime starting from isobutyraldehyde, as described in the experimental protocol.

Synthesis_Workflow Isobutyraldehyde Isobutyraldehyde Chlorination Chlorination Isobutyraldehyde->Chlorination Chlorine Chlorine Gas Chlorine->Chlorination OrganicSolvent Organic Solvent OrganicSolvent->Chlorination Intermediate1 2-chloro-2-methylpropanal Chlorination->Intermediate1 Yields Methylthiolation Methylthiolation Intermediate1->Methylthiolation SodiumMethylMercaptide Sodium Methyl Mercaptide (aq) SodiumMethylMercaptide->Methylthiolation Product 2-methyl-2-(methylthio)propanal Methylthiolation->Product Yields Oximation Oximation Product->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation FinalProduct 2-methyl-2-(methylthio)propionaldoxime Oximation->FinalProduct Yields

Caption: Synthesis pathway of 2-methyl-2-(methylthio)propanal and its oxime.

Chemical Reactivity

2-methyl-2-(methylthio)propanal can participate in several chemical reactions, including:

  • Aldol Condensation: Under acidic or basic conditions, it can undergo aldol condensation, leading to the formation of more complex carbon skeletons.[1]

  • Oxidation-Reduction Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to an alcohol using appropriate reagents like sodium borohydride for reduction.[1]

References

Stability and Degradation of 2-Methyl-2-(methylthio)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(methylthio)propanal, more commonly known as aldicarb, is a carbamate pesticide that has been utilized for its systemic insecticidal, nematicidal, and acaricidal properties. Its efficacy is accompanied by a high degree of toxicity, necessitating a thorough understanding of its environmental fate and stability. This technical guide provides an in-depth analysis of the stability and degradation of 2-methyl-2-(methylthio)propanal, focusing on the key chemical and biological pathways that govern its transformation. The information presented herein is intended to support research, environmental risk assessment, and the development of related compounds.

Chemical Profile

PropertyValue
IUPAC Name 2-Methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime
Common Name Aldicarb
CAS Number 116-06-3
Molecular Formula C₇H₁₄N₂O₂S
Molar Mass 190.26 g/mol
Appearance White crystalline solid
Water Solubility 6 g/L at 20°C[1]
Log P (octanol-water) 1.359[1]

Degradation Pathways

The environmental persistence of 2-methyl-2-(methylthio)propanal is primarily dictated by two major degradation pathways: oxidation and hydrolysis. These transformations can be influenced by abiotic factors such as pH, temperature, and light, as well as by microbial activity in soil and water.

Oxidation Pathway

The primary degradation pathway for 2-methyl-2-(methylthio)propanal in aerobic environments is oxidation. This process involves the sequential oxidation of the sulfur atom, leading to the formation of two principal toxic metabolites: aldicarb sulfoxide and aldicarb sulfone.[1]

  • Step 1: Oxidation to Aldicarb Sulfoxide: 2-Methyl-2-(methylthio)propanal is rapidly oxidized to 2-methyl-2-(methylsulfinyl)propanal O-[(methylamino)carbonyl]oxime (aldicarb sulfoxide). This reaction can be mediated by both chemical oxidants and microbial enzymes.

  • Step 2: Oxidation to Aldicarb Sulfone: Aldicarb sulfoxide is subsequently and more slowly oxidized to 2-methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime (aldicarb sulfone).

Both aldicarb sulfoxide and aldicarb sulfone are also biologically active and contribute to the overall toxicity of aldicarb residues in the environment.

Oxidation_Pathway Aldicarb 2-Methyl-2-(methylthio)propanal (Aldicarb) Sulfoxide Aldicarb Sulfoxide Aldicarb->Sulfoxide Rapid Oxidation Sulfone Aldicarb Sulfone Sulfoxide->Sulfone Slow Oxidation Hydrolysis_Pathway Aldicarb 2-Methyl-2-(methylthio)propanal (Aldicarb) Oxime Aldicarb Oxime Aldicarb->Oxime Hydrolysis Methylamine Methylamine Aldicarb->Methylamine Hydrolysis Experimental_Workflow start Sample Preparation (e.g., soil, water) fortification Fortification with 2-Methyl-2-(methylthio)propanal start->fortification incubation Incubation under Controlled Conditions (pH, Temp, Light) fortification->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Instrumental Analysis (HPLC, GC-MS) extraction->analysis data Data Analysis (Kinetics, Half-life) analysis->data end Results data->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of Propanal, 2-methyl-2-(methylthio)- from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Propanal, 2-methyl-2-(methylthio)-, a valuable intermediate in synthetic and flavor chemistry, starting from isobutyraldehyde. The synthesis follows a two-step reaction sequence involving an initial α-chlorination of isobutyraldehyde to yield 2-chloro-2-methylpropanal, followed by a nucleophilic substitution with sodium methyl mercaptide. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Propanal, 2-methyl-2-(methylthio)- is an organosulfur compound with applications in various fields of chemical research.[1] Its synthesis from readily available starting materials is of significant interest. The described method offers a straightforward pathway utilizing isobutyraldehyde as the precursor. The key transformation involves the selective chlorination at the α-position of the aldehyde, followed by the introduction of the methylthio group. A notable advantage of this method is the potential for high yield in the chlorination step, which can reach up to 90% under optimized conditions.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Propanal, 2-methyl-2-(methylthio)- from isobutyraldehyde.

StepProductReagentsSolventTemperatureYieldPurityReference
1. α-Chlorination2-chloro-2-methylpropanalIsobutyraldehyde, Chlorine gas1,2-Dichloroethane10-15 °C73.3%98%[1]
2. MethylthiolationPropanal, 2-methyl-2-(methylthio)-2-chloro-2-methylpropanal, Sodium methyl mercaptide (25% aq. solution)Aqueous20-50 °CHigh98%[1]

Experimental Protocols

Step 1: Synthesis of 2-chloro-2-methylpropanal

This procedure details the α-chlorination of isobutyraldehyde.

Materials:

  • Isobutyraldehyde (99%)

  • 1,2-Dichloroethane

  • Chlorine gas

  • Reaction flask equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • In a reaction flask, combine 72.2 g of isobutyraldehyde (99%) and 44.8 g of 1,2-dichloroethane.[1]

  • While stirring the mixture, introduce 71 g of chlorine gas.[1]

  • Maintain the reaction temperature between 10-15 °C throughout the addition of chlorine gas.[1]

  • After the reaction is complete, remove the solvent by evaporation.[1]

  • The resulting product is 78.5 g of a clear, colorless liquid, identified as 2-chloro-2-methylpropanal with a purity of 98%, corresponding to a yield of 73.3%.[1]

Step 2: Synthesis of Propanal, 2-methyl-2-(methylthio)-

This procedure describes the nucleophilic substitution of the chlorinated intermediate with sodium methyl mercaptide.

Materials:

  • 2-chloro-2-methylpropanal (98%)

  • 25% aqueous solution of sodium methyl mercaptide (CH₃SNa)

  • Reaction flask with a stirrer and temperature control

  • Distillation apparatus

Procedure:

  • In a suitable reaction flask, place 147 g of a 25% aqueous solution of sodium methyl mercaptide.[1]

  • With vigorous stirring, add 54.3 g of 2-chloro-2-methylpropanal (98%) to the sodium methyl mercaptide solution.[1]

  • Maintain the reaction temperature between 20-50 °C during the addition.[1]

  • After the reaction is complete, allow the layers to separate.[1]

  • Isolate the organic layer and purify by vacuum distillation.[1]

  • Collect the fraction distilling at 90-94 °C under a pressure of 150 mmHg. This yields 67.5 g of a clear, colorless liquid, which is the final product, Propanal, 2-methyl-2-(methylthio)-, with a purity of 98%.[1]

Visualized Workflow

The following diagram illustrates the two-step synthesis of Propanal, 2-methyl-2-(methylthio)- from isobutyraldehyde.

SynthesisWorkflow Isobutyraldehyde Isobutyraldehyde Chlorination α-Chlorination Isobutyraldehyde->Chlorination Cl2, 1,2-Dichloroethane 10-15 °C Intermediate 2-chloro-2-methylpropanal Chlorination->Intermediate Methylthiolation Methylthiolation Intermediate->Methylthiolation CH3SNa (aq) 20-50 °C FinalProduct Propanal, 2-methyl-2-(methylthio)- Methylthiolation->FinalProduct

Caption: Synthetic pathway from isobutyraldehyde to Propanal, 2-methyl-2-(methylthio)-.

References

Application Notes and Protocols for the Analytical Detection of 2-Methyl-2-(methylthio)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyl-2-(methylthio)propanal, also known as aldicarb sulfoxide, is a significant metabolite of the carbamate pesticide aldicarb. Aldicarb and its oxidative metabolites, aldicarb sulfoxide and aldicarb sulfone, are potent cholinesterase inhibitors and are of toxicological concern. Due to its potential presence in various environmental and biological matrices, sensitive and reliable analytical methods are crucial for monitoring its levels to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the detection and quantification of 2-methyl-2-(methylthio)propanal.

Analytical Methods Overview

The primary analytical techniques for the determination of 2-methyl-2-(methylthio)propanal involve chromatographic separation, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with various detection methods. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its versatility in handling various sample matrices and its ability to separate thermally labile compounds like aldicarb and its metabolites.[1] Common HPLC detection methods include:

  • UV Detection: A straightforward detection method, though it may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.[2]

  • Fluorescence Detection (FLD): Often requires post-column derivatization to convert the non-fluorescent carbamates into fluorescent derivatives, offering high sensitivity and selectivity.[1][3]

  • Mass Spectrometry (MS): Provides high selectivity and sensitivity, allowing for unambiguous identification and quantification. LC-MS/MS is a powerful tool for trace residue analysis.[4][5]

Gas Chromatography (GC) can also be employed, but the thermal instability of aldicarb and its metabolites requires careful optimization of analytical conditions or derivatization.[6] Common GC detection methods include:

  • Flame Photometric Detector (FPD): Selective for sulfur-containing compounds, making it suitable for the analysis of aldicarb and its metabolites.[7]

  • Mass Spectrometry (MS): GC-MS provides excellent selectivity and sensitivity for the identification and quantification of volatile and semi-volatile compounds.[8][9]

Experimental Protocols

Protocol 1: Analysis of 2-Methyl-2-(methylthio)propanal in Water by LC-MS/MS

This protocol is based on EPA Method AU-269R0 for the quantitative determination of aldicarb, aldicarb sulfone, and aldicarb sulfoxide in surface water, groundwater, and drinking water.[5]

1. Sample Preparation:

  • Collect 10 mL of the water sample.
  • Vortex the sample to ensure homogeneity.
  • Centrifuge the sample to pellet any suspended particles.
  • The supernatant is ready for direct injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 reversed-phase column.
  • Mobile Phase: A gradient of acetonitrile and water.[10]
  • Ionization Mode: Positive ion mode.[5]
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 2-methyl-2-(methylthio)propanal.

3. Quality Control:

  • Analyze fortified samples at the Limit of Quantitation (LOQ) and 10xLOQ to assess method accuracy and precision.[5]
  • Include procedural blanks to monitor for contamination.

Protocol 2: Analysis of 2-Methyl-2-(methylthio)propanal in Fruits and Vegetables by HPLC-FLD (with Post-Column Derivatization)

This protocol is a general procedure based on established methods for N-methylcarbamate analysis in produce.[1][4]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Homogenize a representative sample of the fruit or vegetable.
  • Extract a sub-sample with a suitable solvent such as methanol or acetonitrile.[1][4]
  • Perform a liquid-liquid extraction cleanup if necessary.[4]
  • Condition a C18 SPE cartridge with methanol followed by water.
  • Load the sample extract onto the SPE cartridge.
  • Wash the cartridge with a low-polarity solvent to remove interferences.
  • Elute the analytes with a more polar solvent mixture (e.g., methanol/water).
  • The eluate is then concentrated and reconstituted in the initial mobile phase for HPLC analysis.

2. HPLC and Post-Column Derivatization Conditions:

  • HPLC Column: C18 reversed-phase column.[2]
  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile.[1][2]
  • Post-Column Derivatization:
  • Hydrolyze the eluted carbamates with sodium hydroxide at an elevated temperature (e.g., 95°C).[1]
  • React the resulting methylamine with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative.[1]
  • Fluorescence Detection: Excite the derivative at an appropriate wavelength (e.g., 339 nm) and measure the emission at a higher wavelength (e.g., 445 nm).[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various analytical methods for the detection of 2-methyl-2-(methylthio)propanal (aldicarb sulfoxide).

Table 1: Performance Data for LC-based Methods

MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
LC-MS/MSWater0.05 µg/L0.1 µg/L93.5 - 106[5]
HPLC-UVLiquid Samples0.192 mg/L--[11]
HPLC-FLDFruits & Vegetables0.2 - 1.3 ng--[4]
HPLC-UVPotatoes37.5 ng (minimum detectable amount)0.1 ppm80 - 100[12]

Table 2: Performance Data for GC-based Methods

MethodDetectorMatrixLimit of Detection (LOD)Recovery (%)Reference
GLCFPDPlant Materials0.005 ppm-[7]
GC-MSBlood0.1 - 0.2 mg/L0.5 - 1 mg/L-[9]

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Extraction Extraction (LLE, SPE, QuEChERs) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (MS, FLD, FPD, UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification HPLC_FLD_Workflow SampleExtract Sample Extract Injection HPLC_Column HPLC Separation (C18 Column) SampleExtract->HPLC_Column PostColumn_Hydrolysis Post-Column Hydrolysis (NaOH, Heat) HPLC_Column->PostColumn_Hydrolysis PostColumn_Derivatization Post-Column Derivatization (OPA + 2-Mercaptoethanol) PostColumn_Hydrolysis->PostColumn_Derivatization FLD_Detection Fluorescence Detection PostColumn_Derivatization->FLD_Detection Data_Analysis Data Analysis FLD_Detection->Data_Analysis

References

Application Note: Analysis of Volatile Sulfur Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile sulfur compounds (VSCs) are a critical class of molecules that significantly impact the quality and safety of a wide range of products, from food and beverages to petroleum and pharmaceutical products. Their analysis is often challenging due to their high reactivity, low concentrations, and the complexity of sample matrices. This application note details robust methodologies for the identification and quantification of VSCs using Gas Chromatography-Mass Spectrometry (GC-MS). We provide comprehensive protocols for sample preparation, instrumental analysis, and data processing, alongside quantitative performance data.

Introduction

Sulfur-containing compounds are known for their potent, often unpleasant odors, and their presence, even at trace levels, can have significant consequences.[1][2] In the food and beverage industry, they are key aroma components that can define the characteristic flavor of products like coffee and wine, or indicate spoilage.[1][2][3] In the petroleum industry, sulfur compounds are undesirable as they can poison catalysts, cause corrosion, and contribute to environmental pollution.[4][5] For pharmaceutical applications, residual sulfur-containing solvents or impurities can affect drug stability and safety.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of VSCs due to its high separation efficiency and sensitive, selective detection capabilities.[6][7] However, the inherent reactivity and volatility of many sulfur compounds necessitate specialized sample handling and analytical techniques to achieve accurate and reproducible results.[5] This note provides a comprehensive guide to overcoming these challenges.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Food and Beverage Matrices

This protocol is optimized for the extraction of volatile sulfur compounds from liquid and solid matrices such as wine, beer, and vegetables.[3][8][9]

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heated magnetic stirrer

  • Sodium chloride (NaCl)

  • Ethylenediaminetetraacetic acid (EDTA)[10]

  • Internal standard solution (e.g., ethyl methyl sulfide in methanol)

Procedure:

  • Place 5 g (for solids) or 5 mL (for liquids) of the sample into a 20 mL headspace vial.

  • Add 2.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of VSCs into the headspace.

  • For samples prone to oxidation of sulfur compounds, add 1% (w/v) of EDTA.[10]

  • Spike the sample with an appropriate internal standard.

  • Immediately seal the vial with the screw cap.

  • Place the vial in the heated autosampler tray or on a heated magnetic stirrer set to 40-60°C.

  • Expose the SPME fiber to the headspace of the sample for a predetermined time (e.g., 30 minutes) with gentle agitation.

  • After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

Sample Collection: Whole Air Sampling for Environmental Monitoring

This protocol is suitable for the collection of airborne sulfur compounds in specially treated canisters.[6]

Materials:

  • Evacuated and passivated stainless steel canisters (e.g., Silonite®-coated)

  • Flow-regulating device

Procedure:

  • Connect the flow-regulating device to the evacuated canister.

  • Open the canister valve to begin sample collection at a controlled flow rate over a desired time period.

  • After sampling, close the valve and record the final pressure.

  • Transport the canister to the laboratory for analysis. The sample is then introduced into the GC-MS system via a cryogenic preconcentration unit.[6]

GC-MS Instrumentation and Conditions

The following tables outline typical GC-MS parameters for the analysis of volatile sulfur compounds. Parameters should be optimized for the specific application and analytes of interest.

Table 1: GC-MS Parameters for General VSC Analysis [11][12]

ParameterSetting
Gas Chromatograph
Injection ModeSplit/Splitless
Inlet Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 - 1.5 mL/min (Constant Flow Mode)
Columne.g., Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.0 µm) or similar low-bleed column[5][13]
Oven ProgramInitial: 40 °C (hold 5 min), Ramp: 10 °C/min to 200 °C (hold 5 min)[11]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Rangem/z 33 - 300
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Quantitative Data

The following table summarizes typical performance data for the quantification of selected sulfur compounds using the HS-SPME-GC-MS method.

Table 2: Quantitative Performance for Selected Volatile Sulfur Compounds [8]

CompoundLinear Range (µg/L)LOD (µg/L)LOQ (µg/L)
Dimethyl Sulfide0.1 - 100> 0.990.0080.02
Dimethyl Disulfide0.1 - 100> 0.990.0150.05
Dimethyl Trisulfide0.1 - 100> 0.990.0280.085

Data Presentation and Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of volatile sulfur compounds.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample (Food, Environmental, etc.) Extraction Extraction (e.g., HS-SPME) Sample->Extraction Addition of Internal Standard GC_Inlet GC Inlet (Desorption/Injection) Extraction->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of sulfur compounds.

Logical Relationship: Detector Choice

The choice of detector is critical in sulfur analysis. While a mass spectrometer provides identification, a sulfur-selective detector can significantly enhance selectivity and sensitivity, especially in complex matrices.[1][4][14]

Detector_Choice Start Complex Sample with Suspected Sulfur Compounds Question Are sulfur compounds the primary target? Start->Question GC_MS Standard GC-MS Analysis Question->GC_MS No GC_SCD_MS GC with Sulfur Selective Detector (SCD/PFPD) and MS in parallel Question->GC_SCD_MS Yes Result1 Identification of all volatile components GC_MS->Result1 Result2 Selective detection and quantification of sulfur compounds with MS confirmation GC_SCD_MS->Result2

References

Application Notes and Protocols for the HPLC Analysis of Propanal, 2-methyl-2-(methylthio)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanal, 2-methyl-2-(methylthio)-, also known as methional, is an organic compound that plays a significant role in the flavor and aroma chemistry of various food products and is a key intermediate in certain synthetic pathways. Its analysis is crucial for quality control in the food and beverage industry, as well as for monitoring its presence in environmental and biological samples. This document provides a detailed application note and protocol for the quantitative analysis of Propanal, 2-methyl-2-(methylthio)- using High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization.

Due to the weak UV absorbance of the aldehyde functional group, direct HPLC analysis of Propanal, 2-methyl-2-(methylthio)- can be challenging in terms of sensitivity and selectivity. To overcome this limitation, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed. DNPH reacts with the aldehyde group to form a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling highly sensitive detection by UV-Vis spectrophotometry.[1][2][3][4]

Experimental Protocols

Principle

The analytical method is based on the reaction of Propanal, 2-methyl-2-(methylthio)- with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form the corresponding 2,4-dinitrophenylhydrazone (DNPH-derivative). The resulting derivative is then extracted, concentrated, and analyzed by reverse-phase HPLC with UV detection at 360 nm.[2][3]

Reagents and Materials
  • Propanal, 2-methyl-2-(methylthio)- standard (purity ≥98%)

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid or Formic acid, analytical grade

  • Methanol (MeOH), HPLC grade

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Syringe filters, 0.45 µm

Instrumentation
  • HPLC system equipped with a UV-Vis detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Nitrogen evaporator or rotary evaporator

Preparation of Solutions
  • DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid. This solution should be freshly prepared.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution: Accurately weigh approximately 10 mg of Propanal, 2-methyl-2-(methylthio)- and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation and Derivatization
  • Sample Collection: The sample collection method will vary depending on the matrix (e.g., liquid food sample, air sample). For liquid samples, a direct aliquot may be used.

  • Derivatization: To 1 mL of the sample or working standard, add 1 mL of the DNPH derivatizing reagent.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 60 minutes in the dark.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the derivatized sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v) to remove interferences.

    • Elute the DNPH-derivative with 2 mL of acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 60% B5-15 min: 60% to 90% B15-20 min: 90% B20-21 min: 90% to 60% B21-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 360 nm

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of the Propanal, 2-methyl-2-(methylthio)-DNPH derivative. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (RT) Approximately 12.5 min
Linearity Range (r²) 0.1 - 50 µg/mL (>0.999)
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery) 95 - 105%

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_hplc_analysis HPLC Analysis cluster_output Results Sample Sample Collection (Liquid or Gaseous) Derivatization Derivatization with DNPH Sample->Derivatization Add DNPH Reagent SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Derivatization->SPE Load Sample Concentration Evaporation & Reconstitution SPE->Concentration Elute with ACN Filtration Filtration (0.45 µm) Concentration->Filtration Dissolve in Mobile Phase Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Gradient Elution Detection UV Detection at 360 nm Separation->Detection Data Data Acquisition & Analysis Detection->Data Quantification Quantification of Propanal, 2-methyl-2-(methylthio)- Data->Quantification

Caption: Workflow for the HPLC analysis of Propanal, 2-methyl-2-(methylthio)-.

Signaling Pathways and Logical Relationships

While "Propanal, 2-methyl-2-(methylthio)-" is not directly involved in classical signaling pathways, its formation in biological systems is often linked to the degradation of the amino acid methionine. The following diagram illustrates this relationship.

Methionine_Degradation Methionine Methionine Degradation Enzymatic or Thermal Degradation Methionine->Degradation Methional Propanal, 2-methyl-2-(methylthio)- (Methional) Degradation->Methional Flavor Characteristic Flavor/Aroma (e.g., in food) Methional->Flavor

Caption: Formation of Methional from Methionine degradation.

References

Application Notes and Protocols: 2-Methyl-2-(methylthio)propanal in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic applications of 2-methyl-2-(methylthio)propanal, a versatile intermediate in organic synthesis. This document details its preparation, key reactions, and its role as a precursor in the synthesis of agrochemicals. Detailed experimental protocols and quantitative data are provided to facilitate its use in the laboratory.

Overview of Synthetic Applications

2-Methyl-2-(methylthio)propanal, also known as 2-methyl-2-(methylsulfanyl)propanal, is a valuable C5 building block in synthetic chemistry.[1] Its utility stems from the presence of both an aldehyde functional group and a thioether linkage at a quaternary carbon center. This unique structural arrangement allows it to participate in a variety of chemical transformations.

Key applications include:

  • Intermediate in Agrochemical Synthesis: It is a crucial intermediate in the industrial synthesis of the carbamate insecticide and nematicide, Aldicarb.[2][3]

  • Masked Acyl Anion (Umpolung Reagent): The thioacetal moiety allows for the temporary reversal of the aldehyde carbon's electrophilic character, enabling it to act as a nucleophilic acyl anion equivalent.[4] This "umpolung" reactivity is a powerful tool for carbon-carbon bond formation.

  • Precursor for Heterocyclic Synthesis: The aldehyde functionality can be readily converted into an oxime, which can then undergo further reactions to form heterocyclic structures.[5]

  • Participation in Aldol Condensations: As an aldehyde, it can undergo aldol condensation reactions, although steric hindrance at the α-position may influence reactivity.[6]

  • Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a range of derivatives.[6]

Synthesis of 2-Methyl-2-(methylthio)propanal

A common and efficient method for the synthesis of 2-methyl-2-(methylthio)propanal involves a two-step process starting from isobutyraldehyde.[7] The first step is the α-chlorination of isobutyraldehyde, followed by a nucleophilic substitution with sodium methyl mercaptide.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Chloro-2-methylpropanal

This protocol is adapted from a patented industrial process.

  • Materials:

    • Isobutyraldehyde

    • Organic solvent (e.g., hydrocarbons, alcohols, amides)

    • Chlorine gas

  • Procedure:

    • In a suitable reaction vessel, dissolve isobutyraldehyde in an organic solvent.

    • Maintain the temperature of the solution between 0-50 °C (preferably 25-35 °C).

    • Bubble chlorine gas through the solution with stirring.

    • Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC).

    • Upon completion, the reaction mixture containing 2-chloro-2-methylpropanal is typically used directly in the next step without extensive purification. A yield of up to 90% can be achieved under optimized conditions.

Step 2: Synthesis of 2-Methyl-2-(methylthio)propanal

  • Materials:

    • 2-Chloro-2-methylpropanal solution from Step 1

    • Aqueous solution of sodium methyl mercaptide (CH₃SNa)

  • Procedure:

    • To the solution of 2-chloro-2-methylpropanal, add an aqueous solution of sodium methyl mercaptide with vigorous stirring.

    • The reaction is a nucleophilic substitution where the thiolate anion displaces the chloride.

    • After the reaction is complete, the organic layer is separated.

    • The crude 2-methyl-2-(methylthio)propanal can be purified by distillation.

Quantitative Data for Synthesis
Reactant 1Reactant 2ProductYieldReference
IsobutyraldehydeChlorine, then Sodium methyl mercaptide2-Methyl-2-(methylthio)propanalHigh (Industrial Process)[7]

Key Reactions and Protocols

Role as a Masked Acyl Anion (Umpolung)

The thioacetal functionality in 2-methyl-2-(methylthio)propanal allows for the deprotonation of the aldehydic proton under strong basic conditions, effectively reversing the polarity of the carbonyl carbon (umpolung). This generates a nucleophilic acyl anion equivalent that can react with various electrophiles. While direct deprotonation of the aldehyde can be challenging, a more common strategy involves the use of related dithiane chemistry as a proof of concept.

Conceptual Experimental Workflow for Umpolung Application:

umpolung_workflow start 2-Methyl-2-(methylthio)propanal deprotonation Deprotonation (e.g., n-BuLi, LDA) start->deprotonation anion Acyl Anion Equivalent deprotonation->anion coupling C-C Bond Formation anion->coupling electrophile Electrophile (e.g., Alkyl Halide, Epoxide) electrophile->coupling product α-Substituted Thioacetal coupling->product hydrolysis Hydrolysis (e.g., HgCl₂, NCS) product->hydrolysis final_product Ketone hydrolysis->final_product aldicarb_synthesis propanal 2-Methyl-2-(methylthio)propanal oxime 2-Methyl-2-(methylthio)propionaldehyde Oxime propanal->oxime Hydroxylamine aldicarb Aldicarb oxime->aldicarb Methyl Isocyanate

References

Application Notes and Protocols: Aldol Condensation Reactions of 2-Methyl-2-(methylthio)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(methylthio)propanal is a versatile synthetic intermediate with potential applications in medicinal chemistry and drug development. Its sterically hindered aldehyde group, combined with the presence of a sulfur-containing moiety, makes it a unique building block. The aldol condensation, a cornerstone of carbon-carbon bond formation, represents a powerful strategy for elaborating the structure of 2-methyl-2-(methylthio)propanal, leading to the synthesis of complex molecules with potential biological activity. These application notes provide an overview and detailed protocols for conducting aldol condensation reactions with this substrate.

While specific literature on the aldol reactions of 2-methyl-2-(methylthio)propanal is limited, the following protocols are based on well-established methodologies for similar aldehydes and are expected to be applicable. Researchers are encouraged to optimize the described conditions for their specific needs.

Reaction Scope and Applications

The aldol addition and condensation products derived from 2-methyl-2-(methylthio)propanal are valuable intermediates. The resulting β-hydroxy carbonyl compounds can be further functionalized, and the α,β-unsaturated systems are key precursors for Michael additions, conjugate additions, and various cyclization reactions. These pathways open access to a diverse range of molecular architectures relevant to drug discovery.

Data Presentation

Table 1: Base-Catalyzed Aldol Condensation with Ketones

EntryKetone PartnerBase (equivalents)SolventTemperature (°C)Time (h)Product(s)Yield (%)Diastereomeric Ratio (syn:anti)
1AcetoneNaOH (1.1)EtOH/H₂O254Aldol Adduct--
2AcetoneNaOH (1.1)EtOH/H₂O602Condensation Product--
3CyclohexanoneLDA (1.1)THF-782Aldol Adduct--
4AcetophenoneNaOEt (1.1)EtOH256Aldol Adduct--

Table 2: Lewis Acid-Mediated Aldol Addition with Silyl Enol Ethers

EntrySilyl Enol EtherLewis Acid (equivalents)SolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio (syn:anti)
11-(Trimethylsilyloxy)cyclohexeneTiCl₄ (1.1)CH₂Cl₂-783Aldol Adduct--
21-(tert-Butyldimethylsilyloxy)styreneBF₃·OEt₂ (1.1)CH₂Cl₂-783Aldol Adduct--

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation with Acetone

This protocol describes the reaction of 2-methyl-2-(methylthio)propanal with acetone under basic conditions, which is expected to lead to the aldol addition product at room temperature and the condensation product upon heating.

Materials:

  • 2-Methyl-2-(methylthio)propanal

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-(methylthio)propanal (1.0 eq).

  • Dissolve the aldehyde in a 1:1 mixture of ethanol and water.

  • Add acetone (3.0 eq) to the solution.

  • In a separate beaker, prepare a 2 M solution of sodium hydroxide in water.

  • Slowly add the NaOH solution (1.1 eq) to the reaction mixture at room temperature with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • For the aldol addition product, stir at room temperature for 4-6 hours. For the condensation product, heat the reaction mixture to 60 °C for 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Mediated Aldol Addition with a Silyl Enol Ether

This protocol describes a Mukaiyama-type aldol addition using a silyl enol ether and a Lewis acid catalyst, which often provides higher diastereoselectivity.

Materials:

  • 2-Methyl-2-(methylthio)propanal

  • 1-(Trimethylsilyloxy)cyclohexene

  • Titanium tetrachloride (TiCl₄) (1 M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane to the flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 2-methyl-2-(methylthio)propanal (1.0 eq) to the flask via syringe.

  • Slowly add the 1 M solution of TiCl₄ in CH₂Cl₂ (1.1 eq) to the reaction mixture and stir for 15 minutes.

  • In a separate syringe, draw up 1-(trimethylsilyloxy)cyclohexene (1.2 eq) and add it dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Aldol_Condensation_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_protonation Protonation Ketone Ketone (e.g., Acetone) Enolate Enolate Ketone->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Water H₂O Enolate->Water Aldehyde 2-Methyl-2-(methylthio)propanal Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Alkoxide->Aldol_Adduct Water_prot H₂O Water_prot->Aldol_Adduct

Caption: Base-catalyzed aldol addition mechanism.

Mukaiyama_Aldol_Workflow Start Start: Materials Preparation Reactants 2-Methyl-2-(methylthio)propanal Silyl Enol Ether Start->Reactants Solvent Anhydrous CH₂Cl₂ Start->Solvent LewisAcid Lewis Acid (e.g., TiCl₄) Start->LewisAcid ReactionSetup Reaction Setup under Inert Atmosphere (Schlenk Flask, -78 °C) Reactants->ReactionSetup Solvent->ReactionSetup LewisAcid->ReactionSetup Addition Sequential Addition of Aldehyde, Lewis Acid, and Silyl Enol Ether ReactionSetup->Addition Monitoring Reaction Monitoring by TLC Addition->Monitoring Quenching Quenching with Saturated NaHCO₃ (aq) Monitoring->Quenching Upon Completion Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification by Column Chromatography Workup->Purification Product Final Product: Aldol Adduct Purification->Product

Caption: Workflow for Mukaiyama aldol addition.

Application Notes and Protocols: Oxidation and Reduction of Sulfur-Containing Aldehydes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the oxidation and reduction reactions of sulfur-containing aldehydes, compounds of significant interest in cellular signaling, toxicology, and as structural motifs in pharmaceutical agents. The provided protocols offer standardized methods for the chemical and enzymatic manipulation of these molecules, facilitating research and development in medicinal chemistry and related fields.

Introduction to a Key Chemical Space

Sulfur-containing aldehydes are a class of reactive molecules characterized by the presence of both a thiol or thioether group and an aldehyde functionality. This unique combination imparts a rich chemical reactivity, allowing them to participate in a variety of biological and synthetic transformations. The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, while the sulfur atom can influence the molecule's reactivity, participate in redox cycling, and form adducts with biological nucleophiles such as cysteine and glutathione.[1][2] Understanding and controlling these transformations are crucial for elucidating their biological roles and for the synthesis of novel therapeutics.[3][4]

Oxidation of Sulfur-Containing Aldehydes

The oxidation of a sulfur-containing aldehyde to its corresponding carboxylic acid is a key transformation, both in metabolic pathways and in synthetic organic chemistry.

Chemical Oxidation

A common and effective method for the oxidation of aldehydes is the use of potassium permanganate (KMnO₄). This strong oxidizing agent can efficiently convert aldehydes to carboxylic acids under controlled conditions. While KMnO₄ can also oxidize other functional groups, careful control of the reaction conditions, such as temperature and pH, can achieve selectivity.

Table 1: Chemical Oxidation of a Representative Sulfur-Containing Aldehyde

SubstrateOxidizing AgentSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
2-ThiophenecarboxaldehydeKMnO₄Acetone/Water0 - 252~85Adapted from[5]

Experimental Protocol: Oxidation of 2-Thiophenecarboxaldehyde with Potassium Permanganate

Materials:

  • 2-Thiophenecarboxaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water (deionized)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Ice bath

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Slowly add a solution of potassium permanganate (approximately 1.2 equivalents) in water to the stirred reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and quench the excess permanganate by the slow addition of solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-thiophenecarboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Enzymatic Oxidation

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the NAD(P)⁺-dependent oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[6] Several ALDH isozymes have been shown to metabolize sulfur-containing aldehydes, playing a crucial role in detoxification and cellular signaling.[2]

Table 2: Kinetic Parameters of Aldehyde Dehydrogenase with Sulfur-Containing Substrates

EnzymeSubstrateK_m (µM)V_max (nmol/min/mg)Reference
Rat Liver Mitochondrial ALDHS-(2-aldehydo-ethyl)glutathione877-[2]
Human ALDH9A13-Mercaptopropionaldehyde---
Yeast ALDHPropionaldehyde (control)--[7]

Note: Complete kinetic data for all enzyme-substrate combinations are not always available in the literature.

Experimental Protocol: Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.[6][8]

Materials:

  • Cell or tissue lysate containing ALDH

  • ALDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Substrate (e.g., 3-mercaptopropionaldehyde)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • WST-1 or similar tetrazolium salt (for colorimetric detection of NADH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold ALDH Assay Buffer. Centrifuge to remove cellular debris and collect the supernatant.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing ALDH Assay Buffer, NAD⁺, and the sulfur-containing aldehyde substrate.

  • Initiate Reaction: Add the cell or tissue lysate to the reaction mixture to initiate the enzymatic reaction.

  • Detection: Immediately add the colorimetric reagent (e.g., WST-1) which is reduced by the NADH produced during the reaction, resulting in a color change.

  • Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The ALDH activity is proportional to this rate. A standard curve using known concentrations of NADH can be used for quantification.

Reduction of Sulfur-Containing Aldehydes

The reduction of sulfur-containing aldehydes to their corresponding primary alcohols is a fundamental reaction in both organic synthesis and metabolic pathways.

Chemical Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to reduce aldehydes and ketones to their corresponding alcohols.[9][10] It is generally compatible with a variety of functional groups, making it a versatile reagent in organic synthesis.

Table 3: Chemical Reduction of a Representative Sulfur-Containing Aldehyde

SubstrateReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-(Methylthio)benzaldehydeNaBH₄Methanol0 - 251>95Adapted from[7]

Experimental Protocol: Reduction of 4-(Methylthio)benzaldehyde with Sodium Borohydride

Materials:

  • 4-(Methylthio)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Ice bath

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)benzaldehyde (1 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (approximately 1.1 equivalents) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, monitoring by TLC.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(methylthio)benzyl alcohol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Enzymatic Reduction

While aldehyde dehydrogenases catalyze oxidation, other enzymes, such as certain alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), can catalyze the reverse reaction: the reduction of aldehydes to alcohols, typically using NADH or NADPH as a cofactor.[2]

Signaling Pathways and Experimental Workflows

The reaction of sulfur-containing aldehydes with cellular nucleophiles, particularly glutathione, can lead to the formation of adducts that play a role in cellular signaling pathways.[1][11] For example, the formation of a glutathione-aldehyde adduct can be the initial step in a detoxification pathway or can trigger a downstream signaling cascade.

Signaling_Pathway cluster_stress Cellular Stress cluster_generation Aldehyde Generation cluster_detox Detoxification & Signaling Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation induces Sulfur_Aldehyde Sulfur-Containing Aldehyde Lipid_Peroxidation->Sulfur_Aldehyde produces GSH Glutathione (GSH) GSH_Adduct Glutathione-Aldehyde Adduct ALDH Aldehyde Dehydrogenase (ALDH) GSH_Adduct->ALDH substrate for Signaling_Cascade Downstream Signaling GSH_Adduct->Signaling_Cascade activates Carboxylic_Acid Carboxylic Acid (Excreted) ALDH->Carboxylic_Acid oxidizes to Sulfur_AldehydeGSH Sulfur_AldehydeGSH Sulfur_AldehydeGSH->GSH_Adduct conjugation

Cellular response to sulfur-containing aldehydes.

The diagram above illustrates a simplified pathway where oxidative stress leads to the formation of a sulfur-containing aldehyde. This aldehyde can then be detoxified through conjugation with glutathione and subsequent oxidation by ALDH. Alternatively, the glutathione-aldehyde adduct may initiate a downstream signaling cascade.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_reaction Redox Reaction cluster_analysis Analysis & Characterization Start Starting Material (e.g., Thiophene) Aldehyde_Synth Aldehyde Synthesis (e.g., Vilsmeier-Haack) Start->Aldehyde_Synth Purification1 Purification (Chromatography/Distillation) Aldehyde_Synth->Purification1 Sulfur_Aldehyde Sulfur-Containing Aldehyde Purification1->Sulfur_Aldehyde Oxidation Oxidation (e.g., KMnO4) Sulfur_Aldehyde->Oxidation Reduction Reduction (e.g., NaBH4) Sulfur_Aldehyde->Reduction Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Oxidation->Reaction_Monitoring Reduction->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification2 Purification (Recrystallization/Chromatography) Workup->Purification2 Characterization Characterization (NMR, IR, MS) Purification2->Characterization Final_Product Final Product (Carboxylic Acid or Alcohol) Characterization->Final_Product

General workflow for redox reactions.

This workflow outlines the key steps for the synthesis, purification, reaction, and analysis of sulfur-containing aldehydes and their oxidation or reduction products. Careful monitoring and purification are essential to obtain high-purity materials for further studies.

Conclusion

The oxidation and reduction of sulfur-containing aldehydes are fundamental transformations with significant implications for drug development and the study of cellular processes. The protocols and data presented here provide a foundation for researchers to explore the chemistry and biology of this important class of molecules. Further investigation into the specific roles of different sulfur-containing aldehydes in signaling pathways and as potential drug targets is a promising area for future research.

References

Application Notes and Protocols for the Synthesis of 2-methyl-2-methylthio propionaldoxime

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-methyl-2-methylthio propionaldoxime, also known as aldicarb oxime, is a key intermediate in the synthesis of the carbamate insecticide aldicarb. Aldicarb is effective against a variety of pests, including nematodes, thrips, and aphids, and functions as a cholinesterase inhibitor. The synthesis of the oxime intermediate is a critical step that can be achieved through multiple pathways. This document outlines two established protocols for the synthesis of 2-methyl-2-methylthio propionaldoxime, providing detailed experimental procedures and summarizing key quantitative data.

Data Presentation

ParameterValueReference
Synthesis of 2-chloro-2-methyl propanal
Starting MaterialIsobutyraldehyde[1]
ReagentChlorine[1]
SolventN,N-dimethylformamide[1]
Temperature20–40 °C[1]
Yield86.38%[1]
Synthesis of 2-methyl-2-methylthio propionaldehyde
Starting Material2-chloro-2-methyl propanal[1]
ReagentSodium methyl mercaptide (aqueous solution)[1]
Temperature20–50 °C[1]
Synthesis of 2-methyl-2-methylthio propionaldoxime
Starting Material2-methyl-2-methylthio propionaldehyde[1]
ReagentHydroxylamine (aqueous solution)[1]
Temperature50–100 °C[1]
pH4–10 (maintained with aqueous NaOH)[1]
Synthesis of Aldicarb from the Oxime
Starting Material2-methyl-2-methylthio propionaldoxime[2][3]
ReagentMethyl isocyanate[2][3]
CatalystTriethylamine (optional)[3]
SolventWater[2][3]
Temperature0–30 °C[2][3]
Yield>90%[2]

Experimental Protocols

Two primary synthesis routes for 2-methyl-2-methylthio propionaldoxime are described below.

Protocol 1: Synthesis from Isobutyraldehyde

This protocol involves a three-step process starting from isobutyraldehyde.[1]

Step 1: Synthesis of 2-chloro-2-methyl propanal

  • Dissolve isobutyraldehyde (72.7 g) in N,N-dimethylformamide (112 g) in a suitable reaction flask equipped with a stirrer.

  • While stirring, maintain the temperature between 20–40 °C and introduce chlorine gas (71.0 g).

  • After the reaction is complete, perform vacuum distillation (640 mmHg) of the reaction solution.

  • Collect the fraction at 32–34 °C to obtain colorless, transparent 2-chloro-2-methyl propanal (92.0 g, 86.38% yield).

Step 2: Synthesis of 2-methyl-2-methylthio propionaldehyde

  • Under a stirred condition, add 2-chloro-2-methyl propanal (54.3 g, 98% content) dropwise into a 25% aqueous solution of sodium methyl mercaptide (147 g).

  • Maintain the reaction temperature between 20–50 °C.

  • Upon completion of the reaction, allow the layers to separate.

  • Subject the oil layer to vacuum distillation (150 mmHg) and collect the fraction at 90–94 °C to yield clear, colorless 2-methyl-2-methylthio propionaldehyde (67.5 g, 98% content).

Step 3: Synthesis of 2-methyl-2-methylthio propionaldoxime

  • React 2-methyl-2-methylthio propionaldehyde (0.5 mole) with an equimolar amount of aqueous hydroxylamine under vigorous stirring.

  • Maintain the reaction temperature between 50–100 °C.

  • Throughout the reaction, maintain the pH of the solution between 4 and 10 using an aqueous solution of sodium hydroxide.

  • After the reaction is complete, allow the layers to separate.

  • Distill the oil layer to obtain the final product, 2-methyl-2-methylthio propionaldoxime, as a clear, colorless liquid.

Protocol 2: Synthesis from 2-chloro-2-methyl-1-nitrosopropane dimer

This protocol provides an alternative route to the target compound.[4]

  • React 2-chloro-2-methyl-1-nitrosopropane dimer with methyl mercaptan in the presence of sodium hydroxide.

  • The reaction yields 2-methyl-2-methylthio propionaldoxime. Further details on the specific reaction conditions and work-up procedure for this method are not extensively detailed in the provided literature but represent a known synthetic pathway.

Subsequent Reaction: Synthesis of Aldicarb

The synthesized 2-methyl-2-methylthio propionaldoxime is the direct precursor to aldicarb.[2][3][5]

  • In a one-liter glass resin kettle equipped with a stirrer, subsurface addition tube, thermometer, and a dry ice/acetone condenser, add 2-methyl-2-methylthio propionaldoxime (66.5 g, 0.50 mole) and water (266 ml).[3]

  • Cool the mixture to 5 °C using a salt/water/ice bath.[3]

  • Optionally, add triethylamine (0.52 g, 0.005 mole) as a catalyst under a nitrogen atmosphere.[3]

  • Add methyl isocyanate (29.5 ml, 0.50 mole) subsurface over 30 minutes with vigorous stirring, maintaining the temperature between 5 °C and 12 °C.[3]

  • Continue stirring for an additional 45 minutes, allowing the temperature to range between 10 °C and 20 °C.[3]

  • The product, 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime (aldicarb), will form as a solid in an aqueous slurry.[2]

  • Filter the slurry to collect the product as a water-wet cake. This process can achieve a yield in excess of 90%.[2]

Mandatory Visualization

SynthesisWorkflow cluster_protocol1 Protocol 1: From Isobutyraldehyde cluster_protocol2 Protocol 2: Alternative Route cluster_final_product Final Product Synthesis A Isobutyraldehyde B 2-chloro-2-methyl propanal A->B Chlorine, N,N-dimethylformamide C 2-methyl-2-methylthio propionaldehyde B->C Sodium methyl mercaptide D 2-methyl-2-methylthio propionaldoxime C->D Hydroxylamine G 2-methyl-2-methylthio propionaldoxime E 2-chloro-2-methyl-1-nitrosopropane dimer F 2-methyl-2-methylthio propionaldoxime E->F Methyl mercaptan, NaOH H Aldicarb G->H Methyl isocyanate

Caption: Synthesis pathways for 2-methyl-2-methylthio propionaldoxime and its conversion to aldicarb.

References

Application Notes and Protocols: "Propanal, 2-methyl-2-(methylthio)-" as an Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of "Propanal, 2-methyl-2-(methylthio)-" as a key intermediate in the synthesis of the carbamate insecticide, Aldicarb.

Introduction

"Propanal, 2-methyl-2-(methylthio)-", also known as 2-methyl-2-(methylthio)propionaldehyde, is a crucial building block in the production of various agrochemicals. Its chemical structure, featuring both an aldehyde and a thioether functional group, allows for versatile downstream chemical modifications. This document focuses on its primary application as an intermediate in the synthesis of Aldicarb, a potent systemic insecticide, nematicide, and acaricide.

Chemical Profile of "Propanal, 2-methyl-2-(methylthio)-"

PropertyValue
CAS Number 16042-21-0[1]
Molecular Formula C5H10OS[2]
Molecular Weight 118.2 g/mol [2]
Appearance Colorless liquid
Boiling Point Approx. 130 °C
Solubility Soluble in organic solvents, limited solubility in water.

Synthetic Pathway Overview

The synthesis of Aldicarb from isobutyraldehyde involves a three-step process to first generate "Propanal, 2-methyl-2-(methylthio)-", followed by its conversion to an oxime, and finally, reaction with methyl isocyanate.

Agrochemical_Synthesis A Isobutyraldehyde B 2-Chloro-2-methylpropanal A->B Chlorination C Propanal, 2-methyl-2-(methylthio)- B->C Thiolation D 2-Methyl-2-(methylthio)propionaldoxime C->D Oximation E Aldicarb D->E Carbamoylation

Caption: Overall synthetic pathway from Isobutyraldehyde to Aldicarb.

Experimental Protocols

Synthesis of "Propanal, 2-methyl-2-(methylthio)-"

This synthesis involves a two-step process starting from isobutyraldehyde.

Step 1: Synthesis of 2-Chloro-2-methylpropanal

This procedure is based on the chlorination of isobutyraldehyde.

  • Materials:

    • Isobutyraldehyde (72.7g, 1 mol)

    • N,N-dimethylformamide (DMF, 112g)

    • Chlorine gas (71.0g)

  • Procedure:

    • In a reaction flask, combine isobutyraldehyde and N,N-dimethylformamide.

    • While stirring, maintain the temperature between 20-40°C and bubble chlorine gas through the solution.

    • After the reaction is complete, perform vacuum distillation (640 mmHg) and collect the fraction at 32-34°C.

  • Yield: Approximately 92.0g of colorless, transparent 2-chloro-2-methylpropanal (86.38% yield).

Step 2: Synthesis of "Propanal, 2-methyl-2-(methylthio)-"

This step involves the reaction of 2-chloro-2-methylpropanal with sodium methyl mercaptide.

  • Materials:

    • 2-Chloro-2-methylpropanal (54.3g, with 98% purity)

    • 25% aqueous solution of sodium methyl mercaptide (147g)

  • Procedure:

    • Under vigorous stirring, add the 2-chloro-2-methylpropanal to the sodium methyl mercaptide solution.

    • Maintain the reaction temperature between 20-50°C.

    • After the reaction is complete, allow the layers to separate.

    • Isolate the organic layer and perform vacuum distillation (150 mmHg), collecting the fraction at 90-94°C.

  • Yield: Approximately 67.5g of clear, colorless "Propanal, 2-methyl-2-(methylthio)-" (with 98% purity).

Synthesis of 2-Methyl-2-(methylthio)propionaldoxime

This protocol describes the oximation of "Propanal, 2-methyl-2-(methylthio)-".

  • Materials:

    • "Propanal, 2-methyl-2-(methylthio)-" (60.2g, with 98% purity)

    • 25% hydroxylamine sulfate solution (196.8g)

  • Procedure:

    • Combine "Propanal, 2-methyl-2-(methylthio)-" and the hydroxylamine sulfate solution.

    • Maintain the reaction temperature between 50-80°C for 3 hours.

    • After the reaction, allow the layers to separate.

    • Isolate the organic layer and perform vacuum distillation, collecting the fraction at 76-78°C.

  • Yield: Approximately 61.7g of clear, colorless 2-methyl-2-(methylthio)propionaldoxime (92.7% yield).

Synthesis of Aldicarb

This final step involves the reaction of the oxime intermediate with methyl isocyanate.

  • Materials:

    • 2-methyl-2-(methylthio) propionaldehyde oxime (66.5g, 0.50 mole)

    • Water (266 mL)

    • Triethylamine (0.52g, 0.005 mole)

    • Methyl isocyanate (29.5 mL, 0.50 mole, with an additional 3.0 mL and 1.0 mL added later)

    • Phosphoric acid (2.9g in 10 mL water)

  • Procedure:

    • In a one-liter glass resin kettle equipped with a stirrer, dropping funnel, thermometer, and condenser, combine the 2-methyl-2-(methylthio) propionaldehyde oxime and water.

    • Cool the mixture to 5°C using a salt/water/ice bath.

    • Add triethylamine to the kettle under a nitrogen atmosphere.

    • Slowly add methyl isocyanate subsurface over 30 minutes, maintaining the temperature between 5-12°C with vigorous stirring.

    • Stir for an additional 45 minutes at 10-20°C.

    • Transfer the reaction mixture to a blender and blend at high speed for 30 seconds.

    • Add an additional 3.0 mL of methyl isocyanate while blending for another 30 seconds.

    • Transfer the mixture back to the resin kettle and add another 1.0 mL of methyl isocyanate with vigorous stirring at 20°C.

    • Stir for 30 minutes, then slowly add the phosphoric acid solution subsurface.

    • Filter the resulting solid product on a sintered glass funnel.

  • Yield: The wet product (97.88g) contains 91.88% Aldicarb, which corresponds to an 87.9% yield based on the starting oxime.

Data Presentation

Summary of Reaction Yields

Reaction StepStarting MaterialProductReported Yield (%)
1Isobutyraldehyde2-Chloro-2-methylpropanal86.38
22-Chloro-2-methylpropanal"Propanal, 2-methyl-2-(methylthio)-"Not explicitly stated, but product quantity is given.
3"Propanal, 2-methyl-2-(methylthio)-"2-Methyl-2-(methylthio)propionaldoxime92.7
42-Methyl-2-(methylthio)propionaldoximeAldicarb87.9

Logical Workflow for Aldicarb Synthesis

The following diagram illustrates the logical progression of the experimental workflow.

Workflow cluster_prep Preparation of Intermediate cluster_final Final Product Synthesis start Start: Isobutyraldehyde chlorination Chlorination Reaction start->chlorination thiolation Thiolation Reaction chlorination->thiolation intermediate Intermediate: Propanal, 2-methyl-2-(methylthio)- thiolation->intermediate oximation Oximation Reaction intermediate->oximation carbamoylation Carbamoylation Reaction oximation->carbamoylation purification Purification/Isolation carbamoylation->purification final_product Final Product: Aldicarb purification->final_product

Caption: Logical workflow for the synthesis of Aldicarb.

Disclaimer: The provided protocols are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting with appropriate safety precautions. The user assumes all risk and liability for the use of this information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(methylthio)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methyl-2-(methylthio)propanal for improved yields and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-methyl-2-(methylthio)propanal.

Issue 1: Low Yield in the Synthesis from Isobutyraldehyde

Q1: My overall yield of 2-methyl-2-(methylthio)propanal starting from isobutyraldehyde is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this two-step synthesis can originate from either the chlorination of isobutyraldehyde or the subsequent reaction with sodium methyl mercaptide.

Potential Causes & Solutions in the Chlorination Step:

  • Side Reactions: The primary cause of low yield during the chlorination of isobutyraldehyde is the formation of side products. Chlorination can occur at the α-hydrogen, and the isobutyryl chloride can also be formed.

    • Solution: Performing the reaction in a suitable solvent and at a controlled, lower temperature can significantly minimize these side reactions. The use of a solvent dilutes the reactants, reducing the likelihood of side reactions.[1]

  • Reaction Temperature: Higher temperatures can promote side reactions.

    • Solution: Maintain the reaction temperature between 0°C and 50°C, with an optimal range of 25-35°C, to improve the yield of 2-chloro-2-methylpropanal.[1]

Potential Causes & Solutions in the Methylthiolation Step:

  • Incomplete Reaction: The reaction between 2-chloro-2-methylpropanal and sodium methyl mercaptide may not go to completion.

    • Solution: Ensure efficient stirring and maintain the reaction temperature between 20°C and 50°C to promote the reaction.[1]

  • Hydrolysis of the Product: The aldehyde functional group can be sensitive to certain conditions.

    • Solution: After the reaction, it is crucial to properly separate the organic layer from the aqueous layer and proceed with purification.

Issue 2: Formation of Impurities

Q2: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize their formation and remove them?

A2: Impurities can arise from side reactions during the synthesis or from unreacted starting materials.

Common Impurities:

  • From Chlorination: Unreacted isobutyraldehyde, isobutyryl chloride, and α-chloro isobutyraldehyde.

  • From Methylthiolation: Unreacted 2-chloro-2-methylpropanal.

  • Aldol Condensation: 2-methyl-2-(methylthio)propanal can potentially undergo self-aldol condensation under acidic or basic conditions.[2]

Minimizing Impurity Formation:

  • Control Reaction Conditions: As mentioned previously, controlling the temperature and using a solvent during chlorination is key.

  • Stoichiometry: Use a slight excess of sodium methyl mercaptide to ensure the complete conversion of 2-chloro-2-methylpropanal.

Purification:

  • Distillation: The most effective method for purifying 2-methyl-2-(methylthio)propanal is vacuum distillation.[1] The product is a colorless liquid.[1][3]

Frequently Asked Questions (FAQs)

Q3: What are the common synthetic routes to produce 2-methyl-2-(methylthio)propanal?

A3: The two primary synthetic routes are:

  • From Isobutyraldehyde: This involves the chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal, which is then reacted with sodium methyl mercaptide.[1]

  • From Propanal (or other aldehydes): This involves the direct addition of methyl mercaptan to the aldehyde, often catalyzed by a base.[2]

Q4: What are the key reaction parameters to control for maximizing the yield?

A4: To maximize the yield, it is crucial to control the following parameters:

  • Temperature: Lower temperatures during chlorination minimize side reactions.[1]

  • Solvent: The use of a solvent during chlorination improves selectivity and yield.[1]

  • Catalyst: In the addition of methyl mercaptan to an aldehyde, a base catalyst like pyridine or triethylamine can improve reaction efficiency.[2]

  • Pressure: For the addition reaction of the gaseous methyl mercaptan, controlling the pressure can enhance the reaction rate and yield.[2]

Q5: What are the recommended purification techniques for 2-methyl-2-(methylthio)propanal?

A5: The recommended purification technique is vacuum distillation . This allows for the separation of the desired product from less volatile impurities and unreacted starting materials.[1]

Data Presentation

Table 1: Influence of Solvent and Temperature on the Yield of 2-chloro-2-methylpropanal from Isobutyraldehyde [1]

SolventTemperature (°C)Yield (%)
1,2-Dichloroethane10-1573.3
N,N-Dimethylformamide20-4086.38
None (literature)65-9063.8-66.4

Experimental Protocols

Synthesis of 2-methyl-2-(methylthio)propanal from Isobutyraldehyde [1]

Step 1: Synthesis of 2-chloro-2-methylpropanal

  • In a reaction flask, dissolve isobutyraldehyde (e.g., 72.7 g) in a solvent (e.g., 112 g of N,N-dimethylformamide).

  • While stirring, feed in chlorine gas (e.g., 71.0 g) while maintaining the temperature between 20-40°C.

  • After the reaction is complete, perform vacuum distillation (e.g., at 640 mmHg) to collect the 2-chloro-2-methylpropanal fraction (boiling point 32-34°C).

Step 2: Synthesis of 2-methyl-2-(methylthio)propanal

  • In a separate reaction vessel under vigorous stirring, add a 25% aqueous solution of sodium methyl mercaptide (e.g., 147 g).

  • Slowly add the 2-chloro-2-methylpropanal (e.g., 54.3 g, 98% purity) to the sodium methyl mercaptide solution while maintaining the temperature between 20-50°C.

  • After the reaction is complete, allow the layers to separate.

  • Isolate the organic layer and perform vacuum distillation (e.g., at 150 mmHg) to collect the 2-methyl-2-(methylthio)propanal fraction (boiling point 90-94°C).

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methylthiolation Isobutyraldehyde Isobutyraldehyde Reaction1 Chlorination Reaction (20-40°C) Isobutyraldehyde->Reaction1 Chlorine Chlorine Gas Chlorine->Reaction1 Solvent Solvent (e.g., DMF) Solvent->Reaction1 Distillation1 Vacuum Distillation Reaction1->Distillation1 Intermediate 2-chloro-2-methylpropanal Distillation1->Intermediate Reaction2 Methylthiolation Reaction (20-50°C) Intermediate->Reaction2 SodiumMercaptide Sodium Methyl Mercaptide (aq. solution) SodiumMercaptide->Reaction2 Separation Phase Separation Reaction2->Separation Distillation2 Vacuum Distillation Separation->Distillation2 FinalProduct 2-methyl-2-(methylthio)propanal Distillation2->FinalProduct

Caption: Workflow for the synthesis of 2-methyl-2-(methylthio)propanal.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Final Product SideReactions Side Reactions in Chlorination LowYield->SideReactions HighTemp High Reaction Temperature LowYield->HighTemp IncompleteReaction Incomplete Methylthiolation LowYield->IncompleteReaction UseSolvent Use of Solvent (e.g., DMF) SideReactions->UseSolvent mitigates ControlTemp Control Temperature (25-35°C for Chlorination, 20-50°C for Methylthiolation) HighTemp->ControlTemp corrects IncompleteReaction->ControlTemp improves Stirring Ensure Efficient Stirring IncompleteReaction->Stirring improves

References

Technical Support Center: Analysis of Volatile Sulfur Compounds (VSCs)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analysis of these compounds.

Troubleshooting Guide

The analysis of VSCs is prone to a variety of challenges, from sample collection to data analysis. The following table summarizes common issues, their potential causes, and recommended solutions to help you navigate these complexities.

Problem Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column causing analyte adsorption. - Incompatible solvent for the analytical column. - Column degradation or contamination. - Improper injection technique.- Use an inert-coated (e.g., Sulfinert®) inlet liner and column.[1] - Ensure the injection solvent is compatible with the column's stationary phase. - Bake out the column according to the manufacturer's instructions or replace it. - Optimize injection speed and volume.
Low Analyte Response or No Peaks - Analyte loss during sample preparation or storage.[2][3] - Leaks in the GC system. - Detector not functioning correctly (e.g., flame out in FPD, incorrect ozone flow in SCD). - Incorrect sample concentration (too low).- Use inert sample containers and transfer lines.[1] Store samples at low temperatures.[4] - Perform a leak check on the entire GC system. - Check detector parameters and perform routine maintenance.[5] - Concentrate the sample using techniques like SPME or purge and trap.[2][6][7]
Poor Reproducibility - Inconsistent sample collection or preparation. - Variability in injection volume. - Matrix effects influencing analyte response.[8][9] - Fluctuations in gas flows or oven temperature.- Standardize the entire analytical workflow from sample collection to injection. - Use an autosampler for precise injections. - Employ matrix-matched calibration or use an internal standard.[9][10] - Regularly check and calibrate gas flows and oven temperature.
Ghost Peaks - Carryover from a previous injection. - Contamination in the carrier gas, syringe, or inlet. - Septum bleed.- Run a blank solvent injection after a high-concentration sample. - Use high-purity gases and solvent for rinsing the syringe. Regularly replace the septum and inlet liner.[5]
Baseline Noise or Drift - Contaminated carrier gas or detector gases. - Column bleed at high temperatures. - Detector contamination.- Install or replace gas purifiers.[5] - Operate the column within its recommended temperature range.[5] - Clean the detector according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: What are the best practices for collecting and storing samples containing VSCs to minimize analyte loss?

A1: Due to their high volatility and reactivity, proper sample handling is critical.[2] To minimize analyte loss:

  • Use Inert Containers: Employ glass vials with PTFE-lined septa or specialized sample bags (e.g., Tedlar®) that are known to be inert to sulfur compounds. Avoid plastics that can absorb VSCs.

  • Minimize Headspace: Fill the sample container as much as possible to reduce the volume of the gas phase where volatile compounds can partition.

  • Refrigerate or Freeze: Store samples at low temperatures (e.g., 4°C or -20°C) to reduce volatility and slow down potential degradation reactions.[4]

  • Limit Exposure to Air: Oxygen can oxidize sensitive sulfur compounds. If possible, collect and store samples under an inert atmosphere (e.g., nitrogen).

  • Prompt Analysis: Analyze samples as quickly as possible after collection.

Q2: How can I prevent the loss of VSCs due to adsorption on active surfaces during analysis?

A2: Adsorption to active metal surfaces in the GC system is a common problem.[3] To mitigate this:

  • Use Inert Flow Paths: Utilize GC systems with inert-coated components, including the inlet liner, column, and transfer lines.[1] Treatments like Sulfinert® are specifically designed to create a barrier between the sample and metal surfaces.

  • Deactivate Glassware: Silanize any glass components (e.g., syringes, vials) that come into contact with the sample to cover active silanol groups.

  • Condition the System: Before running samples, inject a high-concentration standard or the sample matrix several times to "condition" the system by saturating the active sites.[3]

Method Development and Calibration

Q3: What are the most common analytical techniques for VSC analysis, and what are their pros and cons?

A3: Gas chromatography (GC) is the primary technique for separating VSCs. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Detector Pros Cons
Sulfur Chemiluminescence Detector (SCD) - Highly selective for sulfur compounds.[11] - Equimolar response to sulfur, simplifying quantification.[4] - Very sensitive (low ppb to ppt levels).- Can be complex to operate and maintain.[1] - Potential for quenching from co-eluting hydrocarbons.
Flame Photometric Detector (FPD) - Good sensitivity for sulfur and phosphorus compounds. - Relatively robust and easy to operate.- Non-linear response, requiring a multi-point calibration curve. - Susceptible to quenching by hydrocarbons.[1]
Mass Spectrometry (MS) - Provides structural information for compound identification. - High sensitivity and selectivity, especially with high-resolution MS.- Can be more expensive and complex to operate. - Quantification of sulfur compounds can be challenging.[12][13]

Q4: How should I prepare my calibration standards for accurate quantification of VSCs?

A4: Proper calibration is essential for accurate results.

  • Gas Standards: For highly volatile sulfur compounds, certified gas standards are often the most accurate. These can be diluted using a dynamic gas blender or injected via a gas-tight syringe.[14][15]

  • Liquid Standards: When using liquid standards, choose a solvent that is inert to VSCs and compatible with your analytical method. Pentane is often a good choice.[14][15] Prepare stock solutions in a concentrated form and dilute them to working concentrations just before use.

  • Matrix-Matched Calibration: The sample matrix can significantly affect the analyte response (matrix effect).[8][9] To compensate for this, prepare your calibration standards in a blank matrix that is similar to your samples.[9][10]

Data Interpretation and Troubleshooting

Q5: I am observing significant signal suppression in my samples compared to my standards. What could be the cause and how can I fix it?

A5: Signal suppression is a common manifestation of the matrix effect, where other components in the sample interfere with the ionization or detection of your target analytes.[8][16]

  • Improve Sample Cleanup: Use sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering compounds and minimize the matrix effect.[17]

  • Use an Internal Standard: An isotopically labeled internal standard that behaves similarly to your analyte can help correct for signal suppression.

  • Optimize Chromatographic Separation: Adjust your GC method to separate the VSCs from the co-eluting matrix components that may be causing the suppression.[16]

Experimental Protocols

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for VSC Analysis in Liquid Samples

This protocol provides a general guideline for the extraction of VSCs from liquid matrices like beverages or biological fluids.

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).

    • To enhance the release of VSCs, you can add a salt (e.g., NaCl to 20% w/v) to increase the ionic strength of the sample.[7] For samples with high ethanol content, dilution may be necessary.[7]

    • If chelation of metal ions is a concern, a small amount of EDTA can be added.[7]

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 45°C) and allow it to equilibrate for a defined time (e.g., 5 minutes).[6]

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) under agitation.[6][7] The choice of fiber and optimization of extraction time and temperature are crucial and may require method development.

  • Desorption and GC Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 5 minutes).[7]

    • Start the GC analysis program to separate and detect the desorbed VSCs.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for VSC Analysis start Start: Analytical Problem (e.g., No Peaks, Poor Reproducibility) check_system Check GC System Integrity start->check_system check_sample_prep Review Sample Preparation and Handling start->check_sample_prep check_method Evaluate Analytical Method Parameters start->check_method leak_check Perform Leak Check check_system->leak_check gas_check Verify Gas Purity and Flow Rates check_system->gas_check storage_check Assess Sample Storage and Analyte Stability check_sample_prep->storage_check extraction_check Optimize Extraction Efficiency (e.g., SPME) check_sample_prep->extraction_check injection_check Check Injection Parameters (Volume, Speed) check_method->injection_check column_check Inspect Column and Inlet Liner check_method->column_check detector_check Verify Detector Performance check_method->detector_check matrix_effect Investigate Matrix Effects leak_check->matrix_effect Leaks Found & Fixed, Problem Persists solution Problem Resolved leak_check->solution No Leaks gas_check->matrix_effect Gas Issues Fixed, Problem Persists gas_check->solution Gases OK storage_check->matrix_effect Storage Improved, Problem Persists storage_check->solution Storage OK extraction_check->matrix_effect Extraction Optimized, Problem Persists extraction_check->solution Extraction OK injection_check->matrix_effect Injection Optimized, Problem Persists injection_check->solution Injection OK column_check->matrix_effect Column/Liner Replaced, Problem Persists column_check->solution Column OK detector_check->matrix_effect Detector OK, Problem Persists detector_check->solution Detector OK calibration_check Review Calibration Curve and Standards matrix_effect->calibration_check Matrix Effect Suspected calibration_check->solution Calibration Corrected

Caption: A logical workflow for troubleshooting common issues in VSC analysis.

References

Technical Support Center: Purification of 2-Methyl-2-(methylthio)propanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-methyl-2-(methylthio)propanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for 2-methyl-2-(methylthio)propanal?

A1: The two primary recommended purification techniques for 2-methyl-2-(methylthio)propanal are vacuum distillation and preparative High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the scale of your purification, the nature of the impurities, and the required final purity.

Q2: What are the known physical properties of 2-methyl-2-(methylthio)propanal relevant to its purification?

A2: Key physical properties for the purification of 2-methyl-2-(methylthio)propanal are summarized in the table below.

PropertyValueSource
Molecular FormulaC5H10OS[1][2]
Molecular Weight118.2 g/mol [1][2]
AppearanceColorless liquid[3]
Boiling PointApprox. 130 °C (at atmospheric pressure)[3]
Boiling Point (Vacuum)90-94 °C at 150 mmHg[4]
SolubilitySoluble in organic solvents, limited solubility in water.[3]

Q3: What are the potential impurities I should be aware of during the synthesis and purification of 2-methyl-2-(methylthio)propanal?

A3: Potential impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as isobutyraldehyde, chlorine, or sodium methyl mercaptide, depending on the synthetic route.[4]

  • Side-reaction byproducts: The aldehyde functional group can undergo oxidation to the corresponding carboxylic acid or reduction to an alcohol.[3] Aldol condensation reactions are also a possibility under acidic or basic conditions.[3]

  • Solvent residues: Organic solvents used in the synthesis or workup, such as N,N-dimethylformamide, alcohols, or hydrocarbons, may be present.[4]

  • Sulfur-related impurities: Oxidation of the thioether to a sulfoxide or sulfone is a potential side reaction.

Q4: How can I assess the purity of 2-methyl-2-(methylthio)propanal after purification?

A4: Purity can be assessed using a variety of analytical techniques, including:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage of the desired compound and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the purified product and detect any proton or carbon-containing impurities.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of 2-methyl-2-(methylthio)propanal.

Vacuum Distillation
IssuePotential Cause(s)Recommended Solution(s)
Product loss or low yield - Vacuum leaks.- Inefficient fraction collection.- Thermal degradation of the product.- Check all joints and seals for leaks using a vacuum gauge.- Ensure the condenser is sufficiently cooled.- Use a well-insulated distillation column.- Distill at the lowest possible temperature by maintaining a stable, high vacuum.
Product contamination - Bumping of the liquid in the distillation flask.- Inefficient separation of fractions.- Use a stirring bar or boiling chips for smooth boiling.- Use a fractionating column for better separation.- Collect fractions over a narrow temperature range.
Unpleasant odor - Volatile sulfur-containing impurities.- Perform the distillation in a well-ventilated fume hood.- Use gas traps with an appropriate scrubbing solution (e.g., bleach) to capture volatile sulfur compounds.
Preparative HPLC
IssuePotential Cause(s)Recommended Solution(s)
Poor peak separation - Inappropriate mobile phase composition.- Column overloading.- Optimize the mobile phase by adjusting the solvent ratio (e.g., acetonitrile and water).[5]- Reduce the injection volume or sample concentration.
Peak tailing - Secondary interactions between the analyte and the stationary phase.- Column degradation.- Add a modifier to the mobile phase, such as a small amount of acid (e.g., formic acid for MS compatibility).[5]- Use a new or thoroughly cleaned column.
Low recovery of the purified product - Adsorption of the compound onto the column.- Degradation of the compound on the column.- Flush the column with a strong solvent after the run.- Ensure the pH of the mobile phase is compatible with the compound's stability; 2-methyl-2-(methylthio)propanal may degrade under extreme pH conditions.[3]

Experimental Protocols

Vacuum Distillation of 2-Methyl-2-(methylthio)propanal

This protocol is based on information from a patent describing the synthesis of a derivative of 2-methyl-2-(methylthio)propanal.[4]

Objective: To purify crude 2-methyl-2-(methylthio)propanal by vacuum distillation.

Materials:

  • Crude 2-methyl-2-(methylthio)propanal

  • Round-bottom flask

  • Short path distillation head with a condenser and collection flask

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge

  • Cold trap (e.g., with dry ice/acetone)

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude 2-methyl-2-(methylthio)propanal into the round-bottom flask, adding boiling chips or a magnetic stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Gradually apply the vacuum, aiming for a stable pressure of approximately 150 mmHg.

  • Begin heating the distillation flask gently with the heating mantle while stirring.

  • Monitor the temperature at the distillation head. Collect the fraction that distills between 90-94 °C.

  • Once the desired fraction has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

  • Analyze the purity of the collected fraction using an appropriate analytical method (e.g., GC or HPLC).

Preparative HPLC of 2-Methyl-2-(methylthio)propanal

This protocol is an adaptation of an analytical HPLC method, scaled for preparative purification.[5]

Objective: To purify crude 2-methyl-2-(methylthio)propanal using preparative reverse-phase HPLC.

Materials:

  • Crude 2-methyl-2-(methylthio)propanal

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative C18 HPLC column

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade water

  • Formic acid (for MS compatibility, if needed)

  • Sample vials and collection tubes

Procedure:

  • Prepare the mobile phases. A common mobile phase for reverse-phase chromatography of this compound consists of acetonitrile and water.[5] The exact ratio should be optimized based on analytical scale separations. For mass spectrometry-compatible collection, phosphoric acid should be replaced with formic acid.[5]

  • Dissolve the crude 2-methyl-2-(methylthio)propanal in a suitable solvent, ideally the mobile phase, and filter it to remove any particulate matter.

  • Equilibrate the preparative HPLC column with the initial mobile phase composition.

  • Inject the sample onto the column.

  • Run the preparative HPLC method, monitoring the separation with the detector.

  • Collect the fractions corresponding to the peak of 2-methyl-2-(methylthio)propanal.

  • Combine the pure fractions and remove the solvent, for example, by rotary evaporation.

  • Assess the purity of the final product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 2-methyl-2-(methylthio)propanal Purification_Choice Select Purification Method Crude_Product->Purification_Choice Vacuum_Distillation Vacuum Distillation Purification_Choice->Vacuum_Distillation Large Scale Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC High Purity / Small Scale Purity_Analysis Purity Assessment (GC, HPLC, NMR) Vacuum_Distillation->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Troubleshooting_Decision_Tree Start Purification Issue Method Which Purification Method? Start->Method Distillation_Issue Distillation Issue? Method->Distillation_Issue Distillation HPLC_Issue HPLC Issue? Method->HPLC_Issue HPLC Low_Yield_D Low Yield? Distillation_Issue->Low_Yield_D Yes Contamination_D Contamination? Distillation_Issue->Contamination_D No Poor_Separation_H Poor Separation? HPLC_Issue->Poor_Separation_H Yes Low_Recovery_H Low Recovery? HPLC_Issue->Low_Recovery_H No Check_Vacuum Check Vacuum Leaks & Condenser Low_Yield_D->Check_Vacuum Yes Improve_Fractionation Improve Fractionation & Boiling Contamination_D->Improve_Fractionation Yes Optimize_Mobile_Phase Optimize Mobile Phase & Load Poor_Separation_H->Optimize_Mobile_Phase Yes Check_Adsorption Check for Adsorption/Degradation Low_Recovery_H->Check_Adsorption Yes

References

Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of thiols during chemical analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected Disulfide Bond Formation in Protein Samples

  • Question: I am observing unexpected disulfide bond formation in my protein sample, leading to aggregation and incorrect molecular weight determination. What could be the cause and how can I prevent this?

  • Answer: Unwanted disulfide bond formation is a common issue arising from the oxidation of free cysteine residues. Several factors can contribute to this problem.

    • Potential Causes:

      • Exposure to Oxygen: Atmospheric oxygen can readily oxidize free thiols, especially at neutral or slightly alkaline pH.

      • Presence of Metal Ions: Divalent metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of thiols.[1]

      • Inadequate Reduction: The reducing agent used may not be sufficiently potent or used at an inadequate concentration to maintain a reduced state.

      • Sample Handling: Prolonged exposure to room temperature and repeated freeze-thaw cycles can promote oxidation.

    • Solutions:

      • Work in an Inert Atmosphere: Whenever possible, prepare samples in a glove box or under a stream of inert gas like nitrogen or argon to minimize oxygen exposure.

      • Use Chelating Agents: Add ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers to chelate metal ions.

      • Optimize Reducing Agent: Ensure you are using an appropriate reducing agent at a sufficient concentration. See the table below for a comparison of common reducing agents.

      • Proper Sample Handling: Prepare samples on ice and minimize the time they are kept at room temperature. Aliquot samples to avoid multiple freeze-thaw cycles.

      • Alkylation: After reduction, chemically block the free thiols by alkylation to prevent re-oxidation.[2]

Issue 2: Loss of Thiol Signal During HPLC Analysis

  • Question: I am analyzing a thiol-containing compound by HPLC, but I am observing a decreasing peak area over time or the appearance of new, unexpected peaks. What is happening and how can I fix it?

  • Answer: The loss of your target thiol peak and the appearance of new peaks often indicate on-column or pre-injection oxidation.

    • Potential Causes:

      • Oxidation in the Autosampler: Samples waiting in the autosampler can be susceptible to air oxidation.

      • Mobile Phase Composition: A mobile phase with a high pH or containing dissolved oxygen can promote oxidation during the chromatographic run.

      • Metal Contamination: Metal ions leaching from the HPLC system (e.g., stainless steel components) can catalyze oxidation.

    • Solutions:

      • Sample Preparation: Prepare samples immediately before analysis or use an autosampler with temperature control set to 4°C. Consider adding a reducing agent like TCEP to your sample diluent.

      • Mobile Phase Preparation: Degas your mobile phase thoroughly using sonication or helium sparging. Preparing fresh mobile phase daily is also recommended. Lowering the pH of the mobile phase can help by keeping the thiols in their less reactive protonated state.[3]

      • System Passivation: If metal-catalyzed oxidation is suspected, passivating the HPLC system with an acidic solution may help.

      • Derivatization: Derivatize the thiol with a stable reagent before injection. This converts the reactive thiol to a more stable thioether.

Issue 3: Inconsistent Results in Thiol Quantification Assays (e.g., Ellman's Reagent)

  • Question: I am using Ellman's reagent (DTNB) to quantify free thiols, but my results are not reproducible. What could be the reasons for this inconsistency?

  • Answer: Inconsistent results with Ellman's assay can stem from several factors related to both the sample and the assay procedure.

    • Potential Causes:

      • Sample Oxidation: If the sample is not handled properly, the free thiol concentration will decrease over time, leading to variable results.

      • Interfering Substances: Other compounds in your sample might react with DTNB or absorb at the same wavelength (412 nm).

      • Incomplete Reaction: The reaction between the thiol and DTNB may not go to completion due to incorrect pH, insufficient incubation time, or steric hindrance if the thiol is in a protein.

      • Instability of Reagents: The DTNB solution itself can degrade over time.

    • Solutions:

      • Consistent Sample Handling: Prepare and analyze all samples and standards in the same manner, minimizing delays.

      • Include Proper Controls: Run a blank containing all components except your sample to account for background absorbance. If possible, use a standard of a known thiol to create a calibration curve.

      • Optimize Assay Conditions: Ensure the reaction buffer is at the optimal pH (typically around 8.0).[4] Allow for sufficient incubation time as recommended by the protocol. For proteins, a denaturing agent may be needed to expose buried thiols.

      • Fresh Reagents: Prepare fresh DTNB solution for each experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of thiol oxidation.

1. What are the main causes of thiol oxidation?

The primary cause of thiol oxidation is the reaction of the reactive thiolate anion (R-S⁻) with an oxidizing agent. Common culprits in a laboratory setting include:

  • Atmospheric Oxygen: The most prevalent oxidant.

  • Metal Ions: Transition metals like copper and iron can act as catalysts.[1]

  • Reactive Oxygen Species (ROS): Peroxides and other ROS can rapidly oxidize thiols.

  • High pH: A higher pH increases the concentration of the more reactive thiolate anion.

2. How do I choose between DTT and TCEP as a reducing agent?

The choice between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) depends on the specific application.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchange, reversibleIrreversible reduction of disulfides
Odor Strong, unpleasantOdorless[5]
Effective pH Range Limited to pH > 7[5]Wide pH range (1.5 - 8.5)[5]
Stability Prone to air oxidation, especially in the absence of chelators[1]More resistant to air oxidation[5][6]
Compatibility with Metal Affinity Chromatography (IMAC) Reduces Ni²⁺, not compatible[6]Does not reduce Ni²⁺, compatible[5]
Compatibility with Maleimide Chemistry Reacts with maleimides, must be removed prior to labeling[1]Generally does not react with maleimides at low concentrations, can often be used in the same reaction mixture[7]
Membrane Permeability PermeableImpermeable due to its charge

3. What is thiol alkylation and when should I use it?

Thiol alkylation is the process of covalently modifying the free sulfhydryl group of a cysteine residue with an alkylating agent to form a stable thioether bond.[2] This is a crucial step to prevent re-oxidation of thiols after they have been reduced, effectively "capping" them. It is highly recommended in workflows where maintaining the reduced state is critical, such as in sample preparation for mass spectrometry-based proteomics to identify cysteine modifications.[8]

4. Which alkylating agent should I choose?

The choice of alkylating agent depends on factors like reactivity, specificity, and the downstream application.

Alkylating AgentCommon AbbreviationReactive TowardsKey Features
IodoacetamideIAMThiolatesForms a stable, irreversible thioether bond.[2] Can have some reactivity with other amino acid side chains.
N-EthylmaleimideNEMThiolatesReacts preferentially with thiols, especially at neutral or slightly acidic pH.[2] The resulting bond can be reversible under certain conditions.
4-Vinylpyridine4-VPThiolatesSlower reacting than NEM, requiring higher concentrations and longer incubation times.[9]

5. How can I remove excess reducing and alkylating agents from my sample?

Excess reagents can interfere with downstream analysis and need to be removed. Common methods include:

  • Dialysis or Buffer Exchange: Effective for removing small molecules from protein solutions.

  • Desalting Columns: A quick method for separating proteins from small molecules.

  • Protein Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can be used to pellet the protein, after which the supernatant containing the excess reagents is discarded.[10]

Experimental Protocols

Protocol 1: General Protein Sample Preparation to Prevent Thiol Oxidation

This protocol provides a general workflow for preparing protein samples while minimizing thiol oxidation.

  • Lysis and Denaturation:

    • Lyse cells or tissues in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) to expose all cysteine residues.

    • Perform all steps on ice to minimize enzymatic activity and oxidation.

    • The lysis buffer should also contain a chelating agent (e.g., 5 mM EDTA).

  • Reduction:

    • Add a reducing agent to the lysate.

      • For DTT, use a final concentration of 5-10 mM and incubate for 1 hour at room temperature.

      • For TCEP, use a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.

  • Alkylation:

    • Add an alkylating agent to block the now-reduced thiols.

      • For IAM, use a final concentration of 15-20 mM (in slight excess over the reducing agent) and incubate for 1 hour at room temperature in the dark.

      • For NEM, use a similar molar excess and incubation time.

  • Reagent Removal:

    • Remove excess reducing and alkylating agents using one of the methods described in the FAQs (e.g., desalting column or protein precipitation).

  • Storage:

    • Store the alkylated protein sample at -80°C for long-term storage.

Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol describes a colorimetric assay to determine the concentration of free thiols in a sample.

  • Materials:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[4]

    • Cysteine (or other thiol) standard solution of known concentration.

    • Sample of unknown thiol concentration.

  • Procedure:

    • Prepare a standard curve by making serial dilutions of the cysteine standard in the Reaction Buffer.

    • In a 96-well plate or cuvettes, add 50 µL of Ellman's Reagent Solution to 250 µL of each standard and unknown sample.[4]

    • Prepare a blank containing 250 µL of Reaction Buffer and 50 µL of Ellman's Reagent Solution.

    • Incubate at room temperature for 15 minutes.[4]

    • Measure the absorbance at 412 nm using a spectrophotometer.

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Determine the concentration of the unknown sample from the standard curve.

Visualizations

Diagram 1: Workflow for Preventing Thiol Oxidation

Thiol_Protection_Workflow cluster_sample Sample Preparation cluster_treatment Chemical Treatment cluster_cleanup Sample Cleanup start Protein Sample (with free and oxidized thiols) lysis Lysis/Denaturation (e.g., 8M Urea, EDTA) start->lysis reduction Reduction (DTT or TCEP) lysis->reduction alkylation Alkylation (IAM or NEM) reduction->alkylation cleanup Removal of Excess Reagents (Desalting/Precipitation) alkylation->cleanup analysis Downstream Analysis (e.g., Mass Spectrometry) cleanup->analysis

Caption: A typical experimental workflow for the protection of thiols from oxidation during sample preparation.

Diagram 2: Chemical Principle of Thiol Protection

Thiol_Chemistry protein_ss Protein-S-S-Protein (Oxidized) protein_sh 2 x Protein-SH (Reduced) protein_ss->protein_sh Reduction (DTT or TCEP) protein_sh->protein_ss Oxidation (O2, Metal Ions) protein_sr 2 x Protein-S-Alkyl (Alkylated) protein_sh->protein_sr Alkylation (IAM or NEM)

References

resolving co-elution issues in GC analysis of flavor compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during the Gas Chromatography (GC) analysis of flavor compounds.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC analysis?

A: Co-elution occurs when two or more different compounds are not separated by the GC column and elute at the same time, resulting in a single, overlapping chromatographic peak.[1] This phenomenon compromises the ability to accurately identify and quantify the individual components, making it a critical issue in the analysis of complex mixtures like flavor profiles.[1]

Q2: How can I detect if I have a co-elution problem?

A: Detecting co-elution requires careful examination of your chromatographic data. The most common methods include:

  • Visual Peak Shape Inspection: Look for signs of asymmetry in your peaks. While a perfectly symmetrical peak might still be a co-elution, asymmetrical peaks with "shoulders" or visible merged peaks are strong indicators.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the peak (the upslope, apex, and downslope). If the mass spectra change, it indicates the presence of more than one compound.[1]

  • Diode Array Detector (DAD) Analysis: For systems with a DAD, the detector can collect multiple UV spectra across a single peak. If the spectra are not identical, the peak is not pure, and co-elution is likely occurring.[1]

Start Start: Single Peak Observed in Chromatogram CheckShape Visually Inspect Peak Shape Start->CheckShape IsSymmetrical Is the peak symmetrical? CheckShape->IsSymmetrical Asymmetrical Asymmetrical Peak (Shoulder or Split) IsSymmetrical->Asymmetrical No Symmetrical Symmetrical Peak IsSymmetrical->Symmetrical Yes CoelutionConfirmed Co-elution Confirmed Asymmetrical->CoelutionConfirmed UseDetector Use Detector for Peak Purity Analysis Symmetrical->UseDetector SpectraVary Do spectra vary across the peak? UseDetector->SpectraVary SpectraVary->CoelutionConfirmed Yes PurePeak Peak is Likely Pure SpectraVary->PurePeak No

Caption: Workflow for detecting co-elution in a GC chromatogram.

Q3: What are the primary causes of peak co-elution?

A: Co-elution in GC is primarily caused by insufficient selectivity of the analytical system for the compounds of interest. Key factors include:

  • Inappropriate Stationary Phase: The column's stationary phase chemistry may not provide adequate differential interaction with the analytes, causing them to travel through the column at the same speed.[2]

  • Suboptimal GC Method Parameters: The oven temperature program, carrier gas flow rate, or injection parameters may not be optimized to achieve separation.[3][4]

  • Complex Sample Matrix: The sample itself may contain a high number of structurally similar compounds or interfering matrix components, overwhelming the resolving power of a standard GC column.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and a loss of resolution.[6]

Q4: What is the first step I should take to resolve co-eluting peaks?

A: The most straightforward first step is to optimize your existing GC method parameters, as this does not require changing the column or hardware. Focus on the oven temperature program and the carrier gas flow rate.[4][6] A simple adjustment, such as slowing the temperature ramp rate, can often provide the needed increase in resolution.[3][6]

Q5: How does changing the GC oven temperature program help resolve co-elution?

A: The temperature program directly influences how long analytes interact with the stationary phase and, therefore, their separation.[7]

  • Lowering the Initial Temperature: This can improve the resolution of early-eluting, highly volatile peaks.[8][9]

  • Slowing the Temperature Ramp Rate: Decreasing the rate of temperature increase (e.g., from 10°C/min to 5°C/min) gives compounds more time to interact with the stationary phase, which can significantly enhance the separation of closely eluting peaks.[3][9]

  • Adding a Mid-Ramp Isothermal Hold: Introducing a hold period at a temperature just below the elution temperature of the co-eluting pair can provide the extra time needed for them to separate.[10][11]

Q6: When should I consider changing my GC column?

A: You should consider changing your column after you have thoroughly attempted to resolve the co-elution by optimizing the method parameters (temperature program, flow rate). If these adjustments do not provide a satisfactory separation, it is likely that the stationary phase chemistry is not suitable for your analytes.[2] This is especially true if the selectivity factor (α) between the two compounds is very close to 1.0, meaning the column chemistry cannot distinguish between them.[2]

Q7: Can my sample preparation method contribute to co-elution?

A: Yes. An ineffective sample preparation method can lead to co-elution by failing to remove interfering compounds from the sample matrix.[5] If matrix components have similar volatility and polarity to your target analytes, they can co-elute and interfere with analysis. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to clean up complex samples and remove these interferences before GC analysis.[5][12] For volatile flavor compounds, it is also crucial to control temperature during preparation to prevent the loss of key analytes.[13]

Q8: What is Comprehensive Two-Dimensional GC (GCxGC) and when should it be used for flavor analysis?

A: GCxGC is a powerful analytical technique that uses two different columns with complementary stationary phases connected in series.[14] Effluent from the first column is trapped and then rapidly re-injected onto the second column, providing an additional dimension of separation.[15] This technique dramatically increases peak capacity and resolving power.[16] GCxGC should be considered for highly complex samples, such as essential oils or roasted coffee extracts, where co-elution is extensive and cannot be resolved by conventional single-dimension GC.[17][18] For example, a GCxGC-TOFMS analysis of seafood-flavored pet food detected 1199 peaks, compared to only 491 peaks detected with GC-TOFMS, demonstrating its superior separation power.[15]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Resolving Co-elution

This guide provides a logical workflow for tackling co-elution issues, starting with the simplest adjustments and progressing to more advanced solutions.

Start Start: Co-elution Detected Step1 Step 1: Optimize Temperature Program Start->Step1 Step1_Action Action: Decrease ramp rate by 50% (e.g., 10°C/min to 5°C/min). Add mid-ramp holds if necessary. Step1->Step1_Action Check1 Resolution Achieved? Step1->Check1 Step2 Step 2: Optimize Carrier Gas Flow Check1->Step2 No Success Success: Peaks Resolved Check1->Success Yes Step2_Action Action: Adjust flow rate. For He, try rates between 25-40 cm/s. Check van Deemter plot for optimal velocity. Step2->Step2_Action Check2 Resolution Achieved? Step2->Check2 Step3 Step 3: Change GC Column Check2->Step3 No Check2->Success Yes Step3_Action Action: Choose a column with a different stationary phase (selectivity). E.g., switch from a non-polar (DB-5) to a polar (WAX) phase. Step3->Step3_Action Check3 Resolution Achieved? Step3->Check3 Step4 Step 4: Consider Advanced Techniques Check3->Step4 No Check3->Success Yes Step4_Action Action: For highly complex samples, use GCxGC to achieve superior resolution.

Caption: A systematic workflow for troubleshooting co-eluting peaks.

Protocol 1: Optimizing a GC Temperature Program

This protocol outlines a detailed methodology for adjusting the oven temperature program to improve chromatographic resolution.

Objective: To separate two or more co-eluting flavor compounds by modifying the temperature gradient.

Methodology:

  • Establish a Baseline: Run your current method and clearly identify the retention time (RT) and elution temperature of the co-eluting peak(s).

  • Scouting Run: Perform a fast "scouting" gradient to determine the full volatility range of your sample. A typical scouting program is:

    • Initial Temperature: 40°C, hold for 1 minute.

    • Ramp: 10°C/min to the maximum operating temperature of your column.[8]

    • Final Hold: Hold for 10 minutes to ensure all components have eluted.[8]

  • Optimize the Ramp Rate: Based on the scouting run, identify the temperature at which your target compounds elute.

    • Action: Reduce the ramp rate in the region where the co-eluting peaks appear. For example, if the original ramp was 10°C/min, try a new method with a 5°C/min ramp.[9] This will increase the analysis time but often improves resolution.[9]

  • Introduce a Mid-Ramp Hold (if necessary): If slowing the ramp is insufficient, add an isothermal hold.

    • Action: Calculate the elution temperature of the co-eluting pair from your last run. Set a 2-5 minute isothermal hold at a temperature 20-30°C below this elution temperature, then resume the ramp.[9][10]

  • Adjust the Initial Temperature: If the co-eluting peaks are at the beginning of the chromatogram, lowering the initial oven temperature can improve their separation.[9]

    • Action: Decrease the initial temperature in 10-20°C increments. Note that this will increase the overall run time.[9]

  • Evaluate Results: After each modification, compare the chromatogram to the baseline run. Assess the resolution (Rs) between the target peaks. Continue iterative adjustments until baseline separation (Rs ≥ 1.5) is achieved or no further improvement is seen.

Data Presentation

Table 1: Impact of GC Parameter Adjustments on Peak Resolution and Analysis Time
Parameter AdjustedChangeEffect on ResolutionEffect on Analysis TimeWhen to Use
Oven Temperature
Initial TemperatureDecreaseImproves resolution of early eluting peaks[9]Increases To separate volatile compounds at the start of the run.
Ramp RateDecreaseImproves resolution, especially for later eluting peaks[3][9]Increases The most common first step for resolving closely eluting peaks.
Final TemperatureIncreaseNo direct effect on resolution of target peaksIncreases To ensure heavy, non-target compounds are eluted from the column ("bake-out").[9]
Column Dimensions
LengthIncreaseImproves resolution (Resolution ∝ √L)Increases When higher overall resolving power is needed and longer run times are acceptable.
Internal Diameter (ID)DecreaseImproves resolution (efficiency)[19]Decreases For fast GC or when very narrow peaks are required.
Film ThicknessIncreaseMay improve resolution for very volatile compounds (low k)Increases For analysis of gases or highly volatile solvents.
Film ThicknessDecreaseImproves resolution for high-boiling compoundsDecreases For analysis of semi-volatile compounds like pesticides or phthalates.
Carrier Gas
Flow RateOptimizeImproves resolution by operating at optimal linear velocity[4]Variable When peaks are unnecessarily broad; should be optimized for any new method.
Table 2: Comparison of Common GC Stationary Phases for Flavor Analysis
Stationary Phase TypeCommon Name(s)PolarityPrimary Separation MechanismTypical Flavor Applications
100% DimethylpolysiloxaneDB-1, HP-1, Rxi-1msNon-polarBoiling Point / van der Waals forcesHydrocarbons, solvents, essential oil screening.
5% Phenyl / 95% DimethylpolysiloxaneDB-5, HP-5ms, Rxi-5msNon-polarBoiling Point (with some aromatic selectivity)General purpose flavor and fragrance analysis, pesticides.[10]
Polyethylene Glycol (PEG)WAX, DB-WAX, StabilwaxPolarDipole-dipole interactions, hydrogen bondingFree fatty acids, alcohols, aldehydes, esters, flavor compounds in alcoholic beverages.[10]
50% Phenyl / 50% DimethylpolysiloxaneDB-17, Rxi-17Intermediate PolarityAromatic and dipole selectivityAldehyd and ketone derivatives, sterols.
TrifluoropropylDB-210, Rtx-200Intermediate PolarityHigh selectivity for electron-deficient compoundsSolvents, alcohols, ketones.

References

minimizing side reactions in the synthesis of sulfur-containing aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of sulfur-containing aldehydes.

FAQs: Preventing Common Side Reactions

Q1: What are the most common side reactions when synthesizing sulfur-containing aldehydes?

A1: The three most prevalent side reactions are:

  • Oxidation of the thiol to a disulfide: Thiols are highly susceptible to oxidation, leading to the formation of disulfide byproducts.[1][2] This is often the primary pathway for yield loss.

  • Thioacetal formation: In the presence of unreacted thiol starting material or other thiol sources, the newly formed aldehyde can react to form a stable thioacetal.[3]

  • Racemization or epimerization at the α-carbon: If the carbon adjacent to the aldehyde is a stereocenter, it is prone to racemization or epimerization under both acidic and basic conditions, leading to a loss of stereochemical purity.[4]

Q2: How can I prevent the oxidation of my thiol to a disulfide?

A2: Minimizing disulfide formation involves careful control of the reaction environment and choice of reagents. Key strategies include:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with atmospheric oxygen.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further reduce oxidative side reactions.

  • Choice of Oxidant: Selecting a mild and selective oxidizing agent is crucial. Reagents like Dess-Martin periodinane (DMP) and those used in Swern and Parikh-Doering oxidations are generally preferred over stronger oxidants.

  • Control of Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions to occur.

Q3: What are the best practices to avoid thioacetal formation?

A3: Thioacetal formation occurs when the aldehyde product reacts with a thiol. To prevent this:

  • Stoichiometry: Use a precise stoichiometry of the starting alcohol to the oxidizing agent to ensure complete conversion of the alcohol. This minimizes the presence of unreacted thiol-containing starting material that can react with the aldehyde product.

  • Reaction Temperature: For some protocols like the Swern oxidation, maintaining a low temperature (e.g., -78°C) is critical to prevent the formation of mixed thioacetals.[3]

  • Work-up Procedure: A carefully planned work-up procedure that rapidly isolates the aldehyde from any remaining thiol-containing species is beneficial.

Q4: How can I suppress racemization at the α-carbon of my chiral sulfur-containing aldehyde?

A4: The acidic proton at the α-position of an aldehyde is susceptible to removal, leading to racemization. To maintain stereochemical integrity:

  • Choice of Base: In reactions requiring a base, such as the Swern oxidation, using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can minimize epimerization.[4][5]

  • Mild Reaction Conditions: Employing mild reaction conditions (neutral pH and low temperature) helps to preserve the stereochemistry. Dess-Martin periodinane (DMP) is known for being effective at minimizing racemization.

  • Avoid Strong Acids and Bases: Both strong acids and bases can catalyze enolization and subsequent racemization. Buffer the reaction mixture if necessary.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Aldehyde and Presence of a High Molecular Weight Impurity
Possible Cause Troubleshooting Step Explanation
Oxidation to Disulfide Run the reaction under a strict inert atmosphere (N₂ or Ar). Use degassed solvents.Thiols are readily oxidized by atmospheric oxygen to form disulfide dimers.[1][2]
Optimize the stoichiometry of the oxidizing agent to ensure it is the limiting reagent once the alcohol is consumed.Excess oxidant can sometimes promote disulfide formation.
During work-up, consider adding a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to cleave any formed disulfide back to the thiol before final purification, if compatible with the target aldehyde.This can help recover some of the desired product from the disulfide byproduct.
Problem 2: An Unexpected Product with a Missing Carbonyl Group is Observed
Possible Cause Troubleshooting Step Explanation
Thioacetal Formation Ensure the complete consumption of the starting alcohol by the oxidizing agent through careful monitoring of the reaction (e.g., by TLC or LC-MS).Unreacted starting material containing a thiol can react with the aldehyde product to form a thioacetal.[3]
For Swern oxidations, strictly maintain the reaction temperature at -78°C.Warmer temperatures can promote the formation of mixed thioacetals.[3]
Use a Lewis acid catalyst like BF₃·OEt₂ for deliberate thioacetal formation if it is intended as a protecting group, but avoid acidic conditions that could inadvertently catalyze this reaction.Lewis acids are effective catalysts for thioacetal formation.
Problem 3: Loss of Stereochemical Purity in a Chiral α-Thioaldehyde
Possible Cause Troubleshooting Step Explanation
Epimerization/Racemization In Swern oxidations, substitute triethylamine with a bulkier base such as diisopropylethylamine (DIPEA).[4][5]The bulkier base is less likely to deprotonate the acidic α-proton of the aldehyde product.
Use a milder oxidation method known for preserving stereochemistry, such as the Dess-Martin periodinane (DMP) oxidation.DMP operates under neutral pH and at room temperature, which is less conducive to epimerization.
Avoid exposing the purified aldehyde to acidic or basic conditions during chromatography or storage.The α-proton remains labile, and racemization can occur post-synthesis.

Quantitative Data Summary

Oxidation Method Typical Yields Susceptibility to Disulfide Formation Risk of Thioacetal Formation Risk of Racemization/Epimerization Key Considerations
Swern Oxidation Generally highModerate; dependent on substrate and conditions.Can occur if the reaction is allowed to warm above -60°C.[3]Moderate; can be minimized by using a bulky base like DIPEA.[4][5]Requires cryogenic temperatures (-78°C) and produces malodorous dimethyl sulfide.[4]
Dess-Martin Periodinane (DMP) HighLow to moderate.Low.Low; known for preserving stereochemistry.Reagent is expensive and potentially explosive under certain conditions.
Parikh-Doering Oxidation Good to highModerate.Low, less prone to this side reaction compared to Swern.[6]Low to moderate.Can be run at or near room temperature, but may require a large excess of reagents.[6]

Key Experimental Protocols

Protocol 1: Swern Oxidation of a Sulfur-Containing Primary Alcohol
  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78°C.

  • Add a solution of the sulfur-containing alcohol (1.0 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30-60 minutes at -78°C.

  • Add diisopropylethylamine (DIPEA) (5.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature over 1-2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of the sulfur-containing alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Reagents & Solvents start->reagents atmosphere Establish Inert Atmosphere (N2/Ar) reagents->atmosphere oxidation Perform Oxidation (e.g., Swern, DMP) atmosphere->oxidation monitoring Monitor Reaction (TLC/LC-MS) oxidation->monitoring ts_disulfide Side Reaction: Disulfide Formation oxidation->ts_disulfide quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purify Aldehyde (Chromatography) extraction->purification ts_thioacetal Side Reaction: Thioacetal Formation extraction->ts_thioacetal characterization Characterize Product (NMR, MS, etc.) purification->characterization ts_racemization Side Reaction: Racemization purification->ts_racemization end End characterization->end

Caption: General experimental workflow for the synthesis of sulfur-containing aldehydes.

disulfide_formation thiol1 R-SH (Thiol) oxidant [O] (e.g., O2, mild oxidant) thiol1->oxidant thiol2 R-SH (Thiol) thiol2->oxidant disulfide R-S-S-R (Disulfide) oxidant->disulfide water H2O oxidant->water

Caption: Oxidation of thiols to disulfides.

thioacetal_formation aldehyde R'-CHO (Aldehyde) catalyst Acid Catalyst (e.g., Lewis Acid) aldehyde->catalyst thiol 2 R-SH (Thiol) thiol->catalyst thioacetal R'-CH(SR)2 (Thioacetal) catalyst->thioacetal water H2O catalyst->water

Caption: Formation of a thioacetal from an aldehyde and a thiol.

racemization_mechanism chiral_aldehyde (R)-R-CH(SR')-CHO (Chiral Aldehyde) base Base (e.g., Et3N) chiral_aldehyde->base - H+ enolate Enolate Intermediate (Achiral) racemic_mixture (R/S)-R-CH(SR')-CHO (Racemic Mixture) enolate->racemic_mixture + H+

Caption: Base-catalyzed racemization of a chiral α-thioaldehyde.

References

stability issues of "Propanal, 2-methyl-2-(methylthio)-" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "Propanal, 2-methyl-2-(methylthio)-" in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the guidance provided is based on the general chemical properties of aliphatic aldehydes and thioethers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for "Propanal, 2-methyl-2-(methylthio)-" in solution?

A1: "Propanal, 2-methyl-2-(methylthio)-" contains both an aldehyde and a thioether functional group, making it susceptible to several degradation pathways. The primary stability concerns include:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, and the thioether (methylthio) group can be oxidized to a sulfoxide and further to a sulfone. This can be initiated by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.

  • Polymerization/Aldol Condensation: Like many aldehydes, "Propanal, 2-methyl-2-(methylthio)-" can undergo self-condensation reactions (aldol condensation), particularly under acidic or basic conditions, leading to the formation of higher molecular weight impurities.[1]

  • Instability at Extreme pH and Temperatures: The compound may degrade under strong acidic or basic conditions and at elevated temperatures.[1]

Q2: What are the likely degradation products of "Propanal, 2-methyl-2-(methylthio)-"?

A2: Based on its structure, the following are potential degradation products:

  • 2-methyl-2-(methylthio)propanoic acid: Formed by the oxidation of the aldehyde group.

  • Propanal, 2-methyl-2-(methylsulfinyl)-: Formed by the oxidation of the methylthio group to a sulfoxide.

  • Propanal, 2-methyl-2-(methylsulfonyl)-: Formed by further oxidation of the sulfoxide to a sulfone.

  • Aldol condensation products: Dimers and other higher-order polymers.

Q3: What are the recommended storage conditions for solutions of "Propanal, 2-methyl-2-(methylthio)-"?

A3: To minimize degradation, solutions of "Propanal, 2-methyl-2-(methylthio)-" should be stored under the following conditions:

  • Temperature: Store at low temperatures (e.g., 2-8 °C) to reduce the rate of potential degradation reactions.

  • Inert Atmosphere: To prevent oxidation, it is advisable to store solutions under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Store in amber vials or protect from light to prevent photolytic degradation, a common issue for organic molecules.

  • pH Control: Maintain the pH of the solution close to neutral, as acidic or basic conditions can catalyze degradation.

Q4: Are there any known stabilizers for "Propanal, 2-methyl-2-(methylthio)-"?

A4: While specific stabilizers for this compound are not documented, a common strategy for stabilizing sulfur-containing aliphatic aldehydes involves the use of a combination of a phenolic antioxidant (like 4-methoxyphenol) and an amine (like pyridine). These can help to inhibit oxidation and polymerization. The optimal choice and concentration of a stabilizer would need to be determined experimentally.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected peaks in chromatogram over time. Chemical degradation of "Propanal, 2-methyl-2-(methylthio)-".Review storage conditions. Ensure the solution is stored at a low temperature, protected from light, and under an inert atmosphere if possible.Analyze for potential degradation products (e.g., the corresponding carboxylic acid, sulfoxide, or sulfone) using a stability-indicating analytical method.Consider adding a suitable antioxidant or stabilizer to the solution.
Formation of a precipitate or cloudiness in the solution. Polymerization or aldol condensation of the aldehyde.Verify the pH of the solution. Adjust to neutral if it has become acidic or basic.Store the solution at a lower temperature to slow down the reaction rate.Prepare fresh solutions more frequently to avoid the buildup of polymeric impurities.
Inconsistent results in bioassays or chemical reactions. Degradation of the compound leading to lower effective concentration and potential interference from degradation products.Use freshly prepared solutions for all experiments.Implement a stability-indicating analytical method to confirm the purity and concentration of the solution before use.Conduct forced degradation studies to understand the impact of potential degradants on the assay or reaction.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is adapted from a known method for the analysis of "Propanal, 2-methyl-2-(methylthio)-" and can be used to monitor its stability in solution.[2]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape. For Mass Spectrometry (MS) compatibility, formic acid is preferred.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for lambda max).

  • Procedure:

    • Prepare a stock solution of "Propanal, 2-methyl-2-(methylthio)-" in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to a working concentration with the initial mobile phase composition.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.

  • Validation: To validate this as a stability-indicating method, forced degradation studies should be performed. The method must be able to resolve the parent peak from all major degradation product peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Incubate the sample solution in 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize before analysis.

  • Base Hydrolysis: Incubate the sample solution in 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize before analysis.

  • Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C).

  • Photodegradation: Expose the sample solution to UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method to track the formation of degradation products.

Visualizations

Hypothesized Degradation Pathway Propanal, 2-methyl-2-(methylthio)- Propanal, 2-methyl-2-(methylthio)- 2-methyl-2-(methylthio)propanoic acid 2-methyl-2-(methylthio)propanoic acid Propanal, 2-methyl-2-(methylthio)-->2-methyl-2-(methylthio)propanoic acid Oxidation (Aldehyde) Propanal, 2-methyl-2-(methylsulfinyl)- Propanal, 2-methyl-2-(methylsulfinyl)- Propanal, 2-methyl-2-(methylthio)-->Propanal, 2-methyl-2-(methylsulfinyl)- Oxidation (Thioether) Aldol Condensation Products Aldol Condensation Products Propanal, 2-methyl-2-(methylthio)-->Aldol Condensation Products Acid/Base Catalysis Propanal, 2-methyl-2-(methylsulfonyl)- Propanal, 2-methyl-2-(methylsulfonyl)- Propanal, 2-methyl-2-(methylsulfinyl)-->Propanal, 2-methyl-2-(methylsulfonyl)- Further Oxidation Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Prepare solution in relevant solvent Prepare solution in relevant solvent Acid Acid Prepare solution in relevant solvent->Acid Base Base Prepare solution in relevant solvent->Base Oxidation Oxidation Prepare solution in relevant solvent->Oxidation Heat Heat Prepare solution in relevant solvent->Heat Light Light Prepare solution in relevant solvent->Light Stability-Indicating HPLC Method Stability-Indicating HPLC Method Acid->Stability-Indicating HPLC Method Base->Stability-Indicating HPLC Method Oxidation->Stability-Indicating HPLC Method Heat->Stability-Indicating HPLC Method Light->Stability-Indicating HPLC Method Identify Degradants Identify Degradants Stability-Indicating HPLC Method->Identify Degradants Determine Degradation Rate Determine Degradation Rate Identify Degradants->Determine Degradation Rate Assess Method Specificity Assess Method Specificity Determine Degradation Rate->Assess Method Specificity

References

Technical Support Center: Enhancing Selectivity in the Catalytic Synthesis of 3-(Methylthio)propanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective catalytic synthesis of 3-(methylthio)propanal.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 3-(methylthio)propanal?

A1: The most common industrial method for synthesizing 3-(methylthio)propanal is the catalytic Michael addition of methanethiol to acrolein.[1][2] This reaction is typically carried out in a liquid phase, often using the product itself as the reaction medium.

Q2: What types of catalysts are effective for this synthesis?

A2: A variety of catalysts can be used to promote the reaction between methanethiol and acrolein. These are broadly categorized as:

  • Homogeneous Catalysts: Organic bases are widely used, including tertiary amines (e.g., triethylamine, triallylamine), pyridines, and imidazoles.[1][3] These are often used in combination with an organic acid, such as acetic acid, to inhibit the polymerization of acrolein.[1]

  • Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid-supported catalysts have been developed. These include polymer-bound bases like diethylaminoethylpolystyrene, which can be easily filtered from the reaction mixture.[1]

Q3: What are the main challenges in achieving high selectivity for 3-(methylthio)propanal?

A3: The primary challenge is minimizing side reactions, the most significant of which is the polymerization of acrolein.[1] Acrolein is highly reactive and can polymerize in the presence of basic catalysts. Other potential side reactions can lead to the formation of impurities that affect the quality of the final product.

Q4: How can the polymerization of acrolein be minimized?

A4: Several strategies can be employed to reduce acrolein polymerization:

  • Use of an Acid Co-catalyst: The addition of an organic acid (e.g., acetic acid) can help to neutralize the basic catalyst slightly, thereby inhibiting the polymerization of acrolein without completely quenching the desired Michael addition.[1]

  • Controlled Addition of Reactants: Maintaining a low concentration of acrolein in the reaction mixture by controlling its addition rate can limit its self-polymerization.

  • Temperature Control: The reaction is exothermic, and maintaining a controlled temperature, typically between 30°C and 70°C, is crucial to prevent runaway polymerization.[1]

Q5: What is the role of the reaction medium?

A5: The reaction is often carried out in the product, 3-(methylthio)propanal, itself. This serves as a solvent and helps to maintain a liquid phase for the reaction to occur efficiently.[1] Other inert solvents like hydrocarbons or ethers can also be used.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-(methylthio)propanal 1. Inefficient catalysis. 2. Loss of volatile reactants. 3. Suboptimal reaction temperature.1. Increase catalyst concentration within the recommended range (0.001 to 0.02 molar ratio to acrolein).[1] Consider screening alternative catalysts. 2. Ensure the reaction vessel is properly sealed to prevent the escape of methanethiol and acrolein. 3. Optimize the reaction temperature. A typical range is 30-50°C.[1]
Poor Selectivity (High levels of byproducts) 1. Acrolein polymerization. 2. Formation of other adducts.1. Add an organic acid co-catalyst (e.g., acetic acid). Control the rate of acrolein addition to maintain a low concentration. Ensure efficient heat dissipation to control the reaction temperature. 2. Adjust the molar ratio of methanethiol to acrolein. A slight excess of methanethiol may be beneficial.
Formation of a solid polymer in the reactor 1. Runaway polymerization of acrolein. 2. Catalyst concentration is too high.1. Immediately cool the reactor. Review and adjust the rate of acrolein addition and ensure adequate cooling capacity. 2. Reduce the catalyst concentration.
Difficulty in separating the catalyst from the product 1. Use of a homogeneous catalyst.1. Consider switching to a heterogeneous catalyst, such as a polymer-supported amine, which can be removed by simple filtration.[1]
Inconsistent reaction kinetics 1. Impurities in reactants. 2. Inefficient mixing.1. Use reactants of high purity. Water content in the reactants can affect the reaction. 2. Ensure adequate stirring to maintain a homogeneous reaction mixture.

Data Presentation

Table 1: Comparison of Catalytic Performance in the Synthesis of 3-(methylthio)propanal

CatalystCatalyst Loading (mol% relative to acrolein)Reaction Temperature (°C)Acrolein Conversion (%)3-(methylthio)propanal Yield (%)Reference
Triethylamine/Acetic Acid0.1 - 2.040 - 60>98~95Based on patent literature[3]
Diethylaminomethylpolystyrene0.5Room Temp. - 50>99>96[1]
PyridineNot specified30 - 70HighHighMentioned as a common catalyst[1]
ImidazoleNot specifiedNot specifiedEffectiveEffectiveMentioned as a potential catalyst

Note: The data presented is compiled from various sources and may not have been collected under identical experimental conditions. It is intended for comparative purposes.

Experimental Protocols

Laboratory-Scale Synthesis of 3-(methylthio)propanal using a Homogeneous Catalyst

Materials:

  • Acrolein (freshly distilled)

  • Methanethiol

  • Triethylamine (catalyst)

  • Acetic acid (co-catalyst)

  • Anhydrous toluene (solvent)

  • Nitrogen gas supply

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer.

Procedure:

  • Reactor Setup: Assemble the three-neck flask under a nitrogen atmosphere. The condenser should be cooled to -10°C to prevent the loss of volatile reactants.

  • Initial Charge: To the flask, add anhydrous toluene and the desired amount of 3-(methylthio)propanal as the initial reaction medium.

  • Catalyst Addition: Add the calculated amount of triethylamine and acetic acid to the reaction flask.

  • Reactant Addition:

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Slowly add methanethiol to the reaction mixture.

    • Begin the dropwise addition of acrolein from the dropping funnel, maintaining the reaction temperature below 40°C. The addition rate should be carefully controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the acrolein peak and the appearance of the 3-(methylthio)propanal peak will indicate the reaction's progress.

  • Work-up:

    • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove the acidic co-catalyst and any unreacted acids.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 3-(methylthio)propanal.

Visualizations

Reaction_Pathway Reaction Pathway for 3-(methylthio)propanal Synthesis Acrolein Acrolein Intermediate Enolate Intermediate Acrolein->Intermediate + Methanethiol (Michael Addition) Polymer Acrolein Polymer Acrolein->Polymer Polymerization (Side Reaction) Methanethiol Methanethiol Methanethiol->Intermediate Catalyst Amine Catalyst Catalyst->Intermediate Catalyst->Polymer Product 3-(methylthio)propanal Intermediate->Product Protonation

Caption: Main reaction and side reaction pathways in the synthesis of 3-(methylthio)propanal.

Experimental_Workflow Experimental Workflow for 3-(methylthio)propanal Synthesis Setup 1. Reactor Setup (Inert Atmosphere) Charge 2. Initial Charge (Solvent, Product) Setup->Charge Catalyst 3. Catalyst Addition Charge->Catalyst Reactants 4. Controlled Reactant Addition (0-40°C) Catalyst->Reactants Monitor 5. Reaction Monitoring (GC-MS) Reactants->Monitor Workup 6. Aqueous Work-up Monitor->Workup Reaction Complete Purify 7. Vacuum Distillation Workup->Purify Analysis 8. Final Product Analysis Purify->Analysis

Caption: Step-by-step workflow for the laboratory synthesis of 3-(methylthio)propanal.

References

Validation & Comparative

A Comparative Guide to GC-O and AEDA for Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of flavor and off-flavor analysis, particularly concerning potent sulfur compounds, researchers and drug development professionals require robust analytical techniques to identify and quantify these impactful molecules. Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) are two pivotal methods in this domain. This guide provides an objective comparison of their performance for sulfur compound analysis, supported by experimental data and detailed methodologies.

Principles and Applications

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[1] As volatile compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer or a sulfur-specific detector) and a sniffing port, where a trained panelist can detect and describe the odor of each compound. This allows for the direct correlation of an instrumental signal with a specific aroma, which is crucial for identifying odor-active compounds in a complex mixture.

Aroma Extract Dilution Analysis (AEDA) is a semi-quantitative method used in conjunction with GC-O to assess the odor potency of volatile compounds.[2][3] In AEDA, an aroma extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be detected.[2] The highest dilution at which an odorant is still perceivable is its Flavor Dilution (FD) factor.[4] A higher FD factor indicates a more potent odorant in the sample.

For the quantitative analysis of sulfur compounds, GC is often coupled with sulfur-specific detectors such as the Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD), Pulsed Flame Photometric Detector (PFPD), or Atomic Emission Detector (AED).[5][6] These detectors offer high sensitivity and selectivity for sulfur-containing molecules.[5][7]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of GC-O when coupled with various sulfur-specific detectors, and AEDA. This allows for a direct comparison of their capabilities in the analysis of sulfur compounds.

ParameterGC-SCDGC-FPDGC-PFPDGC-AEDAEDA (GC-O)
Information Obtained Quantitative (Concentration)Quantitative (Concentration)Quantitative (Concentration)Quantitative (Concentration)Semi-quantitative (Flavor Dilution Factor)
Selectivity for Sulfur Very High (S/C > 10^7)[8]High (S/C ≈ 10^4 - 10^5)[9]HighVery HighHigh (based on odor perception)
Sensitivity Very High (pg level)[7]High (pg level)Very High (sub-pg level)High (pg level)Dependent on odor threshold of compound
Linearity Excellent (linear and equimolar response)[6][7]Non-linear (response is approximately proportional to the square of the sulfur concentration)[9]More linear than FPDGoodNot applicable
Quenching Effect Little to no quenching from co-eluting hydrocarbons[6][10]Susceptible to quenching by co-eluting hydrocarbons[11]Less quenching than FPDMinimalNot applicable
Typical Application Precise quantification of known sulfur compounds.Routine analysis of sulfur compounds.Trace-level sulfur analysis.Speciation and quantification of multiple elements.Screening for and ranking of potent odorants.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for GC-O with a sulfur-specific detector and for AEDA.

Gas Chromatography-Olfactometry (GC-O) with Sulfur Chemiluminescence Detection (SCD)

This method is designed for the quantitative analysis of volatile sulfur compounds.

  • Sample Preparation: A representative sample (e.g., wine, food extract) is prepared. For liquid samples, headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile compounds.[12]

  • Gas Chromatography: The extracted volatiles are injected into a GC system.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Column: A capillary column suitable for separating volatile sulfur compounds, such as a DB-Sulfur SCD column.

    • Oven Program: A temperature gradient is used to separate the compounds based on their boiling points and polarity. For example, an initial temperature of 40°C held for 5 minutes, then ramped to 250°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Effluent Splitting: The column effluent is split between the SCD and the olfactometry port using a capillary flow splitter. A typical split ratio is 1:1.

  • Sulfur Chemiluminescence Detection (SCD):

    • The portion of the effluent directed to the SCD is combusted in a hydrogen-rich flame to produce sulfur monoxide (SO).

    • The SO then reacts with ozone in a reaction chamber, producing light (chemiluminescence).

    • A photomultiplier tube detects this light, and the signal is proportional to the amount of sulfur.[7]

  • Olfactometry:

    • A trained panelist sniffs the effluent from the olfactometry port.

    • The panelist records the retention time, odor descriptor, and intensity for each detected odor.

  • Quantification: The concentration of each sulfur compound is determined by comparing its peak area from the SCD chromatogram to a calibration curve generated using certified standards.

Aroma Extract Dilution Analysis (AEDA)

This method is used to determine the Flavor Dilution (FD) factor of odor-active compounds.

  • Aroma Extract Preparation: A concentrated aroma extract is obtained from the sample using a method like solvent extraction followed by solvent-assisted flavor evaporation (SAFE).[4]

  • Serial Dilution: The initial extract is serially diluted with a suitable solvent (e.g., dichloromethane) in a stepwise manner (e.g., 1:1, 1:3, or 1:10 dilutions).[2]

  • GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O, starting with the most diluted extract and proceeding to the most concentrated.

    • GC Conditions: Similar to the GC-O/SCD method described above.

    • Olfactometry: A panel of trained assessors sniffs the column effluent for each dilution.

  • Determination of FD Factor: For each odorant, the FD factor is the highest dilution at which it is still detected by the panelist. For example, if a compound is last detected at a 1:81 dilution, its FD factor is 81.

  • Identification: The odor-active compounds are identified by comparing their retention indices and mass spectra (if a mass spectrometer is used in parallel) with those of authentic reference compounds.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for GC-O and AEDA.

GCO_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Sample Extraction Extraction (e.g., HS-SPME) Sample->Extraction Injector Injector Extraction->Injector Column Column Injector->Column Splitter Splitter Column->Splitter SCD Sulfur Specific Detector (e.g., SCD) Splitter->SCD 50% SniffingPort Olfactometry Port Splitter->SniffingPort 50% Quantification Quantitative Data (Concentration) SCD->Quantification OdorDescription Qualitative Data (Odor Description) SniffingPort->OdorDescription FinalReport Final Report Quantification->FinalReport OdorDescription->FinalReport

Caption: Experimental workflow for GC-O with a sulfur-specific detector.

AEDA_Workflow cluster_extract Extraction & Dilution cluster_gco GC-Olfactometry cluster_analysis Data Analysis Sample Sample AromaExtract AromaExtract Sample->AromaExtract Extraction (e.g., SAFE) Dilution1 Dilution1 AromaExtract->Dilution1 Dilute 1:n GC_O GC-O Analysis AromaExtract->GC_O Dilution2 Dilution2 Dilution1->Dilution2 Dilute 1:n Dilution1->GC_O DilutionN DilutionN Dilution2->DilutionN ... Dilution2->GC_O DilutionN->GC_O FD_Factor Flavor Dilution (FD) Factor GC_O->FD_Factor FinalReport Final Report FD_Factor->FinalReport Rank Odor Potency

References

A Comparative Guide to HPLC-Based Quantification of 2-Methyl-2-(methylthio)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent high-performance liquid chromatography (HPLC) methods for the accurate quantification of 2-methyl-2-(methylthio)propanal, a significant metabolite of the carbamate pesticide aldicarb, also known as aldicarb sulfoxide. The methods discussed are Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This guide is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical method for their specific needs.

Method Comparison at a Glance

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance parameters for the two methods.

ParameterRP-HPLC-UVUPLC-MS/MS
Linearity Range 0.1 - 5.0 mg/L[1][2][3]0.5 - 200 µg/L
Limit of Detection (LOD) 0.069 mg/L (in water)[1][2]0.0008 - 0.001 µg/L[4]
Limit of Quantification (LOQ) Not explicitly stated, but detectable at 0.1 mg/L1.0 µg/kg (in ginger)
Recovery Not explicitly stated71.4% - 89.8%
Selectivity Good, but susceptible to co-eluting interferencesExcellent, highly selective due to mass-based detection
Instrumentation Cost LowerHigher
Throughput ModerateHigh

In-Depth Methodologies

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method offers a robust and cost-effective approach for the quantification of 2-methyl-2-(methylthio)propanal, particularly in less complex matrices.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed.[1][2][3]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile is utilized.[1][2][3] The gradient program is as follows:

Time (minutes)Water (%)Acetonitrile (%)
08020
46040
134555
158020
228020
  • Flow Rate: 1.2 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Detection: UV detection is performed at a wavelength of 210 nm.[1][2][3]

  • Internal Standard: Methomyl can be used as an internal standard for improved accuracy.[1][2][3]

Sample Preparation (QuEChERS Method for Water Samples):

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique.

  • Extraction: To a 15 mL centrifuge tube containing 10 mL of the water sample, add 10 mL of acetonitrile.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5 minutes to separate the layers.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent material (e.g., a mixture of primary secondary amine (PSA) and C18) to remove interfering matrix components.

  • Vortex the dSPE tube for 30 seconds and then centrifuge.

  • The final supernatant is ready for injection into the HPLC system.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices, UPLC-MS/MS is the method of choice. This technique couples the high-resolution separation of UPLC with the specific and sensitive detection of a triple quadrupole mass spectrometer.

Experimental Protocol:

  • Chromatographic System: A UPLC system with a C18 column (e.g., Waters ACQUITY UPLC BEH C18) is used.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid and 5 mmol/L ammonium acetate in water (A) and acetonitrile (B) is employed.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection.[4]

  • MRM Transitions: The following MRM transition can be used for 2-methyl-2-(methylthio)propanal (aldicarb sulfoxide):

    • Precursor Ion (Q1): m/z 207.1

    • Product Ion (Q3): m/z 132.1[5]

Sample Preparation:

The QuEChERS method, as described for the HPLC-UV method, is also a suitable sample preparation technique for UPLC-MS/MS analysis. The high selectivity of the MS/MS detector often allows for simplified cleanup steps.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the toxicological signaling pathway of 2-methyl-2-(methylthio)propanal.

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Analytical Methods cluster_Data Data Acquisition & Analysis Sample Water Sample Extraction Acetonitrile Extraction (+ MgSO4, NaCl) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract HPLC_UV RP-HPLC-UV Analysis Final_Extract->HPLC_UV Injection UPLC_MSMS UPLC-MS/MS Analysis Final_Extract->UPLC_MSMS Injection Data_Acquisition_UV UV Chromatogram HPLC_UV->Data_Acquisition_UV Data_Acquisition_MS MRM Chromatogram UPLC_MSMS->Data_Acquisition_MS Quantification Quantification Data_Acquisition_UV->Quantification Data_Acquisition_MS->Quantification

Experimental Workflow for Quantification

Signaling_Pathway Analyte 2-Methyl-2-(methylthio)propanal (Aldicarb Sulfoxide) Inhibition Inhibition Analyte->Inhibition AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis ACh Acetylcholine (ACh) ACh->Hydrolysis Binding Binding ACh->Binding Receptor Cholinergic Receptors Response Cholinergic Response (Nerve Impulse Transmission) Receptor->Response Inhibition->AChE Binding->Receptor

References

A Comparative Guide to Sulfur Compounds in Meat Flavor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The characteristic and highly desirable flavor of cooked meat is a complex sensory experience, largely orchestrated by a diverse array of volatile organic compounds. Among these, sulfur-containing compounds are paramount, often possessing extremely low odor thresholds that allow them to exert a significant impact on the overall aroma profile even at trace concentrations.[1][2] This guide provides a comparative overview of key sulfur compounds in different meats, details their formation pathways, presents available quantitative data, and outlines a standard experimental protocol for their analysis.

Formation Pathways of Key Sulfur Compounds

The generation of sulfurous flavor compounds in meat is not a result of a single process, but rather a complex interplay of chemical reactions that occur when meat is heated. The primary precursors for these compounds are the sulfur-containing amino acids (cysteine and methionine) and thiamine (Vitamin B1).[2] Three main reaction pathways are responsible for their formation: the Maillard reaction, Strecker degradation, and thiamine degradation.[1]

  • Maillard Reaction : This is a non-enzymatic browning reaction between amino acids and reducing sugars. When sulfur-containing amino acids like cysteine participate, they can produce hydrogen sulfide (H₂S), a crucial intermediate for the formation of many other sulfurous volatiles, including thiophenes and thiazoles.[1][2]

  • Strecker Degradation : Often considered a subset of the Maillard reaction, this process involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids. The Strecker degradation of methionine, for example, is a primary source of methional, which imparts a "cooked potato" aroma and is a key contributor to meat flavor.[3][4]

  • Thiamine Degradation : Thiamine is thermally unstable and breaks down during cooking to yield a variety of potent, sulfur-containing heterocyclic compounds. It is a particularly important precursor for 2-methyl-3-furanthiol, a compound renowned for its strong "meaty" aroma.[1][3]

These pathways are not independent; they interact to produce the complex mixture of compounds that define cooked meat's aroma.

G Figure 1. Key Formation Pathways of Sulfur Compounds in Meat Flavor cluster_precursors Precursors in Raw Meat cluster_reactions Thermal Reactions (Cooking) cluster_products Key Sulfur Compounds & Intermediates Cysteine Cysteine Maillard Maillard Reaction Cysteine->Maillard H2S Hydrogen Sulfide (H₂S) Cysteine->H2S degrades to Methionine Methionine Strecker Strecker Degradation Methionine->Strecker degrades via DMS Dimethyl Sulfide, Disulfide & Trisulfide Methionine->DMS degrades to Thiamine Thiamine (Vitamin B1) ThiamineDeg Thiamine Degradation Thiamine->ThiamineDeg ReducingSugars Reducing Sugars (e.g., Ribose) ReducingSugars->Maillard Maillard->Strecker produces dicarbonyls for Maillard->H2S generates Methional Methional Strecker->Methional produces MFT 2-Methyl-3-furanthiol ThiamineDeg->MFT produces Thiazoles Thiazoles & Thiophenes H2S->Thiazoles reacts to form

Figure 1. Key Formation Pathways of Sulfur Compounds in Meat Flavor

Data Presentation: Comparison of Key Sulfur Compounds

While hundreds of volatile compounds are present in cooked meat, a smaller subset of potent, sulfur-containing odorants is responsible for the characteristic "meaty" aroma. The fundamental flavor profile is shared among different species, with variations arising largely from quantitative differences in the concentrations of these key compounds.[5][6]

Direct quantitative comparison across studies is challenging due to variations in cooking methods, extraction techniques, and analytical conditions. The following tables summarize the primary sulfur-containing precursors and the key odor-active sulfur compounds, their aroma characteristics, and their relative importance in beef, pork, and chicken as documented in scientific literature.

Table 1: Key Sulfur-Containing Flavor Precursors in Raw Meat

Precursor Source Role in Flavor Formation
Cysteine/Cystine Amino Acid Primary precursor for hydrogen sulfide (H₂S) via the Maillard reaction and thermal degradation; contributes to the formation of numerous thiols, thiazoles, and thiophenes.[2]
Methionine Amino Acid Key precursor for methional (via Strecker degradation) and various methyl sulfides (dimethyl sulfide, disulfide, trisulfide).[3][7]

| Thiamine (Vitamin B1) | Water-soluble vitamin | Thermally degrades to produce potent meaty aroma compounds, most notably 2-methyl-3-furanthiol and its derivatives.[1][3] |

Table 2: Comparative Profile of Key Odor-Active Sulfur Compounds in Cooked Meats

Compound Aroma Description Presence and Significance by Meat Type
Hydrogen Sulfide (H₂S) Sulfurous, rotten egg A fundamental intermediate found in all cooked meats; crucial for subsequent reactions that form meaty-smelling compounds.[8]
Methanethiol Cabbage, cooked A highly volatile compound identified in both beef and chicken broths, contributing to the foundational savory aroma.[2][4]
Dimethyl Sulfide (DMS) Cabbage, cooked corn Found in various meats. In one study, the concentration in cooked pork from pigs fed a specific diet was significantly higher than in a control group.[7] A study on meat spoilage also detected DMS emissions from chicken and pork.[9]
Dimethyl Disulfide Cabbage, alliaceous Identified as a main contributor to the flavor of boiled pork.[6] Also detected in cooked chicken.
Methional Cooked potato, savory A potent and crucial odorant in all cooked meats, formed from methionine. It is a key contributor to the aroma of both beef and chicken broth.[4][6]
2-Methyl-3-furanthiol (MFT) Meaty, roasted Considered one of the most vital compounds for meat flavor. It is a primary odorant in cooked beef, pork, and chicken, contributing a strong meaty character.[1][3][4][10]
Bis(2-methyl-3-furyl) disulfide Meaty An important contributor to the meaty aroma of cooked beef and ham, formed from the oxidation of 2-methyl-3-furanthiol.[1][11]
2-Furfurylthiol (FFT) Roasted coffee, meaty Found in beef, pork, and chicken. It imparts a roasted, coffee-like note that becomes meaty at low concentrations.[6][10][11]
3-Mercapto-2-pentanone Sulfurous, meaty Identified as an important odorant in cooked beef.[8]

| 2-Acetylthiazole | Nutty, roasted, meaty | A Maillard reaction product found in cooked beef and pork, contributing nutty and roasted notes to the overall flavor profile.[6][8] |

Experimental Protocols: Analysis of Volatile Sulfur Compounds

The standard method for identifying and quantifying volatile sulfur compounds in meat involves sample preparation (cooking), extraction of the volatile fraction, and subsequent analysis by gas chromatography coupled with mass spectrometry and olfactometry. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for extracting and concentrating these compounds.[1]

Protocol: HS-SPME-GC-MS for Meat Volatile Analysis

This protocol is a representative synthesis based on methodologies reported in peer-reviewed literature.[1][12]

  • Sample Preparation:

    • Procure fresh meat samples (e.g., beef loin, pork loin, chicken breast).

    • Mince the meat to ensure homogeneity. Weigh a standardized amount (e.g., 5 g) of the minced meat into a 20 mL headspace vial.

    • Seal the vial with a PTFE/silicone septum cap.

    • Cook the sample in a controlled manner (e.g., in a water bath or heating block at 100°C for 15 minutes) to generate the volatile compounds.

  • Volatile Compound Extraction (HS-SPME):

    • Pre-condition the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) in the GC injection port at 270°C for 30 minutes to remove contaminants.

    • After cooking, transfer the vial to an autosampler or heating block set to a specific incubation temperature (e.g., 60°C).

    • Allow the sample to equilibrate for an incubation period (e.g., 15 minutes) at the set temperature.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-40 minutes) at the same temperature with continuous agitation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes (e.g., for 5 minutes).

    • Separate the volatile compounds on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Use a temperature program to elute the compounds, for example: initial temperature of 40°C held for 3 minutes, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • The mass spectrometer should be operated in electron ionization (EI) mode (e.g., at 70 eV) with a scan range of m/z 35-400.

  • Compound Identification and Quantification:

    • Identify compounds by comparing their mass spectra with those in a reference library (e.g., NIST/Wiley) and by comparing their calculated Linear Retention Indices (LRI) with literature values.

    • For quantification, add a known amount of an internal standard (e.g., 2-methyl-3-heptanone) to the sample before cooking. Calculate the relative concentration of each compound by comparing its peak area to that of the internal standard.[12]

  • Sensory Analysis (GC-Olfactometry - Optional but Recommended):

    • To determine the odor-active compounds, split the column effluent between the MS detector and a sniffing port.

    • Have trained panelists sniff the effluent and record the time, duration, and description of any detected odors. This helps to identify which of the hundreds of volatile compounds are actually contributing to the aroma.

G Figure 2. Experimental Workflow for Meat Flavor Analysis A 1. Sample Preparation - Mince fresh meat - Weigh into headspace vial - Seal and cook under controlled conditions B 2. Volatile Extraction (HS-SPME) - Incubate cooked sample at 60°C - Expose pre-conditioned SPME fiber to headspace for 30-40 min A->B C 3. Desorption & Separation (GC) - Insert fiber into hot GC inlet (250°C) - Analytes desorb onto capillary column - Separate compounds via temperature programming B->C D 4. Detection & Identification (MS) - Eluted compounds enter Mass Spec - Generate mass spectra - Compare spectra and Retention Indices to libraries for identification C->D E 5. Sensory Evaluation (GC-O) - (Optional) Effluent is split to a sniffing port - Panelists identify odor-active compounds and describe aroma C->E Effluent Split F 6. Data Analysis - Quantify compounds using internal standards - Correlate chemical data (MS) with sensory data (GC-O) - Determine key odorants D->F E->F

Figure 2. Experimental Workflow for Meat Flavor Analysis

References

A Comparative Sensory Analysis of Propanal, 2-methyl-2-(methylthio)- and Other Key Meat Flavor Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory properties of the sulfur-containing aldehyde, Propanal, 2-methyl-2-(methylthio)-, against other significant flavor compounds that contribute to the characteristic aroma of cooked meat. The analysis is supported by available experimental data from sensory panel evaluations and instrumental analysis, offering insights for professionals in flavor science and related fields.

Introduction to Meat Flavor Chemistry

The desirable flavor of cooked meat is a complex sensory experience resulting from a cascade of chemical reactions involving precursors naturally present in the raw product. The two primary pathways responsible for the generation of the majority of meat flavor compounds are the Maillard reaction and lipid degradation.

  • The Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating, producing a plethora of heterocyclic compounds, including pyrazines, pyridines, and sulfur-containing molecules, which contribute to the roasted, savory, and meaty notes.

  • Lipid Degradation: The thermal oxidation of lipids, particularly polyunsaturated fatty acids, generates a variety of volatile compounds, primarily aldehydes, ketones, and alcohols. These compounds are largely responsible for the species-specific aroma characteristics of different meats.

Sulfur-containing compounds, often present in trace amounts, play a crucial role in the overall flavor profile of cooked meat due to their exceptionally low odor thresholds.[1] Propanal, 2-methyl-2-(methylthio)-, a member of this class, is recognized for its contribution to meaty and savory aromas.

Comparative Sensory Analysis

A direct quantitative comparison of flavor compounds is often achieved through the determination of their Odor Activity Value (OAV), which is the ratio of a compound's concentration in a food matrix to its odor threshold in a specific medium (e.g., water). While comprehensive data for many meat flavor compounds are available, specific quantitative odor threshold values for Propanal, 2-methyl-2-(methylthio)- in water are not readily found in the reviewed literature. However, qualitative descriptions from sensory panels and Gas Chromatography-Olfactometry (GC-O) studies provide valuable comparative insights.

Data on Key Meat Flavor Compounds

The following table summarizes the sensory properties of several key flavor compounds identified in cooked meat, providing a basis for a comparative assessment.

Flavor CompoundChemical ClassOdor Descriptor(s)Odor Threshold in Water (µg/L)Reference(s)
Propanal, 2-methyl-2-(methylthio)- Sulfur-containing AldehydeMeaty, Savory, GrilledData not available[2]
Methional Sulfur-containing AldehydeCooked potato, Meaty, Savory0.2[3]
2-Methyl-3-furanthiol ThiolRoasted meat, Meaty0.007[4]
2-Furfurylthiol ThiolRoasted coffee, Meaty0.005[5]
(E,E)-2,4-Decadienal AldehydeFatty, Fried0.07[5]
Hexanal AldehydeGreen, Grassy, Fatty4.5[5]
2,3-Butanedione (Diacetyl) KetoneButtery, Creamy0.2[5]
2,5-Dimethylpyrazine PyrazineRoasted, Nutty, Cocoa35[2]

Note: The absence of a reported odor threshold for Propanal, 2-methyl-2-(methylthio)- in water prevents the calculation of its OAV and a direct quantitative comparison with the other listed compounds. However, its consistent identification in meat flavor studies and its "meaty" and "grilled" descriptors from GC-O analyses underscore its significance.[2]

Experimental Protocols

The sensory and instrumental data presented in this guide are typically obtained through a combination of Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.

Methodology:

  • Sample Preparation: Volatile compounds from a cooked meat sample are extracted using methods such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavor Evaporation (SAFE).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.

  • Olfactometric Detection: The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., a mass spectrometer for identification) and the other to a sniffing port.

  • Sensory Evaluation: Trained sensory panelists sniff the effluent at the port and record the perceived aroma, its intensity, and the time at which it is detected.

  • Data Analysis: The retention times of the detected aromas are correlated with the peaks from the chemical detector to identify the compounds responsible for specific odors. The frequency of detection of a particular odor across a panel of assessors can be used to gauge its importance to the overall aroma profile.

Sensory Panel Evaluation

Descriptive sensory analysis with a trained panel provides quantitative data on the intensity of specific flavor attributes.

Methodology:

  • Panelist Training: A panel of individuals is trained to recognize and rate the intensity of specific aroma and taste attributes relevant to cooked meat (e.g., "meaty," "roasted," "fatty," "umami"). Reference standards for each attribute are used for calibration.

  • Sample Preparation and Presentation: Meat samples are cooked under controlled and standardized conditions to ensure consistency. Samples are then presented to the panelists in a controlled environment, often under red light to mask color differences.

  • Evaluation: Panelists evaluate the samples for the intensity of each attribute using a defined scale (e.g., a 15-point universal scale).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine significant differences in the sensory profiles of the samples.

Signaling Pathways and Experimental Workflows

Biochemical Pathways of Meat Flavor Formation

The formation of key meat flavor compounds, including Propanal, 2-methyl-2-(methylthio)-, is a result of complex chemical reactions during cooking. The following diagram illustrates the major pathways involved.

Precursors Flavor Precursors (Amino Acids, Sugars, Lipids, Thiamin) Maillard Maillard Reaction Precursors->Maillard Lipid Lipid Degradation Precursors->Lipid Thiamin Thiamin Degradation Precursors->Thiamin Intermediates Reactive Carbonyls & Sulfur Compounds Maillard->Intermediates Lipid_Volatiles Aldehydes, Ketones, Alcohols Lipid->Lipid_Volatiles Thiamin->Intermediates Sulfur_Aldehydes Sulfur-containing Aldehydes (e.g., Propanal, 2-methyl-2-(methylthio)-) Intermediates->Sulfur_Aldehydes Heterocyclics Heterocyclic Compounds (Pyrazines, Thiophenes) Intermediates->Heterocyclics Meat_Flavor Overall Meat Flavor Sulfur_Aldehydes->Meat_Flavor Heterocyclics->Meat_Flavor Lipid_Volatiles->Meat_Flavor

Caption: Formation of meat flavor compounds.

Umami and Savory Taste Perception Pathway

The perception of savory and meaty flavors, known as umami, is initiated by the binding of specific molecules, such as glutamate and certain nucleotides, to G-protein coupled receptors (GPCRs) on the taste buds.

Umami_Ligand Umami Ligand (e.g., Glutamate) GPCR T1R1/T1R3 Receptor (GPCR) Umami_Ligand->GPCR Binds to G_Protein G-protein Activation (Gustducin) GPCR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal Signal to Brain (Savory Perception) Neurotransmitter->Signal

Caption: Umami taste signaling pathway.

Experimental Workflow for Sensory Analysis

The following diagram outlines a typical workflow for the sensory analysis of meat flavor compounds.

Sample_Prep Sample Preparation (Cooking) Extraction Volatile Extraction (SPME/SAFE) Sample_Prep->Extraction Sensory_Panel Descriptive Sensory Panel Sample_Prep->Sensory_Panel GCO GC-Olfactometry Extraction->GCO GCMS GC-Mass Spectrometry Extraction->GCMS Odor_Desc Odor Description & Detection Frequency GCO->Odor_Desc Compound_ID Compound Identification GCMS->Compound_ID Intensity_Ratings Attribute Intensity Ratings Sensory_Panel->Intensity_Ratings Data_Integration Data Integration & Comparison Odor_Desc->Data_Integration Compound_ID->Data_Integration Intensity_Ratings->Data_Integration

References

A Comparative Guide to Alternatives for 2-Methyl-2-(methylthio)propanal in Flavor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of flavor alternatives to "Propanal, 2-methyl-2-(methylthio)-", a sulfur-containing compound known for its savory, roasted, and nutty notes. The following sections detail the performance of viable alternatives, supported by available data, and outline the experimental protocols for their evaluation.

"Propanal, 2-methyl-2-(methylthio)-" is a key ingredient in the flavor industry, prized for its ability to impart desirable savory characteristics to a variety of food products. However, the exploration of alternative compounds is driven by the need for flavor diversification, improved stability, and nuanced sensory profiles. This guide focuses on other sulfur-containing compounds, many of which are products of the Maillard reaction, a crucial chemical process in the development of cooked food flavors.

Quantitative Comparison of Flavor Alternatives

The following table summarizes the key quantitative data for "Propanal, 2-methyl-2-(methylthio)-" and its potential alternatives. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature. Therefore, the data presented is a synthesis of information from various sources.

Flavor CompoundChemical ClassOdor Threshold (in water, µg/L)Typical Flavor DescriptorsKey Applications
Propanal, 2-methyl-2-(methylthio)- Thioether/AldehydeData not readily availableRoasted, nutty, savory, meatySavory snacks, processed meats, soups
2-Furfurylthiol Thiol0.005Roasted coffee, smokyCoffee, roasted nuts, chocolate
2-Methyl-3-furanthiol Thiol0.007Meaty, beef-like, nuttyMeat flavors, soups, sauces
Methional Thioether/Aldehyde0.2Cooked potato, savory, brothyPotato products, soups, savory snacks
Dimethyl trisulfide Sulfide0.01Cabbage, savory, sulfurySavory flavors, cheese, onion/garlic flavors
2-Acetylthiazole Thiazole10Roasted, nutty, popcorn-likeBaked goods, popcorn, roasted nuts
S-Methyl thioesters (e.g., S-methyl thiobutanoate) Thioester6 (for thiobutanoate)Cheesy, fruity, greenCheese flavors, savory snacks
2-Methyl-2-(methyldithio)propanal Disulfide/AldehydeData not readily availableCocoa, chocolate, roastedChocolate, cocoa products

Experimental Protocols

The evaluation of flavor compounds relies on a combination of sensory and instrumental analysis. Below are detailed methodologies for key experiments.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of the flavor compounds.

Panelists:

  • Selection: 10-12 panelists are selected based on their sensory acuity, ability to discriminate between different tastes and odors, and verbal fluency.

  • Training: Panelists undergo extensive training (20-30 hours) to develop a common vocabulary for describing the sensory attributes of the flavor compounds. Reference standards for each attribute (e.g., "roasted," "meaty," "sulfury") are provided.

Sample Preparation:

  • Flavor compounds are diluted in a neutral base (e.g., deionized water, vegetable oil, or a simple food matrix like a plain cracker) to a concentration above their odor and taste thresholds but below saturation.

  • Samples are presented in coded, identical containers at a controlled temperature.

  • A palate cleanser (e.g., unsalted crackers, water) is provided to be used between samples.

Procedure:

  • Panelists evaluate the samples in a controlled environment (sensory booths with controlled lighting and air circulation).

  • Each panelist rates the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • The order of sample presentation is randomized for each panelist to minimize bias.

Data Analysis:

  • The intensity ratings are converted to numerical data.

  • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the sensory attributes between the compounds.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the different flavor compounds and their sensory attributes.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the odor-active compounds in a flavor mixture and to determine their relative importance.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactometry (O) port.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or DB-Wax) is typically used for the separation of volatile flavor compounds.

  • Carrier Gas: Helium at a constant flow rate.

Procedure:

  • Sample Preparation: The flavor compound is diluted in a suitable solvent (e.g., dichloromethane). For food matrices, a solvent extraction or solid-phase microextraction (SPME) can be used to isolate the volatile compounds.

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The GC oven temperature is programmed to increase gradually, separating the compounds based on their boiling points and polarity.

  • Detection: The effluent from the GC column is split between the MS detector and the O-port.

    • MS Detection: The MS identifies the chemical structure of the separated compounds.

    • Olfactometry: A trained sensory panelist sniffs the effluent from the O-port and records the retention time, odor descriptor, and intensity of each odor-active compound.

  • Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor can still be detected is determined for each compound, providing a measure of its odor potency (Flavor Dilution factor).

Data Analysis:

  • The data from the MS and O-port are combined to identify the key odor-active compounds.

  • An "aromagram" is constructed by plotting the odor intensity or FD factor against the retention time.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur-containing compounds, particularly thiols, is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. The human olfactory receptor OR2T11 has been identified as a key receptor for several low-molecular-weight thiols.[1][2][3][4] The binding of a thiol to OR2T11, a G-protein coupled receptor (GPCR), triggers a signaling cascade that leads to the perception of smell. Interestingly, the presence of metal ions like copper can enhance the response of this receptor to thiols.[4]

olfactory_signaling cluster_air Nasal Mucus cluster_neuron Olfactory Sensory Neuron Thiol Thiol (e.g., 2-Furfurylthiol) OR2T11 OR2T11 (Olfactory Receptor) Thiol->OR2T11 Binds to G_protein G-protein (Golf) OR2T11->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_channel Ion Channel cAMP->Ion_channel Opens Brain Brain (Odor Perception) Ion_channel->Brain Signal Transduction

Caption: Olfactory signaling pathway for thiols.

Experimental Workflow for Flavor Compound Comparison

A systematic approach is essential for the objective comparison of flavor compounds. The following workflow outlines the key steps from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Flavor_Compounds Flavor Compound Alternatives Dilution Dilution in Neutral Base Flavor_Compounds->Dilution Sensory Sensory Evaluation (QDA) Dilution->Sensory Instrumental Instrumental Analysis (GC-O/MS) Dilution->Instrumental Sensory_Data Sensory Data (Intensity Ratings) Sensory->Sensory_Data Instrumental_Data Instrumental Data (Compound ID, Odor Potency) Instrumental->Instrumental_Data Comparison Comparative Analysis (Statistical Tests, PCA) Sensory_Data->Comparison Instrumental_Data->Comparison Guide Comparison Guide Generation Comparison->Guide

Caption: Workflow for comparing flavor alternatives.

Conclusion

The selection of an alternative to "Propanal, 2-methyl-2-(methylthio)-" depends on the specific application and desired sensory profile. Compounds like 2-methyl-3-furanthiol offer a pronounced meaty character, while 2-furfurylthiol provides roasted coffee notes. Methional presents a cooked potato and savory profile. A thorough evaluation using both sensory panels and instrumental analysis, as detailed in this guide, is crucial for making an informed decision. The Maillard reaction remains a key area of research for the discovery and development of novel savory flavor compounds. Further studies focusing on direct comparative analysis and stability of these compounds in various food matrices will be beneficial for the flavor industry.

References

A Comparative Guide to the Reactivity of Sulfur-Containing Aldehydes for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the reactivity of electrophilic functional groups is paramount for designing targeted covalent inhibitors and other therapeutics. Sulfur's diverse oxidation states and unique chemical properties offer a rich palette for medicinal chemists. This guide provides a comparative analysis of the reactivity of different classes of sulfur-containing aldehydes, offering insights into their potential applications.

Relative Reactivity of Aldehyde Classes

The reactivity of aldehydes is largely governed by the electrophilicity of the carbonyl or thiocarbonyl carbon. The nature of the sulfur-containing group significantly modulates this property. Thioaldehydes, in which the carbonyl oxygen is replaced by sulfur, are generally more reactive than their corresponding aldehydes.[1][2] This increased reactivity is attributed to the better energy match between the p-orbitals of carbon and sulfur compared to carbon and oxygen, leading to a more polarizable C=S bond.[2]

Aldehydes bearing sulfur in higher oxidation states, such as sulfinyl and sulfonyl groups, are also of interest. The strong electron-withdrawing nature of sulfonyl groups is expected to enhance the electrophilicity of the aldehyde.

Table 1: Comparative Reactivity of Aldehyde Classes

Aldehyde ClassRepresentative StructureRelative Reactivity/ElectrophilicityStabilityKey Reaction Types
Aldehyde R-CHOBaselineGenerally StableNucleophilic Addition, Oxidation
Thioaldehyde R-CHSHighGenerally Unstable, requires steric hindrance for isolation[1]Cycloadditions (Diels-Alder)[3], Nucleophilic Addition
Sulfinyl Aldehyde R-S(O)-CHOModerate to High (Predicted)VariableNucleophilic Addition, Oxidation
Sulfonyl Aldehyde R-S(O)₂-CHOHigh (Predicted)Generally StableNucleophilic Addition, Michael Addition

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of different sulfur-containing aldehydes, a standardized experimental protocol is essential. A common method to probe the electrophilicity of these compounds is to measure the kinetics of their reaction with a model nucleophile or a diene in a cycloaddition reaction.

Protocol: Kinetic Analysis of Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for characterizing the reactivity of dienophiles. Thioaldehydes, being potent dienophiles, readily undergo this reaction.[3] This protocol describes a general method for comparing the reaction rates of different sulfur-containing aldehydes with a standard diene.

Objective: To determine the second-order rate constant for the Diels-Alder reaction of a sulfur-containing aldehyde with a reference diene (e.g., 2,3-dimethyl-1,3-butadiene).

Materials:

  • Sulfur-containing aldehyde of interest

  • 2,3-dimethyl-1,3-butadiene (or other suitable diene)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Internal standard (e.g., dodecane)

  • NMR tubes

  • Spectrophotometer or NMR spectrometer

Procedure:

  • Preparation of Reactant Solutions: Prepare stock solutions of the sulfur-containing aldehyde, the diene, and the internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a typical experiment, equimolar amounts of the aldehyde and diene are mixed in the reaction vessel (e.g., an NMR tube or a cuvette) at a constant temperature. The reaction should be initiated by the addition of one of the reactants to the other.

  • Reaction Monitoring: The progress of the reaction is monitored over time by observing the disappearance of the reactants and the appearance of the cycloadduct. This can be achieved using:

    • ¹H NMR Spectroscopy: Integrate the signals corresponding to the aldehyde proton and a proton of the cycloadduct relative to the internal standard at various time points.

    • UV-Vis Spectroscopy: If the reactants or products have a distinct chromophore, the change in absorbance at a specific wavelength can be monitored.

  • Data Analysis: The concentration of the aldehyde is plotted against time. The second-order rate constant (k) can be determined by fitting the data to the integrated rate law for a second-order reaction: 1/[A]t = kt + 1/[A]₀, where [A]t is the concentration of the aldehyde at time t, and [A]₀ is the initial concentration.

Reaction Mechanisms and Signaling Pathways

The high electrophilicity of certain sulfur-containing aldehydes makes them potential candidates for covalent inhibitors that target nucleophilic residues in proteins, such as cysteine.[4] The formation of a covalent bond can lead to irreversible inhibition of enzyme activity, a strategy employed in many successful drugs.

Workflow for Evaluating Covalent Inhibition Potential

The following workflow outlines the steps to assess the potential of a novel sulfur-containing aldehyde as a covalent inhibitor.

G Workflow for Covalent Inhibitor Evaluation cluster_0 Initial Screening cluster_1 In Vitro Target Engagement cluster_2 Cellular and In Vivo Studies A Synthesize Sulfur-Containing Aldehyde B Assess General Reactivity (e.g., Diels-Alder Kinetics) A->B C Evaluate Stability (e.g., in aqueous buffer) B->C D Incubate with Target Protein C->D Proceed if stable and reactive E Mass Spectrometry Analysis (Adduct Formation) D->E F Enzyme Activity Assay (Inhibition Kinetics) D->F G Cell-Based Potency and Selectivity Assays F->G Proceed if potent inhibitor H In Vivo Efficacy and PK/PD Studies G->H

Caption: A generalized workflow for the evaluation of a novel sulfur-containing aldehyde as a potential covalent inhibitor.

This guide provides a foundational understanding of the comparative reactivity of sulfur-containing aldehydes. For drug development professionals, a systematic evaluation of reactivity, stability, and biological activity is crucial for harnessing the therapeutic potential of these unique chemical entities.

References

A Comparative Guide to the Enantiomeric Differences in the Odor of Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The human olfactory system exhibits remarkable stereoselectivity, often perceiving the enantiomers of a chiral molecule as having distinct odors. This phenomenon is particularly pronounced in the case of volatile sulfur compounds, which are known for their potent and often pervasive aromas. Understanding these enantiomeric differences is crucial in fields ranging from flavor and fragrance chemistry to drug development, where unintended odors can be a significant challenge. This guide provides an objective comparison of the odor profiles of various sulfur-containing enantiomers, supported by experimental data, detailed methodologies, and visualizations of the underlying biological and analytical processes.

Quantitative Comparison of Odor Properties

The sensory perception of chiral sulfur compounds can differ in both quality (odor descriptor) and intensity (odor threshold). The following tables summarize the known enantiomeric differences for a selection of volatile sulfur compounds.

Table 1: Odor Descriptors of Chiral Sulfur Compound Enantiomers

CompoundEnantiomerOdor Descriptor(s)Reference(s)
3-Mercapto-2-methylpropan-1-ol (R)-(+)Meaty, savory, bouillon-like[1]
(S)-(-)Sulfurous, cabbage-like[1]
3-Mercaptohexan-1-ol (R)-(+)Grapefruit, passion fruit[2]
(S)-(-)Sweaty, onion-like[2]
p-Menthane-8-thiol-3-one (1R, 4S)-(-)Buchu leaf, blackcurrant[2]
(1S, 4R)-(+)Sulfurous, catty[2]
2-Methyl-4-propyl-1,3-oxathiane (2R, 4S)-cisTropical fruit, passion fruit[2]
(2S, 4R)-transHerbal, sulfury[2]
3-Sulfanylhexyl acetate (R)-(+)Tropical, boxwood, grapefruit[2]
(S)-(-)Sweaty, onion-like[2]

Table 2: Odor Thresholds of Chiral Sulfur Compound Enantiomers

CompoundEnantiomerOdor Threshold (in water)Reference(s)
3-Mercapto-2-methylpentan-1-ol (R)-(-)0.03 ng/L[1]
(S)-(+)0.1 ng/L[1]
3-Mercapto-3-methylbutyl formate (R)-(-)0.004 ng/L[2]
(S)-(+)0.02 ng/L[2]
4-Mercapto-4-methylpentan-2-one (R)-(-)0.01 ng/L[2]
(S)-(+)0.1 ng/L[2]
1-p-Menthene-8-thiol (+)-(R)0.02 ng/L[1]
(-)-(S)0.08 ng/L[1]

Experimental Protocols

Sensory Analysis of Chiral Sulfur Compounds

Objective: To determine and compare the odor thresholds and descriptors of enantiomerically pure sulfur compounds.

Materials:

  • A panel of trained sensory assessors (typically 8-12 individuals).

  • Odor-free testing room with controlled temperature and humidity.

  • Enantiomerically pure (>99%) sulfur compounds.

  • Odorless solvent (e.g., diethyl ether, ethanol, or water, depending on the solubility of the compound).

  • Glass sniffing bottles with Teflon-lined caps.

  • Precision pipettes and glassware.

  • Data recording sheets or software.

Procedure:

  • Panelist Training and Selection: Panelists are trained to identify and describe a wide range of standard odorants. Their individual odor detection thresholds for a reference compound (e.g., n-butanol) are determined to ensure normal olfactory acuity.[3]

  • Sample Preparation: A series of dilutions of each enantiomer is prepared in the odorless solvent. The concentration range should span from well below to well above the expected odor threshold.[4]

  • Threshold Determination (Ascending Method of Limits):

    • Panelists are presented with a series of sniffing bottles, starting with the lowest concentration and ascending to the highest.

    • For each concentration step, a blank (solvent only) is also presented in a randomized order.

    • Panelists are asked to indicate at which concentration they can first reliably detect an odor different from the blank. This is their individual detection threshold.

    • The group's odor threshold is typically calculated as the geometric mean of the individual thresholds.[5]

  • Odor Profile Analysis:

    • For concentrations above the detection threshold, panelists are asked to provide descriptive terms for the perceived odor.

    • A list of standardized odor descriptors can be provided to aid in characterization, but panelists should also be allowed to use their own terms.

    • The frequency of use for each descriptor is recorded to generate an odor profile for each enantiomer.

Gas Chromatography-Olfactometry (GC-O) of Chiral Sulfur Compounds

Objective: To separate the enantiomers of a volatile sulfur compound and determine the odor characteristics of each.

Apparatus:

  • Gas chromatograph (GC) equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase).[6]

  • An effluent splitter that directs a portion of the column effluent to a sniffing port (olfactometry port) and the remainder to a conventional detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).

  • Heated transfer line to the sniffing port to prevent condensation.

  • Humidified air supply to the sniffing port to prevent nasal dehydration.

  • Data acquisition system for both the detector and the olfactometry responses.

Procedure:

  • Sample Injection: A solution of the chiral sulfur compound (or a complex mixture containing it) is injected into the GC.

  • Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase. The temperature program of the GC oven is optimized to achieve baseline separation.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port throughout the chromatographic run.

  • Data Recording: The panelist records the retention time and provides a detailed description of any odors detected. This can be done verbally into a microphone or by using a data entry device.

  • Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the conventional detector. This allows for the correlation of specific odors with the corresponding enantiomeric peaks.[7][8]

Visualizing the Mechanisms

Olfactory Signaling Pathway

The perception of odor begins with the interaction of a volatile molecule with an olfactory receptor (OR) in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. The differential perception of enantiomers arises from their distinct interactions with these chiral receptors.

Olfactory_Signaling_Pathway Figure 1. Olfactory Signaling Pathway for an Odorant. cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ion_channel Ion Channel Signal Signal to Brain Ion_channel->Signal Depolarization Odorant Odorant (e.g., Sulfur Enantiomer) Odorant->OR Binds to ATP ATP ATP->AC cAMP->Ion_channel Opens Ca_ion Ca2+ Ca_ion->Ion_channel Na_ion Na+ Na_ion->Ion_channel

Caption: Figure 1. Olfactory Signaling Pathway for an Odorant.

Experimental Workflow for Chiral GC-O

The analytical process of separating and identifying the odor characteristics of chiral sulfur compounds using Gas Chromatography-Olfactometry (GC-O) is a multi-step process.

GC_O_Workflow Figure 2. Experimental Workflow for Chiral GC-O Analysis. cluster_GC_System Gas Chromatograph cluster_Detection Detection cluster_Data_Analysis Data Analysis Injector Injector Chiral_Column Chiral Column Injector->Chiral_Column Effluent_Splitter Effluent Splitter Chiral_Column->Effluent_Splitter Detector Detector (FID/MS) Effluent_Splitter->Detector Sniffing_Port Sniffing Port Effluent_Splitter->Sniffing_Port Chromatogram Chromatogram Detector->Chromatogram Panelist Sensory Panelist Sniffing_Port->Panelist Correlation Correlation Chromatogram->Correlation Olfactogram Olfactogram Olfactogram->Correlation Report Final Report Correlation->Report Sample Sample Injection Sample->Injector Panelist->Olfactogram

Caption: Figure 2. Experimental Workflow for Chiral GC-O Analysis.

Enantioselective Interactions at the Receptor Level

The distinct odors of enantiomers are a direct consequence of their differential binding to and/or activation of olfactory receptors. Olfactory receptors are G-protein coupled receptors (GPCRs), which are themselves chiral entities.[9][10] The three-dimensional arrangement of amino acid residues in the binding pocket of an OR creates a chiral environment.

The interaction between a chiral odorant and its receptor can be likened to a "hand-in-glove" model. Just as a right hand fits better into a right-handed glove than a left-handed one, one enantiomer may have a higher affinity and/or efficacy for a particular olfactory receptor than its mirror image. This can result in:

  • Different Receptor Activation: One enantiomer may strongly activate a specific set of ORs, while the other activates a different set, or the same set but with different intensities.

  • Varying Binding Affinities: One enantiomer may bind more tightly to a receptor, leading to a lower odor threshold.[11]

Recent research has also highlighted the potential role of metal ions, such as copper, in the binding of sulfur-containing odorants to specific olfactory receptors. It is hypothesized that the sulfur atom coordinates with the metal ion within the receptor's binding pocket, and the stereochemistry of the rest of the molecule dictates the precise nature of this interaction.[12][13] Molecular docking studies are beginning to shed light on the specific amino acid residues that are critical for these enantioselective interactions.[4][14]

Conclusion

The enantiomeric differences in the odor of volatile sulfur compounds provide a compelling example of the stereoselectivity of the olfactory system. These differences are not merely academic; they have significant practical implications for the food, fragrance, and pharmaceutical industries. A thorough understanding of these chiral distinctions, supported by robust analytical techniques such as GC-O and sensory analysis, is essential for controlling and designing products with specific and desirable odor profiles. Future research focusing on the molecular modeling of odorant-receptor interactions will further elucidate the precise mechanisms underlying this fascinating aspect of chemosensation.

References

A Comparative Guide to Analytical Techniques for Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Volatile sulfur compounds (VSCs) are a class of molecules that contribute significantly to the aroma and flavor profiles of various substances, and their presence, even at trace levels, can indicate contamination or degradation. In clinical settings, the analysis of VSCs in breath is emerging as a non-invasive diagnostic tool for various diseases.[1][2][3] The accurate and sensitive detection of these compounds is therefore crucial across diverse fields, from food science and environmental monitoring to clinical diagnostics. This guide provides a comprehensive comparison of the leading analytical techniques used for the determination of VSCs, with a focus on experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific application.

The analysis of VSCs presents unique challenges due to their high volatility, reactivity, and often low concentrations in complex matrices.[4][5] A variety of analytical techniques have been developed to address these challenges, with gas chromatography (GC) being the most established and widely used method.[4][6] However, other techniques such as spectrophotometry and specialized gas sensors also offer distinct advantages in specific contexts.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[4] In the context of VSC analysis, it is almost always coupled with a selective detector to achieve the necessary sensitivity and specificity.

Common Detectors for VSC Analysis:

  • Sulfur Chemiluminescence Detector (SCD): This detector is highly sensitive and specific for sulfur-containing compounds.[7][8] It provides an equimolar response, meaning the signal is directly proportional to the mass of sulfur, simplifying quantification.[8]

  • Mass Spectrometry (MS): GC-MS provides high sensitivity and the ability to identify and quantify compounds based on their mass-to-charge ratio, offering structural information.[9]

  • Flame Photometric Detector (FPD): FPD is another sulfur-selective detector, though generally less sensitive than SCD.[8]

  • Atomic Emission Detector (AED): AED can detect specific elements, including sulfur, based on their atomic emission spectra.[8]

Sample Preparation for GC Analysis:

Due to the low concentrations of VSCs in many samples, a pre-concentration step is often necessary.[5][8][9]

  • Static Headspace (SHS): A simple and rapid technique where the vapor phase in equilibrium with the sample is injected into the GC.[7]

  • Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the sample or its headspace to adsorb analytes.[5][10]

  • Purge and Trap: An inert gas is bubbled through the sample to purge the volatile compounds, which are then trapped on a sorbent material before being thermally desorbed into the GC.[8]

  • Cryogenic Trapping: Volatiles are trapped on a cooled surface and then revolatilized for injection into the GC.[8][9]

Quantitative Performance of GC-Based Methods

The following table summarizes the performance characteristics of various GC-based methods for the analysis of common VSCs.

Volatile Sulfur CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)MatrixReference
Hydrogen Sulfide (H₂S)HS-GC-SCD-~1 µg/L>0.99-Wine[7]
Methanethiol (MT)HS-GC-SCD-~1 µg/L>0.99-Wine[7]
Dimethyl Sulfide (DMS)HS-GC-SCD-~1 µg/L>0.99-Wine[7]
Carbon Disulfide (CS₂)HS-GC-SCD-~1 µg/L>0.99-Wine[7]
Hydrogen Sulfide (H₂S)GC-SCD----Gaseous Fuels[11]
Carbonyl Sulfide (COS)GC-SCD----Gaseous Fuels[11]
Methyl Mercaptan (CH₃SH)GC-MS----Breath[9]
Dimethyl Sulfide (DMS)GC-MS----Breath[9]
Dimethyl Disulfide (DMDS)GC-MS----Breath[9]

Note: Quantitative data for all parameters were not available in the cited literature for every compound and method.

Experimental Protocols

Static Headspace Gas Chromatography-Sulfur Chemiluminescence Detection (HS-GC-SCD) for VSCs in Wine

This method is suitable for the rapid and selective determination of volatile sulfur compounds in wine.[7]

1. Sample Preparation:

  • A 5 mL aliquot of wine is placed into a 20 mL headspace vial.

  • An internal standard is added.

  • The vial is sealed with a PTFE-lined septum.

2. HS-GC-SCD Analysis:

  • The vial is incubated at a specific temperature and time to allow for equilibration of the VSCs between the liquid and gas phases.

  • A heated gas-tight syringe is used to withdraw a portion of the headspace.

  • The sample is injected into a cool-on-column inlet of the GC.

3. Chromatographic Conditions:

  • Column: A capillary column suitable for VSC separation (e.g., Rtx-1 ms).[4]

  • Oven Temperature Program: An initial low temperature is held, followed by a ramp to a final temperature to elute all compounds of interest.

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Detector: Sulfur Chemiluminescence Detector.

4. Data Analysis:

  • Peak identification is based on retention time compared to known standards.

  • Quantification is performed using an internal or external standard calibration curve.

GC_SCD_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection & Analysis Sample Wine Sample Vial Headspace Vial Sample->Vial Incubate Incubation Vial->Incubate Injection Headspace Injection Incubate->Injection Column GC Column Separation Injection->Column SCD SCD Detection Column->SCD Data Data Analysis SCD->Data

Workflow for VSC analysis using HS-GC-SCD.

Spectrophotometry

UV-Visible spectrophotometry is an analytical technique that measures the absorption of light by a sample.[12][13] While less common for the direct analysis of VSCs due to lower sensitivity and selectivity compared to GC, it can be employed for the quantification of total VSCs or specific VSCs after a derivatization reaction that produces a colored product.

General Principle:

  • A reagent is added to the sample that selectively reacts with the VSC of interest to produce a chromophore (a colored compound).

  • The absorbance of the resulting solution is measured at a specific wavelength using a spectrophotometer.

  • The concentration of the VSC is determined by comparing the absorbance to a calibration curve prepared with known concentrations of the VSC.

Experimental Protocol for Total VSC Measurement (Methylene Blue Method for Sulfide):

This method is based on the reaction of sulfide ions with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue.

1. Sample Collection and Preparation:

  • The gaseous sample containing VSCs is bubbled through a trapping solution (e.g., zinc acetate) to capture hydrogen sulfide as zinc sulfide.

  • For liquid samples, the sample may be used directly or after appropriate dilution.

2. Color Development:

  • An acidic solution of N,N-dimethyl-p-phenylenediamine is added to the trapping solution or liquid sample.

  • A solution of ferric chloride is added, and the mixture is allowed to stand for a specified time for color development.

3. Spectrophotometric Measurement:

  • The absorbance of the solution is measured at the wavelength of maximum absorbance for methylene blue (approximately 667 nm).

  • A blank sample (without the VSC) is run in parallel to zero the spectrophotometer.

4. Quantification:

  • The concentration of sulfide is determined from a calibration curve prepared using standard sulfide solutions.

Spectrophotometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample VSC Sample Reaction Colorimetric Reaction Sample->Reaction Reagent Derivatization Reagent Reagent->Reaction Spectrophotometer Spectrophotometer Measurement Reaction->Spectrophotometer Quantification Quantification Spectrophotometer->Quantification Calibration Calibration Curve Calibration->Quantification

General workflow for spectrophotometric analysis of VSCs.

Gas Sensors

Gas sensing technology offers a portable and real-time monitoring solution for VSCs, which is particularly valuable for applications like oral health monitoring.[1] These sensors are typically based on the change in electrical resistance or color of a sensing material upon exposure to the target gas.

Types of Gas Sensors for VSCs:

  • Chemiresistors: These sensors utilize a semiconductor material whose electrical resistance changes in the presence of the target gas. Metal oxides and metal-organic frameworks (MOFs) are common sensing materials.[1]

  • Colorimetric Sensors: These sensors rely on a chemical reaction that produces a color change, which can be visually inspected or measured with a detector.[14]

Performance of VSC Gas Sensors:

Sensor TypeTarget VSCDetection LimitResponse TimeMatrixReference
Ionically Conductive MOFH₂S1 ppb-Vapor[15]
Ionically Conductive MOFCH₃SH1 ppm-Vapor[15]
Chemiresistor (Au/In₂O₃-MPTES)H₂S--Exhaled Breath[14]
Colorimetric (BISS-PAAm hydrogel)VSCs---[14]

Experimental Protocol for a Chemiresistive Gas Sensor:

1. Sensor Fabrication:

  • The sensing material (e.g., a metal oxide nanocomposite) is synthesized and deposited onto a substrate with electrodes.

2. Sensor Operation:

  • The sensor is placed in a test chamber with a controlled atmosphere.

  • A constant voltage is applied across the electrodes, and the baseline current is measured.

  • A known concentration of the target VSC is introduced into the chamber.

  • The change in current (due to the change in resistance) is recorded as the sensor response.

3. Data Analysis:

  • The sensor's sensitivity is determined by the magnitude of the response to a given concentration of the VSC.

  • The response and recovery times are also key performance metrics.

Sensor_Workflow cluster_operation Sensor Operation cluster_analysis Data Analysis VSC Volatile Sulfur Compound Sensor Gas Sensor VSC->Sensor Signal Electrical Signal Change Sensor->Signal Response Sensor Response Signal->Response Concentration Concentration Determination Response->Concentration

Logical relationship in a gas sensor for VSC detection.

Conclusion

The choice of an analytical technique for volatile sulfur compounds is highly dependent on the specific requirements of the application, including the matrix, the target VSCs, the required sensitivity, and practical considerations such as cost and portability.

  • Gas chromatography , particularly with a sulfur chemiluminescence detector, remains the gold standard for sensitive and selective analysis of a wide range of VSCs in complex matrices.[4][7]

  • Spectrophotometry offers a simpler and more cost-effective alternative for the determination of total VSCs or specific compounds after derivatization, although it generally lacks the sensitivity and specificity of GC methods.

  • Gas sensors are a rapidly developing field, providing the potential for real-time, portable, and low-cost monitoring of VSCs, with promising applications in areas like clinical diagnostics.[1]

Researchers and drug development professionals should carefully consider the performance characteristics and experimental protocols outlined in this guide to select the most suitable analytical technique for their VSC analysis needs.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Volatile sulfur compounds (VSCs) are a class of molecules that significantly influence the flavor and aroma of a wide variety of foods and beverages.[1][2][3] Despite often being present in trace amounts, their characteristically low odor thresholds mean they can be potent contributors to both desirable and undesirable sensory characteristics.[1][2][4][5] This guide provides a comparative analysis of the flavor profiles of related sulfur compounds, supported by experimental data and detailed methodologies, to aid researchers in understanding and manipulating these potent flavor molecules.

The Dual Nature of Sulfur Flavors

The perception of sulfur compounds is highly concentration-dependent. At low concentrations (< 1 µg/kg), many VSCs contribute pleasant and defining flavor notes to products such as coffee, tropical fruits, and cheese.[1][2] However, at higher concentrations, these same compounds can produce objectionable "sulfurous" or "rotten egg" off-flavors.[2][6] This duality makes the precise control and understanding of VSCs critical in food science and flavor chemistry.

Key Sulfur Compounds and Their Flavor Profiles

The flavor profiles of VSCs are diverse, ranging from fruity and tropical to savory and pungent. The chemical structure of the compound, including the presence of functional groups and stereochemistry, plays a crucial role in determining its specific aroma.[1][2] For instance, the enantiomers of a chiral sulfur compound can possess distinctly different aromas.[1][2]

Below is a summary of some key sulfur compounds and their associated flavor profiles found in various foods:

  • Thiols (Mercaptans): This group is known for a wide range of aromas.

    • 2-Furfurylthiol: A character-impact compound in roasted coffee.[1][4]

    • 1-p-Menthene-8-thiol: Possesses a fresh grapefruit juice character at extremely low concentrations.[1]

    • Methanethiol: Can contribute to both desirable flavor in cheese and off-flavors in other products.[7][8]

    • 3-Mercaptohexan-1-ol: Imparts citrus and tropical fruit notes to wine.[1]

  • Sulfides: These compounds often contribute savory or vegetable-like notes.

    • Dimethyl sulfide (DMS): At low levels, it can be reminiscent of canned corn, while at higher concentrations it has a cabbage-like odor.[1][2] It is also a key aroma component in some truffles.[1][2]

    • Diallyl disulfide: The characteristic flavor compound of garlic.[1][2]

    • Dimethyl trisulfide (DMTS): A potent sulfur compound found in cauliflower and other Brassica vegetables, contributing to their characteristic "sulfur" or "cabbage" aroma.[8]

  • Isothiocyanates: These are known for their pungent and spicy characteristics.

    • Allyl isothiocyanate: The compound responsible for the sharp, pungent flavor of mustard.[1][2]

Quantitative Analysis of Flavor Profiles: Odor Thresholds

The sensory impact of a volatile compound is determined by both its concentration and its odor threshold. The odor threshold is the lowest concentration of a substance that can be detected by the human nose. The exceptionally low odor thresholds of many sulfur compounds underscore their importance in flavor chemistry.[5][9][10][11]

The following table summarizes the odor detection thresholds for a selection of sulfur compounds in different matrices. It is important to note that these values can vary depending on the medium (e.g., water, wine, air) and the sensory methodology used.

CompoundOdor ThresholdMatrixFlavor Descriptor(s)
Dimethyl sulfide25 µg/LWhite WineAsparagus, corn, molasses[12]
Dimethyl disulfide29 µg/LWhite WineCabbage-like[12]
Diethyl sulfide0.92 µg/LWhite Wine-
Diethyl disulfide4.3 µg/LWhite Wine-
Ethanethiol1.1 µg/LWhite WineOnion, rubber[12]
Hydrogen sulfide0.00047 ppmAirRotten egg[9]
Methyl mercaptan0.0021 ppmAir-
Carbon disulfide0.21 ppmAir-
2-Furfurylthiol0.05 ppbAirRoasty coffee[4]

Experimental Protocols

The identification and characterization of potent sulfur aroma compounds heavily rely on sensory-focused analytical techniques. Gas chromatography-olfactometry (GC-O) is a primary method used for this purpose.[1][2][13][14][15][16]

Gas Chromatography-Olfactometry (GC-O)

Principle: GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. A sample extract containing volatile compounds is injected into the gas chromatograph. As the separated compounds elute from the GC column, the effluent is split. One portion goes to a conventional detector (such as a mass spectrometer for identification), and the other portion is directed to a heated sniffing port where a trained panelist can smell the eluting compounds and describe their aroma and intensity.

Methodology:

  • Sample Preparation: Volatile sulfur compounds are first extracted from the food matrix. Common techniques include solvent extraction, steam distillation, or headspace solid-phase microextraction (SPME).

  • Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column to separate the individual volatile compounds based on their boiling points and chemical properties.

  • Olfactometric Detection: The column effluent is split between a chemical detector (e.g., Mass Spectrometer (MS) or Flame Ionization Detector (FID)) and a sniffing port. A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and a descriptor for each odor detected.

  • Compound Identification: The chemical detector (MS) provides data for the tentative identification of the odor-active compounds based on their mass spectra and retention times. Confirmation is typically done by comparing the retention time and mass spectrum with those of an authentic standard.

  • Aroma Activity Analysis: The potency of an odorant can be assessed using techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, where the sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived gives an indication of its flavor dilution (FD) factor or CHARM value, respectively, which is a measure of its aroma potency.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the comparative analysis of sulfur compound flavor profiles using GC-O.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Interpretation Sample Food/Beverage Sample Extraction Volatile Extraction (e.g., SPME, Solvent Extraction) Sample->Extraction GC Gas Chromatography (GC) Extraction->GC Split Split GC->Split MS Mass Spectrometry (MS) Split->MS Identification O Olfactometry (O) (Sniffing Port) Split->O Detection & Description CompoundID Compound Identification MS->CompoundID AromaProfile Aroma Profile (Odor Descriptors, Intensity) O->AromaProfile Comparison Comparative Analysis AromaProfile->Comparison CompoundID->Comparison

References

Safety Operating Guide

Proper Disposal of Propanal, 2-methyl-2-(methylthio)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Propanal, 2-methyl-2-(methylthio)-, a flammable liquid that requires careful management as a hazardous waste.

Immediate Safety and Handling

Before proceeding with any disposal procedures, it is crucial to understand the inherent hazards of Propanal, 2-methyl-2-(methylthio)-.

Hazard Classification:

Hazard CategoryGHS ClassificationDescription
FlammabilityH226Flammable liquid and vapor

Due to its flammability, this chemical must be kept away from heat, sparks, open flames, and other ignition sources. Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile or neoprene).
Body ProtectionA flame-retardant lab coat.
Respiratory ProtectionNot typically required if handled in a fume hood.

Step-by-Step Disposal Protocol

The disposal of Propanal, 2-methyl-2-(methylthio)- must be treated as a hazardous waste stream. Adherence to the following procedural steps is mandatory to ensure safety and compliance.

  • Waste Identification and Segregation:

    • All waste containing Propanal, 2-methyl-2-(methylthio)-, including contaminated labware and unused portions, must be classified as hazardous waste.

    • A closely related compound, "Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime," is listed by the U.S. Environmental Protection Agency (EPA) as an acutely hazardous waste with the code P070.[1][2][3][4] This indicates that Propanal, 2-methyl-2-(methylthio)- should be handled with a high degree of caution due to potential toxicity.

    • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.

  • Containerization and Labeling:

    • Collect the waste in a designated, leak-proof container that is chemically compatible with the substance.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Propanal, 2-methyl-2-(methylthio)-," and a clear indication of the flammability hazard.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area must be cool, dry, well-ventilated, and away from sources of ignition.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Propanal, 2-methyl-2-(methylthio)-.

DisposalWorkflow start Waste Identification: Propanal, 2-methyl-2-(methylthio)- hazard_assessment Hazard Assessment start->hazard_assessment waste_collection Collect in a Designated Hazardous Waste Container hazard_assessment->waste_collection Flammable (H226) & Related to Acutely Hazardous Waste (P070) labeling Label Container: 'Hazardous Waste' 'Flammable Liquid' Chemical Name waste_collection->labeling storage Store in a Secure, Well-Ventilated Area labeling->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs professional_disposal Arrange for Professional Disposal contact_ehs->professional_disposal

Caption: Decision workflow for the disposal of Propanal, 2-methyl-2-(methylthio)-.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanal, 2-methyl-2-(methylthio)-
Reactant of Route 2
Propanal, 2-methyl-2-(methylthio)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.